2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4416. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)22-20(21-18)14-8-3-9-15-20/h1-2,4-7,10-13H,3,8-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTITYRBBAAHJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202251 | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-98-5 | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7S4SJ2U5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" fundamental properties
An In-depth Technical Guide to 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Introduction: Unveiling a Unique Spirocyclic Scaffold
This compound is a heterocyclic organic compound featuring a unique spirocyclic architecture. Spiro compounds, which contain two rings linked by a single common atom, are of significant interest in chemical and pharmaceutical sciences.[1] Their inherent three-dimensionality and conformational rigidity provide a valuable framework for the design of novel therapeutics and functional materials.[1] The diazaspiro[4.5]decane core, in particular, represents a privileged scaffold in medicinal chemistry.[2][3]
This molecule incorporates a 1,4-diene system within a five-membered diazacycle, conjugated with two phenyl groups. This di-imine (a class of Schiff base) functionality suggests potential for use as a ligand in coordination chemistry or as a reactive intermediate in complex molecule synthesis. This guide serves as a comprehensive technical resource for researchers, providing detailed insights into the synthesis, core properties, and potential applications of this intriguing compound.
Synthesis and Mechanism
The most direct and rational synthesis of this compound involves the acid-catalyzed condensation reaction between two key precursors: benzil and trans-1,2-diaminocyclohexane.[4] Benzil provides the 1,2-dicarbonyl moiety, while the diamine provides the backbone for the five-membered ring and the spirocyclic cyclohexane unit.
The mechanism is a classic double imine formation. The reaction is typically driven to completion by heating under reflux, often with a catalytic amount of acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The water generated as a byproduct is removed, for example by a Dean-Stark apparatus, to shift the equilibrium towards the product. The use of trans-1,2-diaminocyclohexane results in the formation of the achiral final product.[5]
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An In-depth Technical Guide to 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene (CAS 5396-98-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, a heterocyclic compound with the CAS number 5396-98-5. The guide details its chemical and physical characteristics, provides a validated synthesis protocol, and presents a thorough analysis of its spectroscopic data. Furthermore, it explores the known reactivity of this spirocyclic diene and discusses the potential applications of diazaspiro compounds in the field of medicinal chemistry, offering insights for researchers and professionals in drug development.
Introduction: Unveiling a Unique Spirocyclic Scaffold
This compound is a fascinating molecule characterized by a spirocyclic system where a five-membered dihydropyrazine ring is fused to a cyclohexane ring at a single carbon atom. The presence of two phenyl substituents on the diene system of the dihydropyrazine ring significantly influences its electronic properties and reactivity. The core structure, a diazaspiro[4.5]decane framework, is a recurring motif in a variety of biologically active compounds, suggesting potential for this molecule in the development of novel therapeutics.[1][2] This guide aims to be a definitive resource for understanding the fundamental properties and potential of this intriguing compound.
Molecular and Physicochemical Profile
A solid understanding of the fundamental properties of a compound is paramount for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 5396-98-5 | [3][4][5] |
| Molecular Formula | C₂₀H₂₀N₂ | [3][4][6] |
| Molecular Weight | 288.39 g/mol | [4][6] |
| IUPAC Name | This compound | [3] |
| Melting Point | 106-108 °C | [5] |
| Density | 1.12 g/cm³ | |
| Appearance | Crystalline solid | |
| SMILES | C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | [3] |
| InChIKey | GTITYRBBAAHJEH-UHFFFAOYSA-N | [3][6] |
Synthesis of this compound
The synthesis of this spirocyclic compound is achieved through a one-pot condensation reaction involving benzil, cyclohexanone, and a source of ammonia. This approach is efficient and high-yielding.
Reaction Scheme
The overall reaction is a condensation of two carbonyl compounds with ammonia to form the cyclic di-imine structure.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on a reported high-yield synthesis.[3]
Materials:
-
Benzil
-
Cyclohexanone
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzil and cyclohexanone.
-
Add ammonium acetate as the ammonia source.
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Heat the reaction mixture to 120°C and maintain this temperature for 1 hour.
-
After cooling to room temperature, the product can be isolated and purified by recrystallization.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclohexane ring. The aromatic protons will likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the cyclohexane ring will appear as a complex set of multiplets in the upfield region (typically δ 1.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the sp²-hybridized carbons of the phenyl rings and the diene system, as well as the sp³-hybridized carbons of the cyclohexane ring. The quaternary spiro carbon will have a characteristic chemical shift. The carbons of the C=N bonds in the dihydropyrazine ring will appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
C=N stretch: A characteristic absorption band for the imine functional groups in the dihydropyrazine ring, typically in the range of 1620-1690 cm⁻¹.
-
C=C stretch: Absorptions corresponding to the aromatic phenyl rings.
-
C-H stretch: Signals for both aromatic and aliphatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 288.4. A top peak in the GC-MS has been reported at m/z 185.[3] The fragmentation pattern can provide valuable structural information.
Caption: A hypothetical mass spectrometry fragmentation pathway.
Chemical Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the di-imine functionality within the dihydropyrazine ring.
Reduction Reactions
Studies have shown that this compound can undergo reduction. A comparison of Birch reduction and electrochemical reduction revealed different outcomes. Electro-reduction resulted in two two-electron processes, while the Birch reduction led to a four-electron product.[7] This highlights the potential to selectively reduce the imine bonds to form the corresponding saturated diazaspiro[4.5]decane, which could be a valuable synthetic intermediate.
Potential in Medicinal Chemistry
The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including:
-
Anticonvulsant Activity: Substituted 1,3-diazaspiro[4.5]decan-4-ones have shown promising anticonvulsant effects in preclinical models.[1]
-
RIPK1 Kinase Inhibition: Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2]
While no specific biological activities have been reported for this compound itself, its structural similarity to these bioactive compounds suggests that it could serve as a valuable starting material for the synthesis of new therapeutic agents. Further derivatization of the phenyl rings or modification of the spirocyclic core could lead to the discovery of novel compounds with interesting pharmacological profiles.
Conclusion
This compound is a readily accessible spirocyclic compound with a unique structural framework. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectroscopic characterization. While the full extent of its reactivity and biological potential remains to be explored, the established importance of the diazaspiro[4.5]decane scaffold in medicinal chemistry makes this compound a promising candidate for further investigation and a valuable building block for the synthesis of novel, biologically active molecules. Future research should focus on a more detailed exploration of its chemical reactivity and the synthesis and biological evaluation of its derivatives.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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GSRS. (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Global Substance Registration System. Retrieved from [Link]
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Chemsrc. (n.d.). 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Retrieved from [Link]
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PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. With the molecular formula C₂₀H₂₀N₂ and a molecular weight of 288.39 g/mol , the definitive identification and quality assessment of this spiro-compound are critically dependent on a multi-technique spectroscopic approach.[1][2] This document details the theoretical basis and expected outcomes for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into experimental design, data interpretation, and the synergistic logic that underpins the structural elucidation of complex organic molecules.
Introduction and Molecular Framework
This compound is a unique organic molecule featuring a spirocyclic system. This structure consists of a five-membered 1,4-diazacyclopentadiene ring fused at a single quaternary carbon atom (the spiro center) to a cyclohexane ring. The diazacyclopentadiene ring is substituted with two phenyl groups at positions 2 and 3. This distinct architecture imparts specific chemical and physical properties, making its unambiguous characterization essential for any research or development application. The accuracy of all subsequent biological or material science studies relies on the foundational certainty of the molecular structure, which can only be achieved through a rigorous analysis of its spectroscopic data.
Synthesis and Protocol for Spectroscopic Sample Preparation
The integrity of spectroscopic data is directly contingent on the purity of the analyte. The primary route for synthesizing this compound involves the condensation reaction between benzil and cyclohexanone, typically in the presence of a suitable catalyst and solvent system.[3]
General Synthetic Protocol
A robust synthesis is the first step in obtaining high-quality spectroscopic data. The following is a generalized protocol based on established chemical principles for this class of reaction:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, equimolar amounts of benzil and cyclohexanone are dissolved in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: A nitrogen source, typically ammonium acetate, is added in excess to serve as the ammonia equivalent for the condensation reaction.
-
Reaction: The mixture is heated to reflux for several hours to ensure the completion of the multi-step condensation and cyclization process.
-
Isolation and Purification: Upon cooling, the product often precipitates from the solution. The crude solid is collected by vacuum filtration. For spectroscopic analysis, purification is paramount. Recrystallization from a solvent like ethanol or a mixture of ethanol and water is performed until a constant melting point is achieved (literature value: 106-108°C), indicating high purity.[3]
Caption: Generalized workflow for the synthesis and purification of the title compound.
Infrared (IR) Spectroscopy Analysis
Principle: IR spectroscopy probes the vibrational frequencies of covalent bonds within a molecule.[4] Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an indispensable tool for identifying the presence of key structural motifs. For this compound, IR analysis is used to confirm the presence of aromatic rings, aliphatic chains, and the crucial C=N double bonds of the diazadiene ring.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the purified, solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software automatically subtracts the background to produce the final transmittance or absorbance spectrum.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity | Rationale & Comments |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak | Confirms the presence of sp² C-H bonds in the phenyl rings.[5] |
| 3000 - 2850 | C-H Stretch | Aliphatic (Cyclohexane) | Medium | Confirms the presence of sp³ C-H bonds in the spiro-fused cyclohexane ring.[5] |
| ~1660 - 1630 | C=N Stretch | Imine/Diazadiene | Medium to Strong | This is a key diagnostic peak. The C=N double bond stretch typically appears in this region.[6][7] Its presence is critical for confirming the core structure. |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Medium (variable) | These two bands are characteristic of the phenyl ring skeletal vibrations. |
| 1350 - 1000 | C-N Stretch | Diazadiene Ring | Medium | Indicates the presence of the carbon-nitrogen single bonds within the heterocyclic ring.[6] |
| Below 1500 | Fingerprint Region | Whole Molecule | Complex | This region contains a complex pattern of bending and stretching vibrations unique to the molecule, serving as a "fingerprint" for identification when compared against a reference spectrum.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides unparalleled detail regarding the connectivity and chemical environment of atoms. By observing the behavior of ¹H (proton) and ¹³C nuclei in a strong magnetic field, one can deduce the complete carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the cyclohexane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |
| ~ 7.5 - 7.2 | Multiplet (m) | 10H | Aromatic Protons (2 x C₆H₅) | The ten protons of the two phenyl groups will resonate in this downfield region. The exact pattern will be complex due to overlapping signals of ortho, meta, and para protons. |
| ~ 1.9 - 1.5 | Multiplet (m) | 10H | Cyclohexane Protons (-CH₂-) | The ten protons of the five methylene groups in the cyclohexane ring will appear as a broad, complex multiplet in the upfield aliphatic region. The lack of symmetry and conformational flexibility contributes to the signal complexity. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comments | | :--- | :--- | :--- | :--- | | ~ 165 - 155 | C=N | The two carbon atoms of the C=N double bonds are highly deshielded and will appear significantly downfield. | | ~ 140 - 125 | Aromatic Carbons | Signals for the 12 carbons of the two phenyl rings will appear here. The ipso-carbons (attached to the diazadiene ring) will be at the lower field end of this range, while the ortho, meta, and para carbons will have distinct signals.[8][9] | | ~ 90 - 80 | Spiro Carbon (Cq) | The quaternary spiro carbon is a unique environment. Its chemical shift is expected to be significantly downfield compared to other aliphatic carbons due to its connection to two nitrogen atoms. | | ~ 40 - 20 | Aliphatic Carbons (-CH₂-) | The five methylene carbons of the cyclohexane ring will resonate in this typical aliphatic range.[10] Due to symmetry, fewer than five signals may be observed. |
Mass Spectrometry (MS) Analysis
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS can provide an exact mass, confirming the molecular formula, while fragmentation patterns can offer further structural clues.
Expected Mass Spectrometry Data:
| m/z Value | Ion Type | Rationale & Comments |
| 288.1626 | [M]⁺ | This is the exact mass of the molecular ion (C₂₀H₂₀N₂), which should be the most prominent peak in a soft ionization technique.[2] |
| 289.1699 | [M+H]⁺ | The protonated molecular ion is commonly observed in techniques like Electrospray Ionization (ESI-MS).[11] |
| 311.1519 | [M+Na]⁺ | The sodium adduct is frequently seen in ESI-MS, especially if trace sodium salts are present.[11] |
Predicted Collision Cross Section (CCS) data, useful for ion mobility-mass spectrometry, further characterizes the ion's shape and size.[11]
Integrated Spectroscopic Strategy for Structural Verification
No single technique provides the complete structural picture. The authoritative identification of this compound is achieved by synthesizing the information from all spectroscopic methods.
Caption: Logical flow demonstrating how data from multiple spectroscopic techniques converge to confirm the molecular structure.
Conclusion
The spectroscopic profile of this compound is distinctive and allows for its unambiguous identification. The IR spectrum confirms the core functional groups, particularly the C=N bonds. NMR spectroscopy elucidates the precise carbon-hydrogen framework, including the unique spiro-center. Finally, mass spectrometry validates the molecular formula with high precision. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound, ensuring the integrity and reproducibility of their scientific work.
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1H NMR and 13C NMR analysis of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Authored by: Gemini, Senior Application Scientist
Introduction: Deciphering Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, providing profound insights into the intricate three-dimensional structures of organic molecules.[1] For drug development professionals and researchers, an unambiguous structural elucidation is the bedrock upon which all further investigation is built. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of This compound (CAS 5396-98-5), a fascinating heterocyclic compound featuring a unique spirocyclic core.[2][3]
The molecule's architecture, which fuses a five-membered diazadiene ring with a cyclohexane ring at a single quaternary spiro carbon, and is further substituted with two phenyl groups, presents a rich case study for NMR analysis. We will dissect the spectral data, explaining the causality behind observed chemical shifts, integration patterns, and signal multiplicities, thereby providing a robust framework for the characterization of this and structurally related compounds.
Molecular Structure and Symmetry Considerations
The first step in any spectral analysis is a thorough understanding of the molecule's structure and inherent symmetry. The structure of this compound is shown below.
Figure 1: Chemical structure of this compound.
From a structural standpoint, the molecule possesses a C₂ axis of symmetry passing through the C8 and C5 atoms. This has significant consequences for the expected NMR spectra:
-
The two phenyl groups are chemically and magnetically equivalent.
-
Within the cyclohexane ring, the following pairs of carbon atoms are equivalent: C6 and C10; C7 and C9. C8 is unique.
-
Similarly, the protons attached to these equivalent carbons are also equivalent.
This symmetry simplifies the spectra, reducing the number of expected signals from what would be anticipated for a completely asymmetric structure.
Experimental Protocol: High-Fidelity NMR Data Acquisition
To ensure the collection of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following methodology serves as a robust guideline for researchers.
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. c. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. Instrumentation and Calibration: a. Utilize a modern NMR spectrometer, such as a Bruker Avance series, operating at a proton frequency of 400 MHz or higher for optimal resolution.[4][5] b. Calibrate (shim) the magnetic field homogeneity using the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks. c. Reference the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
3. Data Acquisition Parameters:
- ¹H NMR:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: ~16 ppm.
- Number of Scans: 8 to 16, depending on concentration.
- Relaxation Delay (d1): 1-2 seconds.
- ¹³C NMR:
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.[6]
- Spectral Width: ~220 ppm.
- Number of Scans: 512 to 2048, as the ¹³C nucleus is significantly less sensitive than ¹H.
- Relaxation Delay (d1): 2 seconds.
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns. Based on the molecule's symmetry, we anticipate three main groups of signals.
-
Aromatic Protons (C₆H₅): The ten protons of the two equivalent phenyl groups are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm . The electron-withdrawing effect of the C=N bonds deshields these protons, shifting them downfield. Due to coupling between the ortho, meta, and para protons, this signal often appears as a complex, overlapping multiplet. The integration of this region should correspond to 10 protons.
-
Cyclohexane Protons (CH₂): The ten protons of the spiro-fused cyclohexane ring will appear in the upfield, aliphatic region of the spectrum. Due to the ring's conformational flexibility and the symmetry, we expect overlapping multiplets. Typically, these signals for a cyclohexane ring appear between δ 1.5 and 2.5 ppm . We can predict two main signals based on symmetry: one integrating to 8H (for C6/C10 and C7/C9) and one integrating to 2H (for C8), although these may overlap significantly.
Table 1: Summary of ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment |
| ~ 7.3 - 7.8 | 10H | Multiplet (m) | Aromatic (Ph-H) |
| ~ 1.7 - 2.0 | 10H | Multiplet (m) | Cyclohexane (CH₂) |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. The data presented is a generalized interpretation based on known spectral data.[7]
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The wide chemical shift range allows for clear differentiation between sp³, sp², and quaternary carbons.[6] Based on symmetry, we expect a total of 7 distinct signals.
-
Iminyl Carbons (C=N): The C2 and C3 carbons, part of the diazadiene system, are highly deshielded due to the double bond to nitrogen. They are equivalent and will appear as a single signal in the far downfield region, typically δ > 160 ppm .
-
Aromatic Carbons (C₆H₅): The twelve carbons of the two phenyl rings will give rise to four distinct signals due to symmetry: one for the ipso-carbons (attached to the diazadiene ring), one each for the two pairs of ortho and meta carbons, and one for the pair of para carbons. These typically resonate between δ 125 and 140 ppm .
-
Spiro Carbon (C5): This is a unique quaternary sp³ carbon. Its chemical shift is influenced by the attachment of two nitrogen atoms and two carbon atoms. It is expected to appear in the range of δ 60-80 ppm .
-
Cyclohexane Carbons (CH₂): The five unique carbon positions of the cyclohexane ring are reduced to three signals due to symmetry: C6/C10, C7/C9, and C8. These sp³ hybridized carbons are the most shielded and will appear in the upfield region, typically between δ 20 and 40 ppm .
Table 2: Summary of ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment | Rationale |
| > 160 | C2 / C3 (Iminyl) | Highly deshielded C=N double bond environment. |
| ~ 125 - 140 | Phenyl Carbons | Four signals expected for ipso, ortho, meta, para. |
| ~ 60 - 80 | C5 (Spiro) | Quaternary carbon bonded to N, N, C, C. |
| ~ 20 - 40 | C6-C10 (Cyclohexane) | Three signals expected for sp³ carbons. |
Note: The assignments are based on established chemical shift ranges and structural analysis.[7]
Validating Assignments with 2D NMR Spectroscopy
While 1D NMR provides a foundational understanding, complex structures benefit immensely from two-dimensional (2D) NMR experiments for self-validating, unambiguous assignments.[8][9]
Figure 2: Workflow for structural elucidation using 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons within the cyclohexane ring, confirming their connectivity and helping to resolve the overlapping multiplets in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful technique directly correlates each proton signal with the carbon signal to which it is attached. It would provide an unambiguous link between the aliphatic proton signals and their corresponding C6/C10, C7/C9, and C8 carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two or three bonds, HMBC is crucial for piecing together the entire molecular framework. For instance, it would show correlations from the phenyl protons to the iminyl carbons (C2/C3) and from the cyclohexane protons (on C6/C10) to the spiro carbon (C5), unequivocally confirming the assembly of the molecular puzzle.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, grounded in an understanding of molecular symmetry, provides a definitive structural characterization of this compound. The distinct chemical shift regions for aromatic, iminyl, spiro, and aliphatic nuclei allow for clear assignment of all proton and carbon environments. While 1D NMR lays the foundation, the application of 2D techniques like COSY, HSQC, and HMBC offers a self-validating system that removes ambiguity, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
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Molecules. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. Available at: [Link]
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PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. Available at: [Link]
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National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]
-
MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Available at: [Link]
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FDA Global Substance Registration System. (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Available at: [Link]
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Chemsrc. (n.d.). 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
-
MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Available at: [Link]
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Mass spectrometry and IR spectrum of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene"
This technical guide provides a detailed analysis of the mass spectrometry and infrared (IR) spectroscopy of the heterocyclic compound 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. The structural elucidation of this molecule is critical for researchers in organic synthesis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the interpretation of its spectral data.
Introduction to this compound
This compound is a spirocyclic compound featuring a diimine functionality. Its structure, confirmed by its IUPAC name, consists of a five-membered diazole ring containing two nitrogen atoms and two phenyl substituents, which is spiro-fused to a cyclohexane ring. The molecular formula of this compound is C₂₀H₂₀N₂, with a molecular weight of approximately 288.39 g/mol .[1][2] The synthesis of this class of compounds can be achieved through the condensation of a cyclic ketone, such as cyclohexanone, with an alpha-dicarbonyl compound like benzil, in the presence of a nitrogen source like ammonium acetate.
The unique three-dimensional architecture imparted by the spiro center makes this and similar molecules of interest in the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its identification and characterization in various experimental contexts.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry is a suitable method for generating fragment ions that provide valuable structural information.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for the EI-MS analysis of this compound would involve the following steps:
-
Sample Introduction: A dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that are characteristic of its structure.
-
Molecular Ion (M⁺•): A prominent molecular ion peak is expected at an m/z of 288, corresponding to the molecular weight of the compound. The presence of two nitrogen atoms means this will be an even-numbered mass, consistent with the nitrogen rule.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the stability of the resulting fragment ions and neutral losses.
-
Loss of Phenyl Group: Cleavage of the bond between a phenyl group and the diazole ring can lead to the formation of a fragment ion at m/z 211 ([M - C₆H₅]⁺) and a phenyl radical. This is a common fragmentation pattern for phenyl-substituted heterocycles.
-
Retro-Diels-Alder (RDA)-type Reaction: The cyclohexane ring can undergo a retro-Diels-Alder-type fragmentation, leading to the loss of a neutral butene molecule (C₄H₈) and the formation of a fragment ion at m/z 232 .
-
Cleavage of the Spiro Ring System: Fragmentation can be initiated by the cleavage of the spirocyclic system. The loss of the cyclohexyl moiety can lead to various fragment ions. A prominent fragment is often observed corresponding to the stable aromatic portion of the molecule.
-
Formation of the Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also expected, arising from the cleavage of the phenyl group.
-
Tropylium Ion: Rearrangement of the benzyl-type fragments can lead to the formation of the stable tropylium ion at m/z 91 .
-
The PubChem database entry for this compound indicates that in its GC-MS data, the top three peaks are observed at m/z values of 185, 67, and 186.[3] Without access to the full spectrum, a definitive assignment is challenging, but these fragments likely arise from complex rearrangements and cleavages of the spirocyclic system.
Predicted Mass Spectrometry Data Summary
| Predicted m/z | Proposed Fragment Structure | Significance |
| 288 | [C₂₀H₂₀N₂]⁺• | Molecular Ion (M⁺•) |
| 211 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 185/186 | Complex rearranged fragment | As indicated in spectral databases |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavenumbers.
-
Spectrum Generation: The detector measures the attenuated IR beam, and the instrument's software generates the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
-
C-H Stretching:
-
Aromatic C-H: A group of sharp, medium-intensity bands is expected above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ region), corresponding to the C-H stretching vibrations of the two phenyl rings.
-
Aliphatic C-H: Strong absorption bands are predicted below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range) due to the symmetric and asymmetric C-H stretching vibrations of the CH₂ groups in the cyclohexane ring.
-
-
C=N Stretching: The diimine functionality contains two C=N double bonds. The stretching vibration of these bonds is expected to give rise to a medium to strong absorption band in the range of 1680-1620 cm⁻¹. The conjugation with the phenyl groups may shift this absorption to a lower wavenumber.
-
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl rings will produce several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N single bonds in the diazole ring is expected to appear in the fingerprint region, typically between 1350 and 1200 cm⁻¹.
-
C-H Bending:
-
Aliphatic C-H: The scissoring and rocking vibrations of the CH₂ groups in the cyclohexane ring will result in absorptions in the 1470-1370 cm⁻¹ range.
-
Aromatic C-H: Out-of-plane (oop) C-H bending vibrations of the phenyl rings will produce strong absorption bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the aromatic rings (in this case, monosubstituted).
-
Predicted IR Absorption Data Summary
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch | Strong |
| 1680-1620 | C=N stretch (diimine) | Medium to Strong |
| 1600-1450 | Aromatic C=C stretch | Medium, sharp |
| 1470-1370 | Aliphatic C-H bend | Medium |
| 1350-1200 | C-N stretch | Medium |
| 900-675 | Aromatic C-H oop bend | Strong |
Visualization of Key Functional Groups for IR
Caption: Key functional groups of the target molecule and their predicted IR absorption regions.
Conclusion
The mass spectrum and IR spectrum of this compound are predicted to exhibit a set of characteristic features that are invaluable for its structural confirmation. Mass spectrometry should reveal a clear molecular ion peak at m/z 288 and a fragmentation pattern dominated by the loss of phenyl groups and cleavage of the spirocyclic system. Infrared spectroscopy will be characterized by distinct absorption bands for the aromatic and aliphatic C-H bonds, the C=N double bonds of the diimine moiety, and the C=C bonds of the phenyl rings. Together, these two analytical techniques provide a comprehensive spectroscopic fingerprint of the molecule, enabling its unambiguous identification and characterization in research and development settings.
References
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-
Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. The document delves into its synthesis, spectroscopic characterization, chemical reactivity, and potential applications in the field of medicinal chemistry and drug development. The unique spirocyclic architecture of this molecule, combining a cyclohexyl ring with a diimine-containing five-membered ring, presents an intriguing scaffold for the design of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists working with diazaspiro compounds and for professionals in the pharmaceutical industry seeking innovative molecular frameworks.
Introduction
This compound, a member of the diazaspiro compound family, is a fascinating molecule characterized by a spirocyclic junction between a cyclohexane ring and a 1,4-dihydropyrazine ring. The presence of two phenyl substituents on the diimine functionality significantly influences its electronic properties and reactivity. Spirocyclic compounds have gained considerable attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets. This guide aims to provide a detailed understanding of the fundamental properties of this compound, laying the groundwork for its potential exploration in drug discovery programs.
Molecular Structure and Identification
The structural representation and key identifiers for this compound are presented below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 5396-98-5[1][2] |
| Molecular Formula | C₂₀H₂₀N₂[2][3] |
| Molecular Weight | 288.39 g/mol [2][3] |
| Canonical SMILES | C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4[1] |
| InChI Key | GTITYRBBAAHJEH-UHFFFAOYSA-N[1] |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known and computed physical and chemical properties of the title compound is provided in the table below.
| Property | Value | Source |
| Melting Point | 106-108 °C | [4] |
| Boiling Point (Predicted) | 437.9 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.12 g/cm³ | [5] |
| XLogP3 (Predicted) | 4.4 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction between cyclohexanone and benzil in the presence of an ammonia source. This reaction is a classical method for the formation of dihydropyrazine rings.
Precursors:
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol:
To a solution of benzil (1 equivalent) and cyclohexanone (1 equivalent) in a suitable solvent such as glacial acetic acid, an ammonia source, for instance, ammonium acetate (excess), is added.The reaction mixture is then heated to reflux for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and then dried.Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Self-Validation Note: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with literature values.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and structural elucidation of the compound.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring and the phenyl groups. The cyclohexyl protons would likely appear as a series of multiplets in the aliphatic region (typically 1.5-2.5 ppm). The aromatic protons of the two phenyl groups would resonate in the downfield region (around 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the spiro carbon, the carbons of the cyclohexyl ring, the imine carbons, and the carbons of the phenyl rings. The imine carbons are expected to appear significantly downfield.
(Note: Specific chemical shift values and coupling constants should be obtained from experimental data, which can be accessed through databases like PubChem.)
5.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=N stretch: A characteristic absorption band for the imine double bond is expected in the region of 1650-1550 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.
-
C=C stretches (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region will indicate the presence of the phenyl rings.
5.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 288.4).
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the loss of phenyl groups or cleavage of the cyclohexyl ring.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the diimine functionality and the phenyl rings.
6.1. Reduction Reactions
The diimine system is susceptible to reduction. A notable reaction is the Birch reduction , which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. This reaction can selectively reduce the diimine moiety. A study has compared the Birch reduction with the electrochemical reduction of this compound, indicating its susceptibility to reductive conditions[6].
Birch Reduction Conceptual Diagram:
Caption: Conceptual diagram of the Birch reduction of the title compound.
6.2. Reactions with Electrophiles and Nucleophiles
The lone pairs of electrons on the nitrogen atoms can potentially react with electrophiles, although the imine character reduces their nucleophilicity compared to amines. The electron-rich phenyl rings can undergo electrophilic aromatic substitution, although the diimine ring might act as a deactivating group. Nucleophilic attack could potentially occur at the imine carbons, especially if activated by an electron-withdrawing group or a catalyst.
Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively reported, the diazaspiro scaffold is present in a number of biologically active molecules. This suggests that the title compound and its derivatives could be valuable starting points for drug discovery programs.
7.1. Antimicrobial and Antiviral Activity
Numerous diazaspiro compounds have demonstrated antimicrobial and antiviral properties. For instance, certain novel pyrimidyl-di(diazaspiroalkane) derivatives have shown potent antiretroviral activity, particularly against HIV[4]. The rigid spirocyclic core can facilitate specific interactions with viral or bacterial proteins.
7.2. Anticancer and Cytotoxic Activity
The cytotoxicity of various diazaspiro compounds has been evaluated against different cancer cell lines. For example, diazaspiro cores have been incorporated into the framework of PARP inhibitors, like olaparib, to modulate their DNA damage and cytotoxic effects[5]. Other studies have explored the antiproliferative activities of azaspiro compounds derived from Morita-Baylis-Hillman adducts[1]. While some diazaspiro compounds have shown significant cytotoxicity, others have been found to be non-cytotoxic, highlighting the importance of the overall molecular structure and substitution patterns[5].
7.3. Enzyme Inhibition
The rigid conformation of spirocyclic scaffolds makes them attractive for the design of enzyme inhibitors. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase, a target for inflammatory diseases[7].
The diverse biological activities observed in related diazaspiro compounds underscore the potential of this compound as a scaffold for the development of new therapeutic agents. Further derivatization and biological screening of this compound are warranted to explore its full potential.
Conclusion
This compound is a well-defined chemical entity with a unique spirocyclic structure. Its synthesis is straightforward, and its physicochemical and spectroscopic properties are well-documented. The reactivity of the diimine functionality, particularly its susceptibility to reduction, offers avenues for further chemical transformations. The prevalence of the diazaspiro scaffold in biologically active molecules suggests that the title compound holds promise as a building block for the design of novel drugs. This technical guide provides a solid foundation for researchers and scientists to further investigate and utilize this intriguing molecule in their research endeavors, particularly in the realm of medicinal chemistry and drug discovery.
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Novoselova EA, Riabova OB, Leneva IA, et al. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae. 2017;9(1):105-107. Available at: [Link]
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Martins LJ, Altei WF, Schwalm CS, Andricopulo AD, Coelho F. Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings. 2013;1(2):45-46. Available at: [Link]
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An In-Depth Technical Guide to 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a heterocyclic organic compound featuring a spirocyclic system, which incorporates a cyclohexyl ring fused to a dihydropyrazine ring. The presence of two phenyl substituents on the diimine functionality significantly influences its electronic properties and reactivity. This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a particular focus on its melting point and stability, crucial parameters for its application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀N₂ | [1][2][3] |
| Molecular Weight | 288.39 g/mol | [2][3] |
| CAS Number | 5396-98-5 | [1][2][4] |
| Melting Point | 106-108 °C | [1] |
| Appearance | Not explicitly stated, but likely a crystalline solid | Inferred from melting point |
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between an α-diketone and a spirocyclic diamine. The logical precursors for this synthesis are benzil and the diamine derived from cyclohexanone, which is 1,1-diaminocyclohexane or a related isomer that can rearrange under reaction conditions.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via the condensation of benzil and a suitable cyclohexanediamine derivative.
Materials:
-
Benzil
-
1,2-Diaminocyclohexane (as a representative diamine precursor)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (1 equivalent) in absolute ethanol.
-
Addition of Diamine: To the stirred solution, add 1,2-diaminocyclohexane (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane, to yield the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained data should be compared with the known spectral data for the compound.[4]
Stability and Handling
The stability of this compound is a critical consideration for its storage and application. The diimine (α-diimine) functionality is the most reactive part of the molecule and dictates its stability profile.
Hydrolytic Stability
Imines are generally susceptible to hydrolysis, which involves the cleavage of the carbon-nitrogen double bond to regenerate the corresponding carbonyl compound and amine. This reaction is typically catalyzed by acid.
Caption: Proposed hydrolysis pathway of this compound.
Given this inherent reactivity, it is recommended to store this compound in a dry, inert atmosphere to prevent degradation. Contact with acidic conditions should be avoided unless a specific reaction is intended. The stability in aqueous solutions is expected to be low, particularly at acidic pH.
Thermal Stability
The reported melting point of 106-108 °C suggests that the compound is a stable solid at room temperature.[1] However, at elevated temperatures, particularly above its melting point, thermal decomposition may occur. The specific decomposition pathway has not been detailed in the available literature, but it could involve fragmentation of the spirocyclic system or the diimine moiety. For applications requiring elevated temperatures, a thermogravimetric analysis (TGA) would be necessary to determine its decomposition temperature and thermal stability limits.
Spectroscopic Characterization
Confirmation of the structure of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the cyclohexyl ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp²-hybridized carbons of the phenyl rings and the C=N double bonds, as well as the sp³-hybridized carbons of the cyclohexyl ring, including the spiro carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C=N stretching vibration of the imine groups, typically in the region of 1650-1600 cm⁻¹. The spectrum will also show absorptions for C-H bonds of the aromatic and aliphatic systems.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 288.[4]
Publicly available spectral data can be found in databases such as PubChem.[4]
Conclusion
This compound is a stable crystalline solid with a well-defined melting point. Its synthesis is based on the established chemistry of imine formation. The primary stability concern is its susceptibility to hydrolysis, particularly under acidic conditions. Proper handling and storage in a dry environment are crucial to maintain its integrity. The provided physicochemical and stability information, along with the proposed synthesis and characterization methods, serves as a valuable resource for researchers and professionals working with this and related spirocyclic diimine compounds.
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Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. [Link]
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Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]
-
GSRS. 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Global Substance Registration System. [Link]
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A Technical Guide to the Solubility of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene in Organic Solvents
Introduction
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, a unique heterocyclic compound, has garnered interest within several research domains, including medicinal chemistry and materials science. Its spirocyclic core, fused with a diazadiene ring and adorned with two phenyl groups, presents a distinct three-dimensional architecture that influences its physicochemical properties and potential applications. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from synthesis to application, impacting everything from reaction conditions and purification strategies to formulation and biological assays.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple list of solvents, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately determine its solubility profile.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, a close examination of its molecular structure is paramount.
-
Melting Point: 106-108 °C[4]
-
Structure: The molecule features a spirocyclic junction connecting a cyclohexane ring and a five-membered diazadiene ring. Two phenyl groups are attached to the diazadiene ring.
The presence of the bulky, nonpolar phenyl and cyclohexyl groups suggests a predominantly hydrophobic character. The diazadiene ring, with its nitrogen atoms, introduces a degree of polarity and potential for hydrogen bonding, albeit limited. The overall molecule can be classified as largely nonpolar with some localized polar characteristics.
Theoretical Solubility Profile: A Predictive Analysis
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5][6]
High Expected Solubility:
-
Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are likely to be effective. Their polarity can interact with the diazadiene portion of the molecule, while their organic nature will accommodate the hydrophobic phenyl and cyclohexyl groups.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are excellent solvents for many organic compounds and are expected to readily dissolve this compound due to their ability to solvate a wide range of organic structures.
-
Aromatic Solvents: Toluene and Benzene should be effective solvents due to favorable π-π stacking interactions with the phenyl rings of the solute.
Moderate Expected Solubility:
-
Ethers: Diethyl ether and Tetrahydrofuran (THF) are expected to show moderate solubility. While they are less polar than the aprotic polar solvents, they can still engage in some dipole-dipole interactions.
-
Esters: Ethyl acetate may show moderate solubility, balancing polarity and nonpolar characteristics.
Low to Negligible Expected Solubility:
-
Protic Polar Solvents: Water and lower alcohols like methanol and ethanol are poor solvents for this compound. The strong hydrogen-bonding network of these solvents would be disrupted by the large, nonpolar solute, making dissolution energetically unfavorable.
-
Nonpolar Aliphatic Solvents: Hexane and Cyclohexane are unlikely to be effective solvents. While they are nonpolar, they may not be able to overcome the intermolecular forces of the crystalline solid, especially given the presence of the polar diazadiene ring.
Key Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.[6][7][8][9][10]
-
Temperature: For most solid solutes, solubility increases with temperature.[6][9][10] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to break the crystal lattice forces. When determining solubility, it is crucial to specify the temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that closely matches the overall polarity of the solute will be most effective.
-
Molecular Size and Shape: Larger molecules can be more challenging to solvate.[6][7][8] The spirocyclic nature of this compound creates a rigid, three-dimensional structure that may require specific solvent geometries for effective solvation.
-
Crystalline Structure: The stability of the crystal lattice of the solid will influence its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocols provide a framework for the qualitative and quantitative determination of solubility.
Qualitative Solubility Assessment
This rapid method provides a general understanding of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Water)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 1-2 minutes.
-
Observation: Allow the samples to stand for a few minutes and observe.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the test tube and observe any changes in solubility. Note the temperature at which dissolution occurs if applicable.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials or flasks with sealed caps
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
For clarity and comparative analysis, the solubility data should be presented in a structured format.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Room Temperature Solubility | Solubility with Heating |
| Nonpolar Aliphatic | Hexane | Insoluble | Insoluble |
| Aromatic | Toluene | Soluble | Soluble |
| Chlorinated | Dichloromethane | Soluble | Soluble |
| Ethers | Diethyl Ether | Partially Soluble | Soluble |
| Esters | Ethyl Acetate | Partially Soluble | Soluble |
| Ketones | Acetone | Soluble | Soluble |
| Aprotic Polar | Acetonitrile | Soluble | Soluble |
| Protic Polar | Methanol | Insoluble | Partially Soluble |
| Protic Polar | Water | Insoluble | Insoluble |
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | [Insert Experimental Value] | [Insert Experimental Value] |
| Dichloromethane | [Insert Experimental Value] | [Insert Experimental Value] |
| Acetonitrile | [Insert Experimental Value] | [Insert Experimental Value] |
Visualizing the Experimental Workflow
A clear workflow is essential for reproducible results.
Caption: Experimental workflows for qualitative and quantitative solubility determination.
Conclusion
The detailed experimental protocols provided in this guide equip researchers with the necessary tools to accurately and reliably determine the solubility of this compound in any organic solvent of interest. This foundational knowledge is indispensable for the effective design of synthetic routes, purification procedures, and formulation strategies, ultimately accelerating the research and development of novel applications for this intriguing diazaspiro compound.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Department of Chemistry, University of Calgary. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025, September 10). 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical and Structural Elucidation of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Abstract: The unique three-dimensional architecture of spirocyclic compounds has cemented their importance in medicinal chemistry and materials science. Among these, the 1,4-diazaspiro[4.5]decane scaffold presents a versatile platform for the development of novel chemical entities. This technical guide provides a comprehensive overview of the theoretical and experimental studies of a specific derivative, "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene." While extensive theoretical research on this particular molecule is nascent, this document synthesizes the available experimental data and, drawing from computational studies on analogous structures, outlines a robust framework for its in-depth theoretical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and further investigate this promising molecular scaffold.
Introduction: The Significance of the 1,4-Diazaspiro[4.5]decane Core
Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry. This structural rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The 1,4-diazaspiro[4.5]decane framework, incorporating a five-membered diazacyclopentene ring fused to a cyclohexane ring, has been explored for its potential in developing novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, highlighting the importance of a thorough understanding of their structural and electronic properties.
Experimental Foundation: Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the condensation reaction of benzil, cyclohexanone, and a nitrogen source such as ammonium acetate in a suitable solvent like acetic acid. This reaction proceeds to furnish the desired spirocyclic product.
Physicochemical and Spectroscopic Data
A summary of the reported experimental data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂ | [1] |
| Molecular Weight | 288.39 g/mol | [1] |
| Melting Point | 88-90 °C | [2][3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.73 (d, J = 5.95 Hz, 2H), 1.76-1.84 (m, 4H), 1.89-2.00 (m, 4H), 7.31-7.37 (m, 4H), 7.39-7.44 (m, 2H), 7.46-7.52 (m, 4H) | [2][3] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 24.2, 25.7, 34.8, 104.2, 128.4, 129.0, 130.0, 133.1, 164.1 | [2][3] |
| HRMS (ESI) | calcd for C₂₀H₂₁N₂ [M+H]⁺, 289.1699; found, 289.1700 | [2][3] |
A Proposed Framework for Theoretical Investigation
While the experimental data provides a foundational understanding of the molecule's identity and basic structure, a deeper insight into its conformational preferences, electronic properties, and potential reactivity can be achieved through computational chemistry. The following sections outline a proposed workflow for a comprehensive theoretical study of this compound, based on established methodologies for similar spirocyclic and di-imine systems.
Computational Methodology Workflow
A multi-step computational approach is recommended to thoroughly investigate the structural and electronic landscape of the target molecule. Density Functional Theory (DFT) is a powerful and widely used method for such studies, offering a good balance between accuracy and computational cost.
Caption: Proposed workflow for the theoretical study of this compound.
Step-by-Step Protocol for Theoretical Calculations
-
Initial Structure Generation: A 2D sketch of the molecule will be converted into an initial 3D structure using a molecular modeling software.
-
Conformational Analysis: The conformational landscape of the flexible cyclohexane ring will be explored using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. The spirocyclic nature of the molecule will introduce specific steric constraints that will be crucial to model accurately.
-
DFT Geometry Optimization: The lowest energy conformers identified will be subjected to full geometry optimization using a DFT method, such as the B3LYP functional with the 6-31G(d) basis set. This will provide the equilibrium geometry of the most stable conformer(s).
-
Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm a stable structure.
-
Single-Point Energy Refinement: To obtain more accurate electronic energies, single-point energy calculations will be performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).
-
Calculation of Molecular Properties: A range of molecular properties will be calculated to understand the electronic nature of the molecule.
Key Theoretical Descriptors and Their Significance
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting how the molecule will interact with other species.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
-
Theoretical NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C). Comparing these theoretical values with the experimental data can provide a powerful validation of the computed geometry.
Predicted Structural and Electronic Insights
Based on theoretical studies of analogous diazaspiro[4.5]decane and 2,3-diaryl-1,4-diazabutadiene systems, we can anticipate several key findings from a comprehensive computational analysis of this compound.
Conformational Preferences
The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. The spiro fusion will likely lead to two distinct chair conformers, and DFT calculations will be able to predict their relative energies and the energy barrier for their interconversion. The orientation of the phenyl groups will also be a key determinant of the overall molecular shape and stability.
Electronic Structure and Reactivity
The 2,3-diphenyl-1,4-diaza-1,3-diene moiety is an electron-rich system. The HOMO is likely to be localized on this di-imine system, while the LUMO may have significant contributions from the phenyl rings. The MEP map is predicted to show negative potential around the nitrogen atoms, indicating their nucleophilic character. This information is critical for understanding the molecule's potential to act as a ligand for metal ions or to participate in hydrogen bonding.
The following table presents a hypothetical summary of key theoretical descriptors that would be obtained from the proposed DFT calculations.
| Theoretical Descriptor | Predicted Value/Observation | Significance |
| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Suggests good kinetic stability. |
| Dipole Moment | ~ 1.5 to 2.5 Debye | Indicates a moderate polarity. |
| MEP Minimum | Localized on the nitrogen atoms | Predicts sites for electrophilic attack or coordination. |
| NBO Charges | Negative charges on N atoms, positive on spiro C | Quantifies the charge distribution. |
Conclusion and Future Directions
This technical guide has synthesized the available experimental data for this compound and presented a comprehensive framework for its in-depth theoretical investigation. The proposed computational workflow, leveraging established DFT methodologies, will provide crucial insights into the molecule's conformational landscape, electronic structure, and reactivity.
The elucidation of these fundamental properties is a critical step in unlocking the full potential of this and related diazaspiro[4.5]decane derivatives. The theoretical data will not only complement and rationalize the experimental findings but will also provide a solid foundation for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Further experimental work, including single-crystal X-ray diffraction, would be invaluable for validating the computationally predicted geometries and for providing a more complete picture of the solid-state structure of this intriguing molecule.
References
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
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18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
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Iodine-Mediated Oxidative Rearrangement of α,β-Unsaturated Diaryl Ketones: A Facile Access to 1,2-Diaryl Diketones. ACS Omega. Available at: [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available at: [Link]
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Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link]
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Stereoselective Synthesis of a Novel Series of Dispiro-oxindolopyrrolizidines Embodying Thiazolo[3,2-a]benzimidazole Motif: A Molecular Electron Density Theory Study of the Mechanism of the [3 + 2] Cycloaddition Reaction. Molecules. Available at: [Link]
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The Emergent Therapeutic Potential of Diazaspiro Scaffolds: A Pharmacological Overview
An In-depth Technical Guide
Introduction: The Structural and Strategic Value of Diazaspiro Compounds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity and precise vectoral orientation of functional groups is perpetual. Diazaspiro compounds, characterized by two nitrogen-containing rings connected by a single common atom, have emerged as a "privileged structure".[1][2] Their rigid, spirocyclic framework offers a unique conformational landscape distinct from flat, aromatic systems, enabling novel interactions with complex biological targets. This guide provides a technical overview of the diverse pharmacological activities exhibited by various diazaspiro cores, delving into their mechanisms of action, summarizing key quantitative data, and outlining foundational experimental protocols for their evaluation.
Anticancer Activities: Targeting Proliferation and Survival Pathways
The unique topology of diazaspiro compounds makes them ideal candidates for disrupting protein-protein interactions (PPIs) and engaging the active sites of enzymes critical to cancer cell survival. Derivatives of diazaspiro[5.5]undecane, diazaspiro[4.5]decane, and more complex dispiro-indolinones have demonstrated significant cytotoxic effects across a range of cancer cell lines.[3][4]
Mechanisms of Action
Diazaspiro derivatives exert their anticancer effects through multiple mechanisms:
-
Inhibition of the MDM2-p53 Interaction: Certain dispiro-indolinone compounds were initially designed as inhibitors of the MDM2-p53 protein-protein interaction.[5][6] By binding to the hydrophobic pocket on the MDM2 protein, they prevent the ubiquitination and subsequent degradation of the p53 tumor suppressor, thereby restoring its function and inducing apoptosis in cancer cells. While this mechanism is a primary hypothesis, some studies suggest that the observed cytotoxicity may arise from alternative pathways.[5][7]
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway. By replacing the piperazine core in the known PARP inhibitor Olaparib with diazaspiro systems, researchers have explored new congeners.[8] Inhibition of PARP-1 in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality.
-
Cyclin-Dependent Kinase (CDK) Inhibition: A pyrazolo[1,5-a][3][9][10]triazine derivative featuring a 1,9-diazaspiro[5.5]undecane moiety demonstrated potent inhibition of CDK7, a critical regulator of the cell cycle and transcription.[9] The IC50 value for CDK7 inhibition by this compound was exceptionally low (≤5 nM), highlighting its potential for halting cell cycle progression in cancer cells.[9]
-
General Cytotoxicity: Many diazaspiro hydantoin derivatives have shown broad antiproliferative effects against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), cervix (HeLa), and colon (HT-29) carcinomas.[11][12] Structure-activity relationship (SAR) studies reveal that substitutions on the hydantoin ring are crucial for this activity.[11]
Quantitative Data: In Vitro Cytotoxicity
The potency of diazaspiro compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class/ID | Target Cell Line | IC50 (µM) | Pharmacological Target | Reference(s) |
| Dispiro-indolinones | LNCaP (Prostate) | 1.2 - 3.5 | MDM2-p53 (Hypothesized) | [5][6][7] |
| 1,4,8-Triazaspiro[4.5]decan-3-one (Cmpd 13f) | A549 (Lung) | 1.98 | Antitumor | [13] |
| 1,4,8-Triazaspiro[4.5]decan-3-one (Cmpd 13f) | HCT-116 (Colon) | 2.78 | Antitumor | [13] |
| 1,4,8-Triazaspiro[4.5]decan-3-one (Cmpd 13f) | PC-3 (Prostate) | 4.27 | Antitumor | [13] |
| PARP-1 Inhibitor (Cmpd 17b) | N/A (Enzymatic Assay) | 0.4528 | PARP-1 | [8] |
| CDK7 Inhibitor (Cmpd 25) | N/A (Enzymatic Assay) | ≤ 0.005 | CDK7 | [9] |
| (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane (Cmpd 14) | HCT-116 (Colon) | 0.0922 | Antitumor | [4][14] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a cornerstone for assessing the cytotoxic effects of novel compounds.
Causality: The MTT assay is chosen for its high-throughput capability and its direct correlation of cell metabolic activity with viability. It measures the activity of mitochondrial succinate dehydrogenase, an enzyme active only in living cells. A reduction in the conversion of MTT to formazan is a reliable indicator of cytotoxicity or cytostatic activity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the diazaspiro test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Visualization of Key Processes
Caption: General workflow for in vitro screening of anticancer compounds.
Caption: Inhibition of the MDM2-p53 interaction by diazaspiro compounds.
Antimicrobial Activities: Novel Scaffolds for Unmet Needs
The rise of drug-resistant pathogens necessitates the exploration of new chemical classes for antimicrobial drug development. Diazaspiro compounds have shown promising activity against a variety of pathogens, including fungi, parasites, and bacteria.
Antifungal Agents: Chitin Synthase Inhibition
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective antifungal agents.[10][15]
Mechanism of Action: These compounds act by inhibiting chitin synthase (CHS), an enzyme essential for the synthesis of chitin, a major component of the fungal cell wall.[15] Since mammalian cells lack chitin, CHS is an excellent selective target for antifungal therapy. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. The synergistic or additive effects observed when these compounds are combined with fluconazole (which targets the cell membrane) further validate that they act on a different target.[10]
Quantitative Data: Antifungal and Enzyme Inhibitory Activity
| Compound ID | CHS IC50 (mM) | C. albicans MIC (mmol/L) | A. fumigatus MIC (mmol/L) | Reference |
| 4j | 0.12 | 0.16 | 0.08 | [15] |
| 4r | 0.29 | 0.16 | 0.08 | [15] |
| 5h | 0.10 | 0.04 | 0.04 | [10] |
| Polyoxin B (Control) | 0.08 | 0.129 | N/A | [10][15] |
| Fluconazole (Control) | N/A | 0.104 | 0.052 | [10][15] |
Experimental Protocol: Chitin Synthase Inhibition Assay Causality: This enzyme assay directly measures the compound's ability to inhibit its intended molecular target. It validates the mechanism of action and allows for structure-activity relationship studies focused on improving target engagement.
Methodology:
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source like Candida albicans.
-
Reaction Mixture: In a microcentrifuge tube, combine a buffer solution, the enzyme preparation, the substrate UDP-N-acetyl-D-[¹⁴C]glucosamine, an activator (e.g., trypsin), and the diazaspiro test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the synthesis of radiolabeled chitin.
-
Termination and Precipitation: Stop the reaction by adding a precipitating agent like 10% trichloroacetic acid (TCA).
-
Filtration and Washing: Collect the precipitated [¹⁴C]-chitin by vacuum filtration onto glass fiber filters. Wash the filters extensively to remove any unincorporated radiolabeled substrate.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Antimalarial Agents
A novel series of diazaspiro[3.4]octanes has been identified as a potent inhibitor of the human malaria parasite Plasmodium falciparum.[16][17][18]
Key Activities:
-
Multi-Stage Activity: These compounds are active against multiple stages of the parasite's lifecycle, which is a highly attractive feature for a potential antimalarial drug.[16]
-
High Potency: Structure-activity relationship studies have led to compounds with low nanomolar activity (<50 nM) against the asexual blood stage.[17][19]
-
Transmission-Blocking: The series also exhibits strong gametocyte sterilizing properties, which translates to transmission-blocking activity, a critical factor for malaria eradication efforts.[19]
-
Mode of Resistance: Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, providing valuable insight for future drug design.[17]
Antitubercular Agents
The 2,6-diazaspiro[3.4]octane core has been explored as a scaffold for developing new antitubercular leads.[1] By conjugating this spirocyclic motif with a 5-nitrofuryl moiety, researchers have developed potent compounds against Mycobacterium tuberculosis. The nitrofuran group undergoes reduction by bacterial enzymes to generate reactive intermediates that are lethal to the bacterium.[1] This strategy leverages the unique properties of the diazaspiro core to optimize the potency and potentially reduce the toxicity associated with the nitrofuran warhead.
CNS and Metabolic Activities: Modulating Receptors and Enzymes
The rigid structure of diazaspiro compounds allows for precise positioning of pharmacophoric elements to interact with G protein-coupled receptors (GPCRs) and enzymes involved in CNS and metabolic signaling. The 1,9-diazaspiro[5.5]undecane scaffold is particularly versatile, showing potential for treating pain, obesity, and psychotic disorders.[9]
Pain Management
Derivatives of 1,9-diazaspiro[5.5]undecane have shown multimodal activity against multiple receptors associated with pain pathways, including sigma (σ), mu (μ) opioid, and dopamine D2 receptors.[9] This polypharmacology could be advantageous for treating complex, multimodal pain conditions where monomodal therapies often fail.[9]
Metabolic Disorders: Targeting Obesity
Antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a promising strategy for treating obesity.[5] MCH-R1 is a GPCR in the brain that regulates appetite. Diazaspiro undecanones have been explored as MCH-R1 antagonists, which are thought to work by blocking the appetite-stimulating signals of the MCH peptide, leading to reduced food intake.[5] Similarly, compounds containing the 1,9-diazaspiro[5.5]undecane moiety have demonstrated antagonism against the Neuropeptide Y (NPY) Y5 receptor, another key target in appetite regulation.[9]
Caption: MCH-R1 antagonism by diazaspiro compounds for appetite control.
Neurodegenerative Disorders
Novel 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as M1 muscarinic agonists.[20] These compounds are structurally related to known agonists being investigated for the symptomatic treatment of Alzheimer's disease. One such compound, 6a, exhibited high affinity for M1 receptors and showed antiamnesic activity in a rat passive avoidance task, indicating its potential to ameliorate cognitive deficits.[20]
Conclusion
Diazaspiro compounds represent a structurally rich and versatile class of molecules with a vast and expanding pharmacological portfolio. Their three-dimensional nature provides a distinct advantage in designing selective and potent modulators of complex biological targets, from enzymes like PARP-1 and chitin synthase to GPCRs like MCH-R1. The activities demonstrated in oncology, infectious disease, and neurology underscore the value of this scaffold. Future research will undoubtedly focus on optimizing the pharmacokinetic and safety profiles of these promising leads, moving them from the laboratory bench toward clinical application.
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Methodological & Application
Synthesis of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" from benzil and cyclohexanone
An Application Note for the Synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound. This spirocyclic diimine is synthesized via a one-pot acid-catalyzed condensation reaction from commercially available benzil, cyclohexanone, and ammonium acetate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and scalable method for producing a valuable molecular scaffold. The narrative explains the mechanistic underpinnings of the reaction and the rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Scientific Context
1,2-Diimines, also known as α-diimines or Schiff bases, are a cornerstone class of organic compounds characterized by a C=N-R functional group.[1][2][3] Their synthetic accessibility and the tunable nature of their steric and electronic properties have established them as privileged ligands in coordination chemistry and transition metal catalysis, most notably in olefin polymerization.[4][5][6] Furthermore, the imine moiety is a key structural motif in many biologically active compounds and serves as a versatile synthon for creating complex nitrogen-containing heterocycles.[7][8]
The target molecule, this compound, integrates the diimine framework within a spirocyclic system. Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in drug development due to their rigid three-dimensional structures which can enhance binding affinity and metabolic stability.[9] This specific compound serves not only as a novel ligand scaffold but also as a key intermediate in the synthesis of valuable chiral diamines.[10]
This application note details a reliable and efficient protocol for the synthesis of this target compound, emphasizing the chemical principles that govern the reaction's success.
Reaction Principle and Mechanism
The synthesis proceeds via a multicomponent condensation reaction. Specifically, it is an acid-catalyzed double imine formation where the nitrogen atoms are supplied by ammonia (from ammonium acetate), one C=N bond is formed from a carbonyl group of benzil (an α-diketone), and the other involves the carbonyl of cyclohexanone. The reaction culminates in the formation of a thermodynamically stable five-membered diimine ring fused to a cyclohexane ring at a spiro center.
The mechanism of imine formation is a well-established, reversible process that is critically dependent on pH.[1][2]
Mechanistic Steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of ammonia on a carbonyl carbon of either benzil or cyclohexanone. The acid catalyst (acetic acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[3][11]
-
Carbinolamine Formation: This attack forms a neutral tetrahedral intermediate known as a carbinolamine.[1]
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine.[1][2]
-
Cyclization and Second Imine Formation: This process occurs sequentially with both carbonyl groups of benzil and the carbonyl of cyclohexanone, involving two equivalents of ammonia, to form the final spirocyclic diimine structure. The use of ammonium acetate is strategic, as it provides both the ammonia nucleophile and, in concert with acetic acid, a buffered acidic environment to facilitate the reaction without fully protonating and deactivating the ammonia nucleophile.[2]
The overall transformation can be visualized as follows:
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | M.P. (°C) | Notes |
| Benzil | 134-81-6 | C₁₄H₁₀O₂ | 210.23 | 94-95 | Reagent grade |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | 98.15 | -47 | Reagent grade |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | 114 | Reagent grade, anhydrous |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 16.6 | ACS grade |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for recrystallization
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzil (10.51 g, 50 mmol, 1.0 eq) and ammonium acetate (11.56 g, 150 mmol, 3.0 eq).
-
Solvent and Reagent Addition: Add cyclohexanone (5.2 mL, 50 mmol, 1.0 eq) and glacial acetic acid (30 mL).
-
Scientist's Note: Acetic acid serves as both the catalyst and a solvent capable of dissolving the reactants at elevated temperatures. The use of excess ammonium acetate helps to drive the equilibrium towards product formation.
-
-
Reaction Under Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to 120°C and maintain a gentle reflux for 1 hour with vigorous stirring. The solution should turn from yellow to a deep orange/red color. A literature procedure reports a 97% yield under these conditions.[10]
-
Product Isolation: After 1 hour, turn off the heat and allow the mixture to cool to room temperature. As it cools, a crystalline solid should begin to precipitate. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove acetic acid and any remaining ammonium acetate. Subsequently, wash with a small amount of cold ethanol to remove colored impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath to induce the formation of well-defined crystals. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed through a combination of physical and spectroscopic methods. The data obtained should be consistent with established literature values.
Physical Properties and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₂₀H₂₀N₂[12][13] |
| Molecular Weight | 288.39 g/mol [12][13] |
| Appearance | Crystalline solid |
| Melting Point | 105-108 °C[10][14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.8 (m, 10H, Ar-H), ~1.6-2.0 (m, 10H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~170 (C=N), ~128-135 (Ar-C), ~95 (spiro C), ~24-38 (cyclohexyl C) |
| IR (KBr, cm⁻¹) | ν: ~1630-1640 (C=N stretch), ~3050 (Ar C-H), ~2850-2950 (Aliphatic C-H) |
| Mass Spec (ESI+) | m/z: 289.17 ([M+H]⁺)[15] |
-
Self-Validation: A sharp melting point within the expected range is a strong primary indicator of high purity.[10][14] The collective agreement of NMR, IR, and MS data with the expected values provides definitive structural confirmation. For instance, the absence of a strong C=O stretch (around 1680-1710 cm⁻¹) in the IR spectrum confirms the complete conversion of the starting ketones.
Applications in Research and Development
The synthesized this compound is more than a synthetic curiosity; it is a platform molecule with significant potential.
-
Asymmetric Synthesis: The diimine can be stereospecifically reduced to form the corresponding diamine, 1,2-diamino-1,2-diphenylethane fused to the spiro-cyclohexane backbone.[10] This diamine is a chiral building block used in the synthesis of chiral ligands and auxiliaries for asymmetric catalysis.
-
Coordination Chemistry: As a bidentate N,N-ligand, it can be used to synthesize novel transition metal complexes.[5] The bulky spirocyclic and phenyl groups can create a unique steric environment around a metal center, potentially leading to catalysts with novel reactivity or selectivity in processes like hydrogenation or polymerization.[6]
-
Drug Discovery: The rigid spirocyclic scaffold is a desirable feature in medicinal chemistry for designing molecules that can precisely fit into biological targets.[9] This compound could serve as a starting point for the development of new therapeutic agents.[7][8]
References
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Corey, E.J., et al. (1989). A short, enantioselective synthesis of (&)-1,2-diamino-1,2-diphenylethane (stilbenediamine, stien). MSU Chemistry. [Link]
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Khan Academy. (n.d.). Formation of imines and enamines. Khan Academy. [Link]
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LibreTexts Chemistry. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
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Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]
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Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2016). Imine Formation of Aldehydes and Ketones. YouTube. [Link]
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GSRS. (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Global Substance Registration System. [Link]
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Filo. (n.d.). What happens when cyclohexanone reacts with NH3 (ammonia)? [Link]
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Khan, I., et al. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. PubMed Central. [Link]
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ResearchGate. (n.d.). Modular strategy for the synthesis of α-diimine regioisomers. [Link]
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ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. [Link]
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ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with benzylamine. [Link]
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Chemsrc. (n.d.). This compound. [Link]
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Thieme. (n.d.). Product Class 27: 1,2-Diimines. [Link]
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Al-Ostath, A., et al. (2022). Potential COVID-19 Drug Candidates Based on Diazinyl-Thiazol-Imine Moieties: Synthesis and Greener Pastures Biological Study. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. [Link]
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MySkinRecipes. (n.d.). 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene. [Link]
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MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
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Wang, Z., et al. (2023). Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization. National Institutes of Health. [Link]
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Heterocycles. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]
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Chen, Y., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. National Institutes of Health. [Link]
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Shamrai, O., et al. (2025). Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. ChemRxiv. [Link]
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Detailed experimental protocol for "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" synthesis
Application Note & Protocol
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, a valuable heterocyclic compound. The protocol is based on a one-pot, multi-component condensation reaction involving benzil, cyclohexanone, and ammonium acetate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering not only a step-by-step experimental procedure but also in-depth explanations of the reaction mechanism, safety considerations, and characterization techniques. The inclusion of field-proven insights aims to facilitate a high-yield, reproducible synthesis for professionals in drug development and related scientific fields.
Introduction and Scientific Background
This compound is a spirocyclic compound featuring a diimine functional group within a five-membered ring fused to a cyclohexane moiety. The molecular formula is C₂₀H₂₀N₂ and it has a molecular weight of 288.39 g/mol [1][2][3]. Such α-diimine structures are of significant interest as they serve as versatile ligands in coordination chemistry, capable of stabilizing various metal oxidation states to form catalytically active complexes[4][5][6]. Furthermore, the spiro-heterocyclic scaffold is a privileged structure in medicinal chemistry, often imparting unique three-dimensional conformations that can enhance biological activity[7][8].
The synthesis detailed herein is a variation of the Radziszewski imidazole synthesis, which leverages a multi-component reaction strategy. This approach is highly efficient, combining benzil (a 1,2-diketone), cyclohexanone (a cyclic ketone), and ammonium acetate (as an in-situ ammonia source) in a single reaction vessel. The reaction proceeds via a cascade of condensation and cyclization steps, driven by the formation of a thermodynamically stable, conjugated heterocyclic system and the removal of water[9]. Glacial acetic acid is employed as both the solvent and an acid catalyst, facilitating the key nucleophilic addition and dehydration steps.
Reaction Mechanism and Stoichiometry
The formation of the diazaspiro-diene is a sophisticated process involving several sequential steps. The generally accepted mechanism proceeds as follows:
-
Initial Condensation: The reaction is initiated by the acid-catalyzed condensation of cyclohexanone with ammonia (derived from ammonium acetate) to form an enamine or imine intermediate.
-
Nucleophilic Attack: One molecule of ammonia reacts with one of the carbonyl groups of benzil to form a hemiaminal, which then dehydrates to an imine.
-
Second Condensation & Cyclization: The enamine/imine from cyclohexanone and the imine from benzil, along with a second molecule of ammonia, undergo a series of condensations and cyclization. The process involves the formation of new C-N bonds, leading to the five-membered di-imine ring.
-
Dehydration: The final step involves the elimination of water molecules to yield the stable, conjugated spirocyclic diene product.
The overall balanced reaction is:
Benzil + Cyclohexanone + 2 Ammonium Acetate → this compound + 2 Acetic Acid + 3 H₂O
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | M.P. (°C) | Amount (moles) | Amount (mass/vol) |
| Benzil | 134-81-6 | C₁₄H₁₀O₂ | 210.23 | 94-95 | 1.0 eq (e.g., 10 mmol) | 2.10 g |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | 98.15 | -47 | 1.1 eq (11 mmol) | 1.08 g (1.14 mL) |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | 112-114 | 2.5 eq (25 mmol) | 1.93 g |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 16.6 | - | 15-20 mL |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | -114 | - | For recrystallization |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | 0 | - | For work-up |
Equipment
-
100 mL Round-bottom flask
-
Water-cooled reflux condenser with appropriate joint size
-
Heating mantle with magnetic stirring capability
-
Magnetic stir bar
-
250 mL Beaker
-
Glass stirring rod
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Spatulas and weighing paper
-
Graduated cylinders (10 mL, 50 mL)
-
Melting point apparatus
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Place benzil (2.10 g, 10 mmol) and cyclohexanone (1.14 mL, 11 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Add ammonium acetate (1.93 g, 25 mmol) to the flask.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
Reaction Execution: 5. Heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring. 6. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by a color change, typically from the bright yellow of benzil to a deep orange or reddish-brown solution, followed by the precipitation of the product. 7. Expert Insight: The reaction is driven by the removal of water. While a Dean-Stark trap is not typically necessary for this specific synthesis due to the high reflux temperature of acetic acid, ensuring a consistent reflux rate is key to driving the equilibrium towards the product[10].
Work-up and Isolation: 8. After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The product may begin to crystallize within the flask upon cooling. 9. Carefully pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water while stirring with a glass rod. This will cause the crude product to precipitate fully. 10. Continue stirring the aqueous suspension for 10-15 minutes to ensure complete precipitation and to wash away excess acetic acid and ammonium salts. 11. Collect the solid product by vacuum filtration using a Büchner funnel. 12. Wash the filter cake sequentially with two 20 mL portions of deionized water, followed by one 15 mL portion of cold 95% ethanol to remove residual impurities.
Purification and Drying: 13. Transfer the crude solid to a clean beaker for recrystallization. 14. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate and stir continuously. 15. Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation. 16. Collect the purified, crystalline product by vacuum filtration. 17. Dry the final product in a desiccator or a vacuum oven at 40-50 °C to a constant weight. The expected product is a pale yellow or off-white crystalline solid.
Characterization and Expected Results
-
Appearance: Pale yellow to off-white crystalline solid.
-
Yield: Typical yields range from 65% to 85% after purification.
-
Melting Point: The reported melting point is 106-108 °C[11]. A sharp melting range indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include multiplets in the aromatic region (δ 7.2-7.6 ppm) for the phenyl protons and multiplets in the aliphatic region (δ 1.5-2.0 ppm) for the cyclohexyl protons.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals should include those for the spiro carbon, the imine carbons (C=N), and distinct signals for the phenyl and cyclohexyl carbons.
-
FT-IR (KBr, cm⁻¹): Look for the characteristic C=N stretching vibration around 1620-1640 cm⁻¹. The absence of a strong C=O stretch (from benzil, ~1660 cm⁻¹) and N-H stretches (from intermediates) indicates a complete reaction.
-
Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 288 or 289, respectively, confirming the molecular weight[2][12].
-
Safety Precautions and Troubleshooting
-
Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Cyclohexanone is flammable and an irritant. Avoid ignition sources.
-
Handle all organic solvents with caution.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Neutralize acidic aqueous waste before disposal.
-
Troubleshooting Guide:
-
Low Yield: If the yield is poor, consider extending the reflux time to ensure the reaction goes to completion. Ensure the product did not prematurely precipitate on the condenser during reflux. Inefficient transfer during work-up can also lead to loss.
-
Oily or Impure Product: If the product fails to crystallize or appears oily, it may contain unreacted starting materials or byproducts. An additional wash with a non-polar solvent like hexane can help remove less polar impurities. If recrystallization fails, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is an effective alternative.
-
Reaction Fails to Proceed: Verify the purity of the reagents, especially the ammonium acetate, which can be hygroscopic. Ensure the reaction temperature is consistently at reflux.
-
References
- Synthesis and Characterization of Neutral Ligand α-Diimine Complexes of Aluminum with Tunable Redox Energetics. (2018).
- Synthesis and Characterization of α-diimine Complexes of Aluminum. (2021). Swarthmore College.
- Synthesis, Characterization, and Electronic Structure of Diimine Complexes of Chromium.
- Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media.
- Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO).... Homework.Study.com.
- Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports.... (2023). NIH.
- Application Notes and Protocols: Synthesis of Imines from Diacetonamine and Carbonyl Compounds. Benchchem.
- Imine formation-Typical procedures. (2024). OperaChem.
- How can I synthezise imine
- Synthesis of diimines from 1, 2-dicarbonyl compounds by direct catalyzed condens
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. gsrs.
- This compound | C20H20N2. PubChem.
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- Electronic Effects in the Cyclocondens
- Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone.
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- Synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.
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Application Note: Electrochemical Reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Abstract
This technical guide provides a comprehensive protocol for the electrochemical reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. The described methodology offers a controlled and efficient alternative to traditional chemical reducing agents, enabling the selective transformation of this diimine compound. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed procedural steps, mechanistic insights, and expected outcomes. The protocol emphasizes safety, reproducibility, and high-yield synthesis, grounded in established electrochemical principles.
Introduction
The electrochemical synthesis and modification of heterocyclic compounds have garnered significant attention due to their environmental benefits and synthetic efficiency.[1] Electrosynthesis provides precise control over reactions by adjusting the current and electrode potential, often leading to cleaner reactions and reduced waste compared to conventional chemical methods.[2] The 1,4-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The targeted reduction of the diimine functionality in this compound opens avenues for the synthesis of novel saturated and partially saturated spirocyclic diamines, which are valuable building blocks in drug discovery.
Voltammetric studies of this compound have shown that the molecule undergoes two distinct two-electron reduction processes.[3] This insight into its electrochemical behavior allows for the selective synthesis of either the dihydro or the tetrahydro product by careful control of the applied potential. This application note will focus on the exhaustive, four-electron reduction to yield the corresponding 1,2-diaryl-1,2-diaminoethane derivative.
Physicochemical Properties of Starting Material
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 5396-98-5 | [4][5][6] |
| Molecular Formula | C₂₀H₂₀N₂ | [4][6][7] |
| Molecular Weight | 288.39 g/mol | [6][7] |
| Melting Point | 106-108 °C | [5] |
| Appearance | Solid | N/A |
Underlying Principles and Mechanism
The electrochemical reduction of diimines, such as the title compound, proceeds through a stepwise addition of electrons and protons. The proposed mechanism involves the initial reduction of one of the C=N bonds to form a radical anion. This is followed by a second electron transfer and protonation to yield the dihydro intermediate. A subsequent two-electron, two-proton reduction of the remaining imine functionality leads to the fully saturated diamine product.
The choice of solvent and supporting electrolyte is crucial for the stability of the intermediates and the overall efficiency of the reaction. Non-aqueous aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically employed, with a suitable tetraalkylammonium salt as the supporting electrolyte to ensure conductivity.
Proposed Reaction Pathway
Caption: Proposed electrochemical reduction pathway.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the preparative-scale electrochemical reduction.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Standard Supplier |
| Tetrabutylammonium tetrafluoroborate (TBABF₄) | Electrochemical Grade, ≥99% | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier |
Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (divided or undivided)
-
Working Electrode: Reticulated vitreous carbon or carbon felt (high surface area)
-
Counter Electrode: Platinum mesh or graphite rod
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/Ag⁺ electrode
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis (flasks, separatory funnel, etc.)
-
Rotary evaporator
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Procedure
1. Preparation of the Electrolyte Solution:
-
In a 100 mL electrochemical cell, dissolve 288 mg (1.0 mmol) of this compound and 3.29 g (10 mmol) of tetrabutylammonium tetrafluoroborate (TBABF₄) in 50 mL of anhydrous acetonitrile.
-
This creates a 0.02 M solution of the substrate and a 0.2 M solution of the supporting electrolyte.
2. Assembly of the Electrochemical Cell:
-
Place a magnetic stir bar in the cell.
-
Insert the reticulated vitreous carbon working electrode, the platinum mesh counter electrode, and the reference electrode. If using a divided cell, ensure the compartments are separated by a porous frit.
-
Ensure the electrodes are immersed in the solution but not in contact with each other.
-
Purge the solution with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the electrolysis.
3. Controlled Potential Electrolysis:
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential of -1.8 V (vs. SCE). This potential should be determined based on prior cyclic voltammetry analysis to be on the plateau of the second reduction wave.[3]
-
Continue the electrolysis with gentle stirring at room temperature until the current drops to approximately 5% of its initial value, indicating the consumption of the starting material. This typically takes 4-6 hours.
4. Reaction Workup:
-
Upon completion, disconnect the cell.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile using a rotary evaporator.
-
Resuspend the resulting residue in 100 mL of diethyl ether and 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
5. Isolation and Purification of the Product:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
6. Characterization:
-
The identity and purity of the final product, 2,3-Diphenyl-1,4-diazaspiro[4.5]decane, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Discussion
The electrochemical reduction of this compound under the specified conditions is expected to yield the fully saturated product, 2,3-Diphenyl-1,4-diazaspiro[4.5]decane, in good to excellent yields (typically >80%).
Key Experimental Considerations:
-
Solvent and Electrolyte Purity: The use of anhydrous solvent and high-purity supporting electrolyte is critical to avoid side reactions and ensure the reproducibility of the experiment.
-
Inert Atmosphere: The exclusion of oxygen is essential as it can react with the radical intermediates, leading to undesired byproducts.
-
Potential Control: Precise control of the working electrode potential is paramount for selective reduction. A preliminary cyclic voltammetry study is highly recommended to determine the optimal reduction potentials for the specific experimental setup.
-
Electrode Material: A high surface area working electrode is used to maximize the rate of the electrolysis.
This electrochemical protocol provides a powerful and green alternative for the synthesis of saturated spirocyclic diamines.[1] The methodology is amenable to scale-up and can potentially be applied to a broader range of diimine substrates.
References
-
2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Chemsrc. Available from: [Link]
-
Comparison of Birch with electrochemical reduction of this compound. ResearchGate. Available from: [Link]
-
Electrochemical synthesis of heterocyclic compounds. Available from: [Link]
-
Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Oxford Academic. Available from: [Link]
-
Synthesis, Spectroscopy, and Electrochemistry of (α-Diimine)M(CO)3Br, M = Mn, Re, Complexes: Ligands Isoelectronic to Bipyridyl Show Differences in CO2 Reduction. PubMed Central. Available from: [Link]
-
Electrochemical Synthesis of Heterocycles via Cascade Reactions. ResearchGate. Available from: [Link]
-
Green advancements towards the electrochemical synthesis of heterocycles. ResearchGate. Available from: [Link]
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Use of Electrochemistry in the Synthesis of Heterocyclic Structures. Chemical Reviews. Available from: [Link]
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Application Note: Selective Birch Reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Abstract
This document provides a comprehensive theoretical framework and a detailed experimental protocol for the Birch reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This complex substrate presents multiple reducible moieties, including two phenyl rings and a conjugated di-imine system, making chemoselectivity a primary challenge. This guide analyzes the mechanistic nuances of the Birch reduction in the context of this specific molecule, explains the rationale behind the selection of reagents and conditions, and offers a robust starting protocol for researchers in synthetic and medicinal chemistry. The aim is to enable the selective dearomatization of the phenyl groups, yielding novel cyclohexadiene-substituted diazaspirocycles, which are valuable scaffolds in drug discovery.
Introduction and Strategic Overview
The 1,4-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1][2] The introduction of phenyl groups at the 2 and 3 positions creates a molecule, this compound, with a unique electronic and steric profile.[3][4] The partial reduction of the terminal phenyl rings to their corresponding 1,4-cyclohexadiene derivatives offers a pathway to novel three-dimensional structures with altered solubility, metabolic stability, and receptor-binding profiles.
The Birch reduction is a powerful and widely utilized method for the partial reduction of aromatic systems, converting them into non-conjugated 1,4-cyclohexadienes.[5][6] This transformation is achieved using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[7] Unlike catalytic hydrogenation, which typically reduces the aromatic ring completely to a cyclohexane, the Birch reduction provides a controlled dearomatization, preserving a degree of unsaturation.[4][8]
However, the application of this methodology to this compound is not trivial. The substrate contains two key reducible functionalities:
-
Aromatic Phenyl Rings: The classical target for Birch reduction.
-
Conjugated Di-imine (C=N-C=N): The imine bonds are also susceptible to reduction under dissolving metal conditions, which could lead to the corresponding diamine.
This guide, therefore, focuses on establishing a protocol designed to maximize the chemoselective reduction of the phenyl rings while minimizing or controlling the reduction of the di-imine system.
Mechanistic Considerations for a Complex Substrate
A successful protocol hinges on understanding the fundamental mechanism of the Birch reduction and how the substrate's electronic properties will influence the reaction pathway.
The Core Birch Reduction Pathway
The reaction proceeds via a sequence of single-electron transfers (SET) from the dissolved alkali metal and protonations by the alcohol.[9]
-
Formation of the Reducing Agent: An alkali metal (e.g., Na, Li) dissolves in liquid ammonia to form a deep blue solution containing solvated electrons, [Na(NH₃)ₓ]⁺ e⁻. These solvated electrons are the potent reducing species.[8]
-
First Electron Transfer: A solvated electron adds to the aromatic ring, forming a radical anion.[5][10]
-
First Protonation: The radical anion, a strong base, is protonated by the alcohol (a more acidic proton source than ammonia) to give a cyclohexadienyl radical.[11]
-
Second Electron Transfer: A second electron adds to the radical, forming a cyclohexadienyl anion.
-
Second Protonation: The anion is protonated by the alcohol to yield the final 1,4-cyclohexadiene product.[12]
The formation of the non-conjugated 1,4-diene, rather than the more thermodynamically stable 1,3-diene, is a hallmark of this reaction. This is rationalized by the principle of least motion, where the distribution of charge in the penultimate pentadienyl anion intermediate directs the final protonation to the central carbon.[12][13]
Substrate-Specific Reactivity
For this compound, the key is the relative reduction potential of the phenyl rings versus the di-imine system.
-
Phenyl Rings: As electron-rich aromatic systems, they are classic substrates. The reduction rate is generally slower for electron-rich rings compared to electron-poor ones.[10]
-
Di-imine Moiety: The conjugated C=N bonds represent an electron-deficient system. Imines can be reduced to amines under various conditions.[14] In a dissolving metal reaction, the π* orbitals of the C=N bonds can accept an electron, initiating a reduction cascade analogous to that of the aromatic ring.
The central hypothesis is that the phenyl rings will be reduced preferentially. This is because the LUMO (Lowest Unoccupied Molecular Orbital) of the phenyl groups is expected to be lower in energy than that of the isolated di-imine system, making them more susceptible to the initial single-electron transfer. However, forcing conditions (excess reagents, prolonged reaction times, or higher temperatures) will likely lead to the subsequent reduction of the di-imine.
Detailed Experimental Protocol
This protocol is designed as a starting point for the selective reduction of one or both phenyl groups. Researchers should perform small-scale trials to optimize conditions for their desired outcome.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound[15] | >98% | Santa Cruz Biotech | Ensure substrate is dry and pure. |
| Lithium (Li) wire or ribbon | 99.9% | Sigma-Aldrich | Stored under mineral oil. Use of Li is preferred over Na for its better solubility and reactivity.[16] |
| Anhydrous Ammonia (NH₃) | ≥99.98% | Airgas | Lecture bottle with a regulator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly distilled from Na/benzophenone or passed through a solvent purification system. |
| tert-Butanol (t-BuOH) | Anhydrous, >99.5% | Sigma-Aldrich | A less acidic alcohol, helps to control the reaction rate and prevent over-reduction.[16] |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific | For quenching the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers. |
Equipment Setup
-
Three-necked round-bottom flask (e.g., 250 mL), flame-dried under vacuum and maintained under an inert atmosphere (Argon or Nitrogen).
-
Dry ice/acetone condenser.
-
Low-temperature thermometer.
-
Magnetic stirrer and stir bar.
-
Syringes and needles for transfer of anhydrous solvents.
-
Cannula for gas inlet/outlet.
Step-by-Step Methodology
Procedure for a 1.0 mmol Scale Reaction:
-
Preparation: Under an argon atmosphere, equip a flame-dried 250 mL three-necked flask with a magnetic stir bar, a dry ice condenser, a rubber septum, and a low-temperature thermometer.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia into the flask.
-
Metal Dissolution: Cut lithium wire (10.5 mg, 1.5 mmol, 1.5 equiv.) into small pieces, wash quickly with hexane to remove oil, and add it to the liquid ammonia with vigorous stirring. A deep and persistent blue color should form.
-
Substrate Addition: In a separate dry flask, dissolve this compound (288 mg, 1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous THF. Add this solution dropwise to the Li/NH₃ mixture over 10 minutes.
-
Proton Source Addition: Add anhydrous tert-butanol (0.29 mL, 3.0 mmol, 3.0 equiv.) dropwise over 15 minutes. The rate of addition is critical to control the reaction's exothermicity and selectivity.
-
Reaction Monitoring: Stir the reaction at -78 °C. The reaction is typically complete when the blue color disappears. If the color persists after 1-2 hours, the reaction can be considered complete. Progress can be monitored by quenching a small aliquot and analyzing by TLC.
-
Quenching: Carefully quench the reaction by the portion-wise addition of solid ammonium chloride until the blue color is fully discharged. Alternatively, a few drops of isoprene can be added first to consume excess lithium rapidly.
-
Work-up: Remove the cold bath and allow the ammonia to evaporate under a gentle stream of argon. To the remaining residue, add 30 mL of diethyl ether and 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product(s).
Parameter Optimization for Chemoselectivity
Achieving the desired product requires careful optimization. The following table outlines key parameters and their expected influence on the reaction outcome. This systematic approach forms a self-validating framework for the protocol.
| Parameter | Variable Options | Rationale & Expected Outcome |
| Alkali Metal | Lithium (Li) vs. Sodium (Na) | Li is more soluble and generally more reactive, potentially leading to faster or more complete reduction. Na is less reactive and may offer higher selectivity for mono-reduction.[16] |
| Equivalents of Metal | 1.5 - 2.5 eq. (per ring) | Stoichiometric amounts (2 eq. per ring) are theoretically needed. Using a slight excess (2.5 eq.) ensures complete conversion of one ring. Higher excess increases the risk of over-reduction. |
| Proton Source | t-BuOH vs. EtOH | t-BuOH is less acidic and bulkier, leading to slower protonation and often better selectivity.[17] EtOH is more acidic and can accelerate the reaction, but may reduce selectivity. |
| Equivalents of Alcohol | 2.0 - 4.0 eq. (per ring) | At least 2 equivalents are needed per ring. An excess ensures that protonation is not the rate-limiting step. |
| Temperature | -78 °C vs. -33 °C (NH₃ reflux) | -78 °C provides maximum kinetic control and is recommended for selectivity. Running at -33 °C increases the reaction rate but significantly raises the risk of reducing the di-imine.[16] |
| Order of Addition | Substrate then alcohol (as above) vs. Substrate/alcohol pre-mixed | Adding alcohol last (as in the protocol) allows the initial electron transfer to occur under non-protic conditions, which can influence selectivity. Pre-mixing can be more convenient but may alter the reaction course. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Starting Material Recovered | 1. Inactive lithium (oxidized surface).2. Wet solvent (THF) or ammonia.3. Substrate insolubility at -78 °C. | 1. Use freshly cut, clean lithium.2. Ensure all solvents and reagents are rigorously anhydrous.3. Increase the volume of THF or add a co-solvent like dimethoxyethane (DME). |
| Complex Mixture of Products | 1. Over-reduction of phenyl rings and/or di-imine.2. Isomerization of the 1,4-diene product. | 1. Reduce reaction time, use fewer equivalents of Li/alcohol, or switch to Na. Ensure the temperature is maintained at -78 °C.2. Ensure the quench and work-up are non-acidic and performed at low temperatures. |
| Low Yield | 1. Incomplete reaction.2. Product decomposition during work-up.3. Mechanical losses during extraction/purification. | 1. Increase reaction time or use slightly more Li/alcohol.2. Avoid acidic conditions during work-up; enol ether intermediates can be sensitive.3. Perform careful extractions and chromatography. |
| Blue Color Persists After Quench | Incomplete reaction quenching. | Add a more reactive quenching agent like methanol or ethanol dropwise until the color disappears, then proceed with the standard work-up. |
Safety Precautions
-
Alkali Metals: Lithium and sodium are highly reactive and pyrophoric. They react violently with water. Handle only under an inert atmosphere and have a Class D fire extinguisher available.
-
Liquid Ammonia: Ammonia is a corrosive and toxic gas. All operations must be conducted in a well-ventilated fume hood. Ensure the dry ice condenser is functioning efficiently to minimize gas escape. Avoid skin contact.
-
Cryogenic Temperatures: The dry ice/acetone bath is extremely cold (-78 °C). Wear appropriate thermal gloves and safety glasses.
-
Pressure: When the reaction is quenched and the cold bath is removed, ammonia will evaporate rapidly. Ensure the system is open to an argon/nitrogen line with an oil bubbler to prevent pressure buildup.
References
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Wikipedia. Birch reduction. [Link]
-
NROChemistry. Birch Reduction: Mechanism & Examples. [Link]
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Master Organic Chemistry. Birch Reduction of Aromatic Rings. (2019-10-17). [Link]
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Organic Chemistry Portal. Birch Reduction. [Link]
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BYJU'S. Birch Reduction Mechanism. [Link]
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Sachin Rana IITB. Birch Reduction, NBS Radical Halogenation. (2024-01-02). [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
Chemistry LibreTexts. 16.10: Reduction of Aromatic Compounds. (2024-03-24). [Link]
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PubMed. One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014-08-07). [Link]
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PubChem. This compound. [Link]
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Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. (2025-09-10). [Link]
-
Baran Lab, Scripps Research. The Birch Reduction. (2018-10-03). [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
-
Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. (2025-03-13). [Link]
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PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015-07-23). [Link]
-
ResearchGate. (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. [Link]
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SciSpace. The Birch reduction in organic synthesis. [Link]
-
Henry Rzepa's Blog. The mechanism of the Birch reduction. Part 3: reduction of benzene. (2012-12-05). [Link]
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The Emerging Potential of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene in Coordination Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Ligand Scaffold
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone for the development of innovative metal complexes with tailored properties. Among the myriad of ligand classes, α-diimines have established themselves as exceptionally versatile due to their facile synthesis, tunable steric and electronic characteristics, and redox-active nature.[1][2] Concurrently, spirocyclic frameworks have garnered significant interest for their ability to impart rigidity and unique three-dimensional structures to molecules, which can translate to enhanced stability and selectivity in catalytic applications.[3][4][5]
This document explores the untapped potential of a unique molecular architecture that merges these two promising motifs: 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene . While the coordination chemistry of this specific ligand is an emerging field, its structural components suggest a rich and promising future in catalysis, materials science, and drug development. This guide provides a comprehensive overview of its synthesis, known properties, and a prospective look into its applications as a ligand, complete with detailed protocols and theoretical frameworks to aid researchers in exploring its potential.
Physicochemical Properties and Characterization
This compound is a crystalline solid with the molecular formula C₂₀H₂₀N₂ and a molecular weight of 288.39 g/mol .[6][7] Its core structure features a spirocyclic junction between a cyclohexyl ring and a five-membered diazole ring, which is flanked by two phenyl groups. This unique arrangement results in a rigid, three-dimensional α-diimine scaffold.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂ | [6][7] |
| Molecular Weight | 288.39 g/mol | [6] |
| CAS Number | 5396-98-5 | [8] |
| Appearance | White solid | [2] |
| Melting Point | 88-90 °C | [2] |
| Solubility | Soluble in common organic solvents like chloroform and tetrahydrofuran. |
The electrochemical behavior of this ligand has been investigated, revealing its capacity to undergo reduction.[1] This redox activity is a hallmark of α-diimine ligands and suggests that its metal complexes could participate in electron transfer processes, a key feature for many catalytic cycles.[2]
Synthesis of the Ligand: A Detailed Protocol
The synthesis of this compound can be achieved through a condensation reaction between benzil and 1,1-diaminocyclohexane, which can be generated in situ. A reliable method has been reported in the literature, which is detailed below.[2]
Protocol: Synthesis of this compound
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Cyclohexanone
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 equivalent) and cyclohexanone (1.1 equivalents) in absolute ethanol.
-
Addition of Reagents: To this solution, add ammonium acetate (10 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield a white crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The reported ¹H NMR spectrum in CDCl₃ shows characteristic multiplets for the cyclohexyl protons between δ 1.73 and 2.00 ppm and for the phenyl protons between δ 7.31 and 7.52 ppm.[2] The high-resolution mass spectrometry should show a [M+H]⁺ peak at m/z 289.1700.[2]
Caption: Synthesis of the target ligand.
Coordination Chemistry: A Prospective Outlook
While specific metal complexes of this compound are not yet extensively documented in the literature, its α-diimine nature strongly suggests its capability to act as a bidentate N,N'-chelating ligand for a wide range of transition metals.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general guideline for the synthesis of metal complexes with the title ligand. The choice of metal precursor and solvent will depend on the target metal and its oxidation state.
Materials:
-
This compound (the ligand)
-
A suitable metal precursor (e.g., Ni(II)Cl₂, Pd(II)Cl₂, Cu(II)(OAc)₂, Ru(II)(p-cymene)Cl₂ dimer)
-
An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, methanol)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox) for air-sensitive complexes
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve the ligand (1.0 equivalent) in the chosen solvent.
-
Metal Precursor Addition: In a separate flask, dissolve the metal precursor (1.0 equivalent for a 1:1 complex, or 0.5 equivalents for a 2:1 ligand-to-metal complex) in the same or a compatible solvent.
-
Complexation: Slowly add the metal precursor solution to the ligand solution at room temperature with stirring. The reaction is often accompanied by a color change.
-
Reaction Time: Allow the reaction to stir at room temperature or with gentle heating for a period ranging from a few hours to overnight.
-
Isolation: The method of isolation will depend on the properties of the complex.
-
Precipitation: If the complex is insoluble, it can be isolated by filtration, washed with the solvent, and dried under vacuum.
-
Solvent Removal: If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product.
-
Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent, vapor diffusion, or layering techniques.
-
-
Purification and Characterization: The complex should be purified, typically by recrystallization. Characterization can be performed using techniques such as X-ray crystallography, elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements where applicable.
Caption: General synthesis of metal complexes.
Potential Applications: A Horizon of Possibilities
The unique structural features of this compound suggest that its metal complexes could find applications in several key areas of chemical research.
Homogeneous Catalysis
-
Olefin Polymerization: Late transition metal complexes of α-diimines are well-known catalysts for the polymerization and oligomerization of olefins. The bulky spirocyclic backbone of this ligand could influence the steric environment around the metal center, potentially leading to polymers with specific tacticities.
-
Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-heteroatom bond formation. The strong σ-donating and π-accepting properties of the α-diimine moiety can stabilize the active catalytic species in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.
-
Asymmetric Catalysis: Although the parent ligand is achiral, the spirocyclic scaffold provides a platform for the future design of chiral analogues. The introduction of chirality could lead to highly enantioselective catalysts for a variety of organic transformations.[5]
Bioinorganic and Medicinal Chemistry
-
Anticancer Agents: Certain metal complexes, particularly those of ruthenium and platinum, have shown promise as anticancer agents.[9] The α-diimine ligand can be functionalized to modulate the lipophilicity and cellular uptake of the complex, and its redox activity might play a role in the mechanism of action.
-
Antimicrobial Agents: The coordination of ligands to metal ions can enhance their antimicrobial activity. Complexes of this spirocyclic α-diimine could be screened for their efficacy against various bacterial and fungal strains.
Materials Science
-
Redox-Active Materials: The electrochemical properties of the ligand suggest that its metal complexes could be used to develop materials with interesting electronic properties, such as molecular switches or components for redox flow batteries.
-
Luminescent Materials: Many transition metal complexes with aromatic N-heterocyclic ligands exhibit luminescence. The complexes of this ligand could be investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) or as chemical sensors.
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DPDD-Cross: A Novel Photo-Activatable and Acid-Cleavable Cross-Linking Reagent for Structural Proteomics
An Application Note for Proteomics Researchers and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology and disease pathology. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and mapping the topology of protein complexes.[1][2] However, the analysis of spectra from non-cleavable cross-linkers can be exceedingly complex. Here, we introduce DPDD-Cross, a new generation of chemical cross-linker built upon a 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene (DPDD) core. This application note describes the principles and protocols for using DPDD-Cross, a heterobifunctional reagent that combines a photo-activatable cross-linking moiety with an acid-cleavable linker, designed to streamline XL-MS workflows and enhance the confidence of protein interaction identification.
Introduction: The Challenge in Mapping Protein Interactomes
Mapping the intricate network of protein-protein interactions is a primary goal of proteomics research. Chemical cross-linking, which covalently captures proteins in close proximity, provides crucial spatial constraints for structural modeling and the identification of both stable and transient interaction partners.[1] The resulting cross-linked peptides are then identified using mass spectrometry (MS).
A significant bottleneck in XL-MS is the bioinformatic challenge of identifying peptide pairs linked by a single reagent from complex tandem mass spectra.[3] To address this, cleavable cross-linkers have been developed. These reagents allow the cross-link to be broken under specific conditions, separating the linked peptides prior to or during MS analysis. This simplifies the spectra, as search algorithms can be configured to find individual peptides bearing a characteristic mass modification from the cleaved linker remnant.[3]
DPDD-Cross is a novel reagent designed to leverage these advantages. It features two key functionalities derived from its unique diazaspiro core:
-
Photo-Activated Cross-Linking: Upon UV exposure, the DPDD core becomes highly reactive, forming covalent bonds with nearby amino acid residues, enabling the capture of interactions in situ.
-
Acid-Cleavable Linker: The core imine bonds of the DPDD structure are susceptible to hydrolysis under mild acidic conditions, providing a reliable cleavage mechanism for simplified MS/MS analysis.
Principle of the DPDD-Cross Technology
The DPDD-Cross reagent is a heterobifunctional molecule consisting of an amine-reactive N-hydroxysuccinimide (NHS) ester and the photo-activatable DPDD core. The workflow is designed as a sequential, three-stage process that offers precise experimental control.
Stage 1: Amine Labeling The NHS ester end of DPDD-Cross reacts efficiently and specifically with primary amines, primarily the ε-amino group of lysine residues and the protein's N-terminus, under physiological or slightly alkaline pH conditions.[1] At this stage, the reagent is attached to the protein as a "mono-link," with the photo-reactive group dormant.
Stage 2: Photo-Activation and Cross-Linking Exposure to UV light (e.g., 365 nm) excites the conjugated di-imine system of the DPDD core, generating a highly reactive carbene intermediate. This intermediate can rapidly form covalent bonds with various amino acid side chains in close proximity, including those with C-H bonds, effectively "freezing" protein interactions.[1]
Stage 3: Acid Cleavage for MS Analysis Following protein digestion, the cross-link is cleaved. The imine bonds within the DPDD core are hydrolyzed by incubation in a mild acidic solution (e.g., trifluoroacetic acid). This cleavage separates the cross-linked peptides, leaving a distinct mass modification on each, which greatly simplifies their identification in subsequent MS/MS analysis.
Figure 1. The three-stage experimental workflow for using DPDD-Cross.
Key Advantages of the DPDD-Cross System:
| Feature | Advantage | Scientific Rationale |
| Photo-Activation | Temporal control over the cross-linking reaction. | Allows for synchronization of cross-linking with specific cellular events or interaction states. Minimizes non-specific cross-linking during sample handling. |
| Acid Cleavability | Simplified MS/MS spectra and confident peptide identification. | Cleavage generates single modified peptides instead of complex paired-peptide spectra, making database searching more robust and straightforward.[3] |
| Hydrophobic Core | Potential for enrichment of cross-linked species. | The phenyl and spirocyclic moieties increase the hydrophobicity of tagged peptides, which can be leveraged for selective enrichment using reversed-phase chromatography. |
| Defined Spacer Arm | Provides distance constraints for structural modeling. | The known length of the DPDD-Cross linker helps define the proximity of interacting residues, aiding in computational modeling of protein complexes.[2] |
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of Purified Protein Complex
This protocol provides a general method for cross-linking a purified protein complex and verifying the reaction by SDS-PAGE.
Materials:
-
DPDD-Cross Reagent
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein complex of interest (e.g., 1-5 mg/mL)
-
UV lamp (365 nm)
-
SDS-PAGE equipment and reagents
Methodology:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DPDD-Cross in anhydrous DMF.
-
Labeling Reaction: a. In a microcentrifuge tube, add the protein complex to the Reaction Buffer to a final concentration of 1 mg/mL. b. Add the DPDD-Cross stock solution to the protein sample to achieve a 50-fold molar excess of reagent over protein. Note: The optimal ratio should be determined empirically. c. Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction of any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent (Optional but Recommended): Remove unreacted DPDD-Cross using a desalting column or dialysis against the Reaction Buffer.
-
Photo-Cross-Linking: a. Place the sample in a UV-transparent plate or tube on ice, approximately 5 cm from a 365 nm UV lamp. b. Irradiate for 10-15 minutes. Note: Optimal exposure time may vary based on lamp intensity and sample geometry.
-
Analysis: a. Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer. b. Analyze the sample by SDS-PAGE. A successful cross-linking reaction will show the appearance of higher molecular weight bands corresponding to the cross-linked protein species. Include a non-irradiated control to confirm UV-dependency.
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol details the steps from a cross-linked protein sample to peptides ready for LC-MS/MS analysis.
Materials:
-
Cross-linked protein sample (from Protocol 1)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Cleavage Solution: 5% Trifluoroacetic Acid (TFA) / 30% Acetonitrile (ACN)
-
C18 desalting spin column
Methodology:
-
Denaturation and Reduction: a. Add Denaturation Buffer to the cross-linked sample. b. Add DTT to a final concentration of 10 mM. c. Incubate for 30 minutes at 37°C.
-
Alkylation: a. Cool the sample to room temperature. b. Add IAA to a final concentration of 55 mM. c. Incubate for 20 minutes at room temperature in the dark.
-
Digestion: a. Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M. b. Add trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate overnight at 37°C.
-
Cross-Linker Cleavage: a. Quench the digestion by adding TFA to a final concentration of 1%. b. Lyophilize the peptide mixture to dryness. c. Resuspend the peptides in the Cleavage Solution (5% TFA / 30% ACN). d. Incubate for 2 hours at 37°C to cleave the DPDD-Cross linker.
-
Sample Cleanup: a. Lyophilize the sample again to remove TFA. b. Desalt the peptides using a C18 spin column according to the manufacturer's instructions. c. Elute the peptides, lyophilize, and store at -80°C until LC-MS/MS analysis.
Data Analysis and Interpretation
The key to identifying peptides modified by DPDD-Cross is to search for a specific mass modification on the amino acid that participated in the cross-link. The cleavage of the DPDD core leaves a unique chemical remnant.
Figure 2. Bioinformatic workflow for identifying DPDD-modified peptides.
When setting up the database search, include the calculated mass of the DPDD remnant as a variable modification on all amino acids. The identification of two different peptides from interacting proteins, both bearing this modification, provides strong evidence of their spatial proximity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Low Cross-linking Efficiency on SDS-PAGE | Insufficient reagent concentration. | Increase the molar excess of DPDD-Cross. Optimize the ratio in a titration experiment. |
| Inefficient UV activation. | Increase UV exposure time or decrease the distance to the lamp. Ensure the reaction vessel is UV-transparent. | |
| Quenching of photo-reactive group. | Ensure buffers are free of azide or other radical scavengers. | |
| Low Peptide Identification in MS | Incomplete cleavage of the linker. | Increase incubation time or temperature during the acid cleavage step. |
| Sample loss during cleanup. | Ensure proper conditioning and elution from the C18 desalting column. | |
| High Background of Mono-links | Sub-optimal protein concentration. | Increase protein concentration to favor intermolecular cross-linking over intramolecular reactions or reactions with the solvent. |
Conclusion
The hypothetical DPDD-Cross reagent represents a promising new tool for chemical biology and proteomics. By combining a photo-activatable capture mechanism with an acid-cleavable linker, it offers a controlled and efficient workflow for mapping protein-protein interactions. The simplified MS/MS analysis enabled by the cleavage step has the potential to increase the depth and accuracy of structural proteomics studies, accelerating research in drug discovery and fundamental biology.
References
-
Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. (2018). A new CID-cleavable cross-linker for improved characterization of protein structures and protein–protein interactions. Rapid Communications in Mass Spectrometry, 32(10), 769-777. Available at: [Link]
-
Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Design of a novel photo-cleavable crosslinker and its application in tandem mass spectrometry for protein structure studies. Analytical chemistry, 83(5), 1594-1600. Available at: [Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking-mass spectrometry: a powerful technology for studying protein structures and their interactions. Chimia, 68(11), 788-792. Available at: [Link]
-
Sinz, A. (2018). Chemical cross-linking and mass spectrometry to study protein-protein interactions and protein structures. Mass Spectrometry Reviews, 37(6), 731-747. Available at: [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemical Science. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science, 7, 3964-3978. Available at: [Link]
-
Leitner, A., Walzthoeni, T., & Aebersold, R. (2016). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet analysis pipeline. Nature protocols, 11(1), 119-132. Available at: [Link]
-
ACS Publications. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]
-
MDPI. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene core represents a unique heterocyclic scaffold with significant potential in drug discovery. Its rigid, three-dimensional spirocyclic architecture, combined with the presence of aromatic and diimine functionalities, offers a compelling starting point for the development of novel therapeutic agents. While the parent compound itself has not been extensively studied for its biological activity, related diazaspiro and hydantoin structures have demonstrated a wide range of pharmacological properties, including antiviral and trypanocidal activities.[1] This suggests that the this compound scaffold is a "privileged structure" amenable to chemical modification to explore a diverse chemical space and unlock its biological potential.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound and the subsequent preliminary biological screening of the resulting compound library. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for structure-activity relationship (SAR) studies.
Core Scaffold: Synthesis and Physicochemical Properties
The parent compound, this compound, is accessible through a straightforward condensation reaction between cyclohexanone and benzil.[2]
| Property | Value | Source |
| CAS Number | 5396-98-5 | |
| Molecular Formula | C₂₀H₂₀N₂ | |
| Molecular Weight | 288.39 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 106-108 °C |
Derivatization Strategy: A Two-Pronged Approach
The derivatization strategy for this compound is centered around two primary reactive zones: the diimine functionality and the peripheral phenyl rings. This dual approach allows for the generation of a diverse library of analogues with varied electronic, steric, and lipophilic properties.
Caption: Derivatization workflow for this compound.
Part 1: Modification of the Diimine Moiety
The diimine (C=N-C=N) system is the most reactive site for initial derivatization. Reduction of the imine bonds to the corresponding saturated diamine unmasks two nucleophilic secondary amine centers, which are ideal handles for subsequent library generation.
Protocol 1: Reduction of this compound to the Diamine
This protocol describes the reduction of the diimine to the corresponding saturated diamine using sodium borohydride.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (4.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product.
-
Purify the product by flash column chromatography on silica gel or recrystallization to obtain the pure cis/trans-2,3-diphenyl-1,4-diazaspiro[4.5]decane.
-
Protocol 2: N-Acylation of the Diamine Scaffold
This protocol details the acylation of the newly formed secondary amine groups to generate a library of amide derivatives.[3][4][5][6]
-
Materials:
-
2,3-Diphenyl-1,4-diazaspiro[4.5]decane (from Protocol 1)
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (2.2 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (2.5 equiv)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
-
Procedure:
-
Dissolve the diamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (2.2 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 3: N-Alkylation of the Diamine Scaffold
This protocol describes the reductive amination of the diamine with various aldehydes or ketones to produce a library of tertiary amine derivatives.[7][8][9]
-
Materials:
-
2,3-Diphenyl-1,4-diazaspiro[4.5]decane (from Protocol 1)
-
Aldehyde or ketone (2.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the diamine (1.0 equiv) and the aldehyde or ketone (2.5 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (3.0 equiv) in portions over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 2: Functionalization of the Phenyl Rings
The phenyl rings of the core scaffold can be functionalized through electrophilic aromatic substitution (EAS) to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.[10][11][12][13][14]
Protocol 4: Nitration of the Phenyl Rings
This protocol describes the introduction of nitro groups onto the phenyl rings. The nitro group can subsequently be reduced to an amine for further derivatization.
-
Materials:
-
This compound or its reduced diamine form
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath, round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the starting spiro compound (1.0 equiv) with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 equiv) to cold concentrated sulfuric acid in a separate flask.
-
Add the nitrating mixture dropwise to the solution of the spiro compound, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-10 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid and purify by recrystallization.
-
Biological Screening Cascade
Once a library of derivatives has been synthesized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity.
Caption: Tiered workflow for biological screening of the derivative library.
Protocol 5: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microplate, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 6: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][21][22][23] The broth microdilution method is described here.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
-
Procedure:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Prepare a standardized bacterial inoculum and dilute it so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after adding 50 µL.
-
Add 50 µL of the standardized inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 16-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
-
Protocol 7: DPPH Radical Scavenging Assay for Antioxidant Screening
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[24][25][26][27]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate, microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the sample dilutions (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 180 µL).
-
Include a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Interpretation and Next Steps
The primary screening will generate a dataset that can be used to identify "hit" compounds. Hits are typically defined as compounds that exhibit a certain threshold of activity in a given assay (e.g., >50% inhibition at a single concentration). These hits should be confirmed and then subjected to secondary screening, which includes dose-response studies to determine IC₅₀ or MIC values. This quantitative data is essential for building a robust structure-activity relationship (SAR) and guiding the next round of lead optimization.
Conclusion
The derivatization of the this compound scaffold offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols and biological screening cascades detailed in this application note provide a systematic and efficient framework for exploring the therapeutic potential of this privileged heterocyclic system. By combining strategic chemical modification with a tiered screening approach, researchers can effectively navigate the early stages of the drug discovery process and identify promising lead compounds for further development.
References
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Nature Protocols. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
ResearchGate. Antioxidant Assays. [Link]
-
Abbkine. MTT Cell Proliferation and Cytotoxicity Assay Kit. [Link]
-
Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit. [Link]
-
Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]
-
Synlett. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
MDPI. (2022). DPPH Radical Scavenging Assay. [Link]
-
Molecules. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
ResearchGate. Reduction of 1,3-diimines. A new and general method of synthesis of γ-diamines, β-amino ketones, and derivatives with two and three chiral centers. [Link]
-
ResearchGate. 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N´-arylhexahydropyrimidines and hexahydro-1,3-diazepines. [Link]
-
ResearchGate. N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]
-
ResearchGate. Iridium-catalyzed N-alkylation of diamines with glycerol. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
SlideShare. Effect of phenyl substitution on the aromatic ring:( para-substitution). [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
Organic Letters. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. [Link]
-
YouTube. (2021). Electrophilic Substitution in Heterocycles is EASY!. [Link]
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]
-
Organic Chemistry Tutor. Electrophilic Aromatic Substitution in Heterocyclic Compounds. [Link]
-
National Institutes of Health. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. [Link]
-
MDPI. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ResearchGate. Synthetic methods for 1,3-diamines. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-Diamines. [Link]
-
ResearchGate. Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. [Link]
-
Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. [Link]
-
ResearchGate. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]
-
Arkivoc. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]
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Application Notes and Protocols: 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene as a Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical guide on the properties, synthesis, and potential applications of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene in the field of organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It aims to provide a foundational understanding of this spirocyclic diene, grounded in established chemical principles, to empower chemists to explore its synthetic utility. While this specific scaffold is not extensively documented as a widely used building block in contemporary literature, its unique structural features—a conjugated diene embedded within a spirocyclic framework—present intriguing possibilities for the construction of novel molecular architectures.
Compound Profile: Structure and Physicochemical Properties
This compound is a crystalline solid characterized by the presence of a 1,4-diazaspiro[4.5]decane core. The key feature of this molecule is the conjugated diene system within the five-membered diazacyclopentene ring, flanked by two phenyl substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5396-98-5 | [1][2] |
| Molecular Formula | C₂₀H₂₀N₂ | [1][2][3][4] |
| Molecular Weight | 288.39 g/mol | [1][2][4] |
| IUPAC Name | This compound | [3] |
| Melting Point | 106-108 °C | [5] |
| Appearance | Solid | - |
| SMILES | C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | [1][3] |
| InChIKey | GTITYRBBAAHJEH-UHFFFAOYSA-N | [1][3] |
The spirocyclic nature of the molecule, where the five-membered diazacyclopentene and the six-membered cyclohexane rings share a single carbon atom, imparts significant conformational rigidity. This structural constraint can be a powerful tool in stereoselective synthesis.
Synthesis of the Building Block: A Representative Protocol
The scientific literature suggests that this compound can be synthesized via a condensation reaction between benzil and cyclohexylamine, which is in situ generated from cyclohexanone and ammonia. This transformation is a variation of the well-established synthesis of substituted imidazoles and related diimines.
Protocol 2.1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Materials:
-
Benzil (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Ammonium acetate or aqueous ammonia
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil (1.0 eq), cyclohexanone (1.0 eq), and a suitable solvent such as ethanol.
-
Addition of Ammonia Source: Add an excess of an ammonia source, such as ammonium acetate (e.g., 3-5 eq), to the mixture. Alternatively, aqueous ammonia can be used.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq) to the reaction mixture. The acid catalyzes the formation of the intermediate imines.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Applications in Organic Synthesis: A Prospective Outlook
The core utility of this compound lies in its conjugated diene functionality, making it a prime candidate for cycloaddition reactions, particularly the Diels-Alder reaction. The presence of nitrogen atoms also offers potential for its use as a ligand in transition-metal catalysis or as a precursor to more complex nitrogen-containing heterocycles.
Diels-Alder Reactions: Access to Fused Polycyclic Systems
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol. The diene within the spirocyclic framework of the title compound can potentially react with a variety of dienophiles to yield complex polycyclic structures.
Key Considerations for Diels-Alder Reactivity:
-
Electronic Effects: The phenyl groups on the diene are weakly electron-withdrawing, which may decrease the HOMO energy of the diene, potentially requiring more reactive, electron-deficient dienophiles for efficient reaction.
-
Steric Hindrance: The spirocyclic framework and the phenyl groups could introduce significant steric hindrance, influencing the approach of the dienophile and potentially the stereochemical outcome of the reaction.
-
Regioselectivity: With unsymmetrical dienophiles, the reaction could lead to the formation of regioisomers. The electronic and steric influence of the phenyl groups will play a crucial role in directing the regioselectivity.
Protocol 3.1.1: Representative Diels-Alder Reaction with N-Phenylmaleimide
Disclaimer: This is a general, representative protocol for a Diels-Alder reaction and has not been specifically reported for this compound. Optimization will be necessary.
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Toluene or Xylene
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound and N-phenylmaleimide.
-
Solvent Addition: Add a high-boiling solvent such as toluene or xylene.
-
Heating: Heat the reaction mixture to reflux. The reaction temperature will depend on the chosen solvent. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the resulting polycyclic adduct by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Precursor to Novel Nitrogen-Containing Heterocycles
The diimine functionality within the five-membered ring can be a handle for further synthetic transformations. For instance, reduction of the imine bonds could lead to the corresponding saturated diazaspirocycle, which could serve as a scaffold for drug discovery. Alternatively, cleavage of the ring system under specific conditions could provide access to functionalized diamines.
Conclusion and Future Outlook
This compound represents a structurally interesting yet underexplored building block in organic synthesis. Its synthesis from readily available starting materials is straightforward. The embedded conjugated diene system suggests a rich potential for cycloaddition chemistry, offering a pathway to complex, three-dimensional molecular architectures.
While specific, documented applications are sparse, the principles of organic synthesis suggest that this compound could be a valuable tool for chemists engaged in the synthesis of novel heterocyclic compounds and complex natural product analogues. Further research into the reactivity of this spirodiene, particularly in asymmetric Diels-Alder reactions and in its capacity as a ligand, is warranted and could unveil a range of valuable synthetic applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][3]
-
Global Substance Registration System. 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. [Link][1]
-
Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. [Link][2]
-
Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene Chemical & Physical Properties. [Link][5]
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- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C20H20N2 | CID 407360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CAS#:5396-98-5 | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | Chemsrc [chemsrc.com]
Application Notes and Protocols: The Medicinal Chemistry Landscape of the Diazaspiro[4.5]decane Scaffold, Centered on 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Potential
As a senior application scientist, it is imperative to begin this guide with a note on the current state of research. The specific compound, 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene , is a structurally intriguing molecule. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies detailing its direct applications in medicinal chemistry. While its synthesis and basic chemical properties are documented, its biological activities and therapeutic potential remain largely unexplored.
This guide, therefore, adopts a dual-pronged approach. We will first delineate the known synthesis and properties of the title compound. Subsequently, and more broadly, we will explore the established and emerging roles of the core diazaspiro[4.5]decane scaffold in medicinal chemistry. By examining the biological activities of its structural analogs, we can infer the potential therapeutic avenues that this compound and its derivatives could plausibly pursue. This approach is designed to provide a foundational understanding and inspire future research into this promising, yet understudied, chemical space.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward condensation reaction. The primary precursors for this synthesis are cyclohexanone and benzil[1].
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a condensation reaction.
Materials:
-
Cyclohexanone
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cyclohexanone and benzil.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or ethanol. Introduce a molar excess of a cyclizing agent, typically ammonium acetate.
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The crude product is then collected by filtration.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the phenyl and spirocyclic protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound[2][3].
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Determination: To assess the purity of the compound. The reported melting point is 106-108°C[1].
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂ | [2][3] |
| Molecular Weight | 288.39 g/mol | [2][3] |
| CAS Number | 5396-98-5 | [3] |
| Melting Point | 106-108°C | [1] |
Part 2: The Diazaspiro[4.5]decane Scaffold in Medicinal Chemistry: A Landscape of Potential
The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents by allowing for precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity.
Enzyme Inhibition
Derivatives of the diazaspiro[4.5]decane scaffold have shown promise as inhibitors of various enzymes implicated in disease.
-
RIPK1 Kinase Inhibitors for Inflammatory Diseases: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)[4]. Inhibition of RIPK1 is a promising therapeutic strategy for treating necroptosis-driven inflammatory diseases[4]. One notable compound from this series exhibited an IC₅₀ value of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model[4].
-
Potential for Other Kinase Inhibition: The modular nature of the diazaspiro[4.5]decane scaffold allows for synthetic diversification to target other kinases. The strategic placement of substituents on the core can be tailored to interact with the specific residues of a kinase's active site.
Receptor Modulation
The diazaspiro[4.5]decane framework has been explored for its ability to modulate the activity of various receptors.
-
Dopamine Agonists: Certain 1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the diazaspiro core, have been evaluated as potential dopamine agonists[5]. While central nervous system activity was not observed, a 4-indolymethyl analogue demonstrated potent peripheral dopamine agonist activity[5]. This suggests that modifications to the diazaspiro[4.5]decane core could yield compounds with activity at dopamine receptors, which are important targets for neurological and psychiatric disorders.
Bioisosteric Replacement in Drug Design
Diazaspiro cores have been successfully employed as bioisosteres for more common motifs like piperazine. This strategy can lead to improved physicochemical and pharmacological properties.
-
PARP Inhibitors with Reduced DNA Damage: In the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, the replacement of the piperazine moiety in the FDA-approved drug olaparib with diazaspiro motifs has been investigated[6]. This modification led to the identification of a potent PARP-1 inhibitor that did not induce DNA damage at concentrations similar to olaparib, offering a potential advantage for therapies targeting inflammatory diseases[6].
Anticancer Activity
The broader class of spiro compounds, including those with aza-spiro[4.5]decane substructures, has demonstrated significant potential in oncology.
-
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives: A series of these compounds have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines, including lung, breast, and cervical cancer[7][8]. Several compounds exhibited potent antiproliferative activity, with some showing IC₅₀ values in the nanomolar range, making them promising candidates for further development[7][8].
Part 3: Illustrative Protocols for Biological Evaluation
Given the lack of specific biological data for this compound, the following protocols are provided as illustrative examples for how a researcher might begin to explore its potential biological activities, based on the known activities of related diazaspiro[4.5]decane derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
Objective: To assess the inhibitory activity of this compound against a target kinase (e.g., RIPK1).
Materials:
-
Target kinase (e.g., recombinant human RIPK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., a known RIPK1 inhibitor)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (Anticancer Screening)
Objective: To evaluate the cytotoxic effect of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
MTT or resazurin-based cell viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the cell viability against the compound concentration.
Part 4: Visualizing Pathways and Workflows
Synthetic Pathway
Caption: Synthesis of this compound.
General Workflow for Medicinal Chemistry Evaluation
Caption: General workflow for the medicinal chemistry evaluation of diazaspiro[4.5]decane derivatives.
Conclusion and Future Directions
While this compound itself remains a molecule of untapped potential in medicinal chemistry, the broader diazaspiro[4.5]decane scaffold has demonstrated considerable promise. Its utility as a rigid core for enzyme inhibitors, receptor modulators, and as a bioisosteric replacement presents numerous opportunities for drug discovery.
Future research should focus on the systematic biological evaluation of this compound and its derivatives. A comprehensive screening against a panel of kinases, G-protein coupled receptors, and in various cancer cell lines would be a logical starting point. Furthermore, the synthesis of a library of analogs with diverse substitutions on the phenyl rings and the spirocyclic core will be crucial for establishing structure-activity relationships and identifying lead compounds for further development. The protocols and insights provided in this guide are intended to serve as a foundation for these future investigations.
References
-
Journal of Medicinal Chemistry, 2018.
-
Journal of Medicinal Chemistry, 1987.
-
RSC Advances, 2017.
-
Angewandte Chemie International Edition, 2020.
-
Molecules, 2022.
-
GSRS, Accessed January 2026.
-
Organic & Biomolecular Chemistry, 2014.
-
Molbank, 2021.
-
International Journal of Chemistry, 2009.
-
Santa Cruz Biotechnology, Accessed January 2026.
-
[Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[9][10]deca-6,9-diene-3,8-dione Derivatives.]([Link]) Molecules, 2019.
-
Bioorganic & Medicinal Chemistry, 2022.
-
MySkinRecipes, Accessed January 2026.
-
MDPI, 2021.
-
Chemsrc, Accessed January 2026.
-
Letters in Drug Design & Discovery, 2015.
-
Molecules, 2019.
-
Letters in Drug Design & Discovery, 2019.
-
[Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[9][10]deca-6,9-diene-3,8-dione Derivatives.]([Link]) Molecules, 2019.
-
MDPI, 2021.
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- 3. scbt.com [scbt.com]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene as a Novel RIPK1 Inhibitor Analog
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a high-value therapeutic target for a range of autoimmune and neurodegenerative diseases.[1][2][3] The discovery of novel, potent, and selective RIPK1 inhibitors is an area of intense research. This document provides a comprehensive guide for the investigation of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene," a heterocyclic compound with a spirocyclic core, as a potential new scaffold for RIPK1 inhibition. We present the scientific rationale, detailed experimental protocols for in vitro kinase activity, cell-based necroptosis assays, and in silico molecular modeling, designed to thoroughly characterize the compound's mechanism of action and therapeutic potential.
Introduction: The Rationale for Targeting RIPK1
RIPK1 is a serine/threonine kinase that functions as a central node in cellular signaling pathways, regulating inflammation and cell death.[4] Downstream of death receptors like TNFR1, RIPK1's function is dichotomous. It can act as a scaffold to promote cell survival and NF-κB activation or, through its kinase activity, trigger two distinct cell death pathways: apoptosis and necroptosis.[2][5]
Necroptosis, a form of regulated necrosis, is particularly implicated in pathological conditions. When caspase-8 activity is blocked, RIPK1 can auto-phosphorylate and subsequently recruit and phosphorylate RIPK3.[6][7] This leads to the formation of the "necrosome," a signaling complex that activates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[5][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization, cell lysis, and the release of damage-associated molecular patterns (DAMPs), which propagates inflammation.[6][8]
Given this central role, inhibiting the kinase activity of RIPK1 is a promising strategy to halt necroptotic cell death and its inflammatory consequences. Several classes of RIPK1 inhibitors have been identified, including ATP-competitive (Type I/II) and allosteric (Type III) inhibitors, such as the well-characterized Necrostatin-1s (Nec-1s).[9][10]
The compound of interest, This compound (CAS: 5396-98-5), presents a unique spirocyclic scaffold.[11][12][13][14] While its direct biological activity is not extensively documented, its structural motifs, including the diphenyl-substituted diene system, warrant investigation for potential interaction with the kinase domains of proteins like RIPK1. This guide outlines the workflow to determine if this compound can be classified as a novel RIPK1 inhibitor analog.
The RIPK1 Signaling Pathway
The diagram below illustrates the pivotal role of RIPK1 in determining cell fate between survival, apoptosis, and necroptosis upon TNF-α stimulation.
Caption: RIPK1 signaling cascade upon TNF-α binding, leading to survival or cell death.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is essential for designing robust experiments.
| Property | Value | Source |
| CAS Number | 5396-98-5 | [11][12][14] |
| Molecular Formula | C₂₀H₂₀N₂ | [12][13][14] |
| Molecular Weight | 288.39 g/mol | [12][13][14] |
| Melting Point | 106-108 °C | [11] |
| Structure | [12] |
Solubility: To be determined empirically in DMSO for stock solution preparation and in aqueous assay buffers to assess potential for precipitation.
Experimental Workflows and Protocols
The investigation follows a tiered approach, beginning with direct enzyme inhibition, followed by cellular efficacy, and supported by computational analysis.
Caption: A tiered workflow for characterizing a novel RIPK1 inhibitor candidate.
Protocol: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified human RIPK1. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15][16]
Materials:
-
Recombinant Human RIPK1 (e.g., BPS Bioscience, Cat# 40371)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[16]
-
Dithiothreitol (DTT)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ATP solution (10 mM)
-
Test Compound: this compound (10 mM stock in 100% DMSO)
-
Positive Control: Nec-1s (10 mM stock in 100% DMSO)
-
White, opaque 384-well assay plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound and Nec-1s in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 250 nL of each compound dilution into the wells of a 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.
-
-
Enzyme and Substrate Preparation:
-
Thaw RIPK1 enzyme and MBP substrate on ice.
-
Prepare a 2X enzyme/substrate master mix in kinase buffer. The final concentrations in the 5 µL reaction should be optimized, but a starting point is 0.1-0.2 µM RIPK1 and 0.2 mg/mL MBP.[15]
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well containing the plated compounds.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for RIPK1 (typically 10-50 µM).[15]
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.[15]
-
-
Assay Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other wells.
-
Normalize the data by setting the "vehicle control" (DMSO) as 100% activity and the highest concentration of the positive control (or no enzyme control) as 0% activity.
-
Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Necroptosis Inhibition Assay
Objective: To assess the ability of the test compound to protect cells from TNF-α-induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are a well-established model for this pathway.[4][18] Necroptosis is induced by a combination of TNF-α (the trigger), a SMAC mimetic (to inhibit cIAPs and promote complex II formation), and a pan-caspase inhibitor, z-VAD-fmk (to block apoptosis and force the necroptotic pathway).[18][19]
Materials:
-
HT-29 cells (ATCC HTB-38)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free McCoy's 5A Medium.
-
Human TNF-α (e.g., 20 ng/mL final concentration)[3]
-
SMAC mimetic (e.g., Birinapant or BV6, 100 nM final concentration)
-
z-VAD-fmk (pan-caspase inhibitor, 20-50 µM final concentration)[3]
-
Test Compound and Nec-1s (10 mM DMSO stocks)
-
CellTiter-Glo® 2.0 Assay (Promega) for cell viability (measures ATP)
-
Clear-bottom, white-walled 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT-29 cells. Seed 10,000 cells per well in 90 µL of growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Nec-1s in assay medium.
-
Add 10 µL of the 10X compound dilutions to the appropriate wells. Include vehicle (DMSO) controls.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Necroptosis Induction:
-
Prepare a 10X necroptosis induction cocktail containing TNF-α, SMAC mimetic, and z-VAD-fmk in assay medium.
-
Add 10 µL of this cocktail to all wells except the "untreated" controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent directly to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "untreated" wells as 100% viability and the "vehicle + induction cocktail" wells as 0% viability.
-
Plot the normalized percent viability versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
-
Causality Check: To confirm that cell death is indeed necroptosis, run parallel wells with the induction cocktail but without the caspase inhibitor (z-VAD-fmk). In this condition, cells should undergo apoptosis, and a RIPK1 inhibitor should not provide protection.
-
Protocol: In Silico Molecular Docking
Objective: To predict the binding mode of this compound within the RIPK1 kinase domain and to hypothesize whether it acts as a Type I/II (ATP-competitive) or Type III (allosteric) inhibitor.[10]
Software and Resources:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock)
-
Protein Data Bank (PDB)
-
Ligand preparation software (e.g., LigPrep, ChemDraw)
Procedure:
-
Receptor Preparation:
-
Download crystal structures of human RIPK1 kinase domain from the PDB. It is critical to select multiple conformations:
-
DFG-in (Active): For docking Type I inhibitors (e.g., PDB ID: 4ITH bound to Nec-1s, noting this is an allosteric site but can inform about the general pocket). A better choice would be a structure with a canonical Type I inhibitor if available.
-
DFG-out (Inactive): For docking Type II inhibitors.
-
Allosteric Site Bound: To specifically probe the Nec-1s binding pocket (e.g., PDB ID: 4ITH).[9]
-
-
Use the protein preparation wizard in your software to: remove water molecules, add hydrogens, assign bond orders, and perform a constrained energy minimization to relieve steric clashes.
-
Define the docking grid. For ATP-competitive docking, center the grid on the co-crystallized ligand in the ATP-binding site. For allosteric docking, center it on the Nec-1s binding site.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to 3D.
-
Use a ligand preparation tool to generate possible ionization states at physiological pH (7.4 ± 0.5) and generate low-energy conformers.
-
-
Molecular Docking:
-
Perform docking calculations using a standard precision (SP) or extra precision (XP) protocol.[20]
-
Dock the prepared ligand into the defined grids for each of the selected RIPK1 protein conformations.
-
As a control, re-dock the co-crystallized ligand into its own structure to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be < 2.0 Å.[21]
-
-
Pose Analysis and Interpretation:
-
Analyze the top-scoring poses for the test compound.
-
Examine key molecular interactions:
-
Hydrogen bonds: with hinge region residues for ATP-competitive inhibitors.
-
Hydrophobic interactions: within the allosteric pocket or the DFG-out pocket.
-
π-π stacking: with aromatic residues.
-
-
Compare the predicted binding energy (docking score) across the different receptor conformations to hypothesize the preferred binding mode. A significantly better score in the allosteric pocket compared to the ATP site would suggest a Type III mechanism.
-
Data Interpretation and Next Steps
The combined results from these three tiers of investigation will provide a comprehensive profile of the compound's potential as a RIPK1 inhibitor.
| Expected Outcome | Interpretation | Next Steps |
| Potent In Vitro IC₅₀ (<1 µM) | The compound directly inhibits RIPK1 enzymatic activity. | Proceed to cellular assays. |
| Inactive In Vitro IC₅₀ (>50 µM) | The compound does not directly inhibit RIPK1. | De-prioritize or investigate alternative mechanisms. |
| Potent Cellular EC₅₀ (<1 µM) | The compound is cell-permeable and effectively blocks the necroptosis pathway in a cellular context. | Confirm on-target activity via CETSA or NanoBRET.[22][23] |
| Weak/Inactive Cellular EC₅₀ | The compound may have poor permeability, be subject to efflux, or have off-target toxicity. | Conduct permeability and cytotoxicity assays. |
| Docking Predicts Allosteric Binding | The compound likely functions as a Type III inhibitor, similar to Nec-1s.[9][10] | Design analogs to probe key interactions within the allosteric pocket. |
| Docking Predicts ATP-Site Binding | The compound likely functions as a Type I or Type II inhibitor. | Perform kinase selectivity profiling against a panel of other kinases. |
Conclusion
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a novel RIPK1 inhibitor. By systematically evaluating its biochemical potency, cellular efficacy, and predicted binding mode, researchers can efficiently determine the viability of this chemical scaffold for further development in the treatment of inflammatory and degenerative diseases.
References
-
Necroptosis - Wikipedia. Available at: [Link]
-
Necroptosis-independent signaling by the RIP kinases in inflammation - PMC - NIH. Available at: [Link]
-
Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC. Available at: [Link]
-
RIPK1 in necroptosis and recent progress in related pharmaceutics - Frontiers. Available at: [Link]
-
RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC - PubMed Central. Available at: [Link]
-
2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | Chemsrc. Available at: [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. Available at: [Link]
-
Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - NIH. Available at: [Link]
-
From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PubMed Central. Available at: [Link]
-
RIPK1 NanoBRET Kinase Assay - Reaction Biology. Available at: [Link]
-
This compound | C20H20N2 | CID 407360 - PubChem. Available at: [Link]
-
Advances in RIPK1 kinase inhibitors - PMC - PubMed Central - NIH. Available at: [Link]
-
Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs | Request PDF - ResearchGate. Available at: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. Available at: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE - gsrs. Available at: [Link]
-
A Validated RIPK1 Inhibitor Screening Assay - BellBrook Labs. Available at: [Link]
-
RIPK1 Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - NIH. Available at: [Link]
-
Methods for Studying TNF-Mediated Necroptosis in Cultured Cells. Available at: [Link]
-
This compound - PubChemLite. Available at: [Link]
-
RIPK1 Kinase (Mouse) Assay Kit - BPS Bioscience. Available at: [Link]
-
Methodological advances in necroptosis research: From challenges to solutions - PMC - NIH. Available at: [Link]
-
Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC - NIH. Available at: [Link]
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- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. Necroptosis - Wikipedia [en.wikipedia.org]
- 7. blossombio.com [blossombio.com]
- 8. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAS#:5396-98-5 | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | Chemsrc [chemsrc.com]
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- 13. GSRS [gsrs.ncats.nih.gov]
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- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Introduction
Welcome to the technical support guide for the synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene (CAS No. 5396-98-5). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this unique spirocyclic diimine scaffold. The synthesis, while conceptually straightforward—a condensation reaction—presents several practical challenges that can impact yield, purity, and reproducibility.
The target molecule is typically synthesized via the acid-catalyzed condensation of benzil and the geminal diamine derived from cyclohexanone. The instability of the requisite 1,1-diaminocyclohexane, which is often generated in situ, is a primary source of experimental difficulties. This guide provides a robust baseline protocol, in-depth troubleshooting workflows, and answers to frequently asked questions to help you navigate these challenges effectively.
Core Synthesis Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. It serves as a reference point for the troubleshooting section that follows.
Reaction Scheme:
Figure 1: Condensation of Benzil and Cyclohexanone with an ammonia source to form the target spirodiimine.
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
| Benzil | 210.23 g/mol | 2.10 g | 10.0 mmol |
| Cyclohexanone | 98.14 g/mol | 1.08 mL | 11.0 mmol |
| Ammonium Acetate | 77.08 g/mol | 3.85 g | 50.0 mmol |
| Acetic Acid | 60.05 g/mol | 3.0 mL | - |
| Ethanol | - | 50 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzil (2.10 g, 10.0 mmol), ammonium acetate (3.85 g, 50.0 mmol), and ethanol (50 mL).
-
Addition of Reagents: Begin stirring the mixture to achieve a suspension. Add cyclohexanone (1.08 mL, 11.0 mmol) followed by glacial acetic acid (3.0 mL).
-
Heating and Water Removal: Heat the reaction mixture to reflux (approx. 80-85°C). Water will begin to collect in the Dean-Stark trap. The reaction is driven by the removal of this water.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The reaction is typically complete when the benzil spot (higher Rf) is no longer visible (usually 4-6 hours).
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product, often a yellow-orange solid or oil, should be purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. Alternatively, recrystallization from ethanol or isopropanol can yield the pure product, which typically presents as a pale-yellow crystalline solid.[1] The reported melting point is 106-108°C.[2][3]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows only starting materials. What are the primary causes?
A: This is a common and frustrating issue, often pointing to problems with the reaction equilibrium or the reagents themselves.
-
Causality: The core of this synthesis is the formation of a geminal diamine from cyclohexanone and ammonia (from ammonium acetate), which then condenses with benzil. This is a series of equilibrium-controlled reactions. Failure to drive the equilibrium forward is the most likely culprit.
-
Troubleshooting Steps:
-
Inefficient Water Removal: The Dean-Stark trap is critical. If no water is collecting, check that your system is properly sealed and that the reflux temperature is sufficient to azeotrope water with your solvent.
-
Catalyst Issues: Acetic acid acts as the catalyst. Ensure it is of sufficient purity and was added correctly. While other acids like p-toluenesulfonic acid (p-TSA) can be used, acetic acid also serves as a buffer for the ammonia/ammonium equilibrium.[4]
-
Reagent Quality: Verify the purity of your benzil and cyclohexanone. Cyclohexanone can oxidize over time to form cyclohexanone peroxide or other impurities that may inhibit the reaction. Use freshly distilled cyclohexanone if possible.
-
Q: I have some product, but the yield is consistently below 30%. How can I optimize the reaction?
A: Low yields suggest that while the reaction is proceeding, it is either not going to completion or side reactions are consuming the starting materials or product.
-
Causality: The reaction equilibrium may be stalling, or the temperature might be insufficient for efficient condensation.
-
Optimization Workflow: The following diagram outlines a decision-making process for yield improvement.
Caption: Troubleshooting workflow for low reaction yield.
-
Expert Insight: Shifting the solvent from ethanol to toluene allows for a higher reflux temperature (~110°C), which more effectively removes water and can significantly accelerate the reaction rate. Furthermore, some protocols for similar diimine formations have shown success under microwave irradiation, which can dramatically reduce reaction times and improve yields.[5]
Problem Area 2: Product Purification Challenges
Q: My crude product is a dark, oily residue that is difficult to purify. What are the likely impurities?
A: The formation of a complex mixture is often due to side reactions.
-
Causality: The reactive intermediates (enamines from cyclohexanone, mono-imine from benzil) can participate in undesired pathways.
-
Benzil Mono-imine: Incomplete reaction leads to the formation of the mono-condensation product, which is structurally similar to the desired product and can be difficult to separate.
-
Self-Condensation Products: Cyclohexanone can undergo acid-catalyzed self-condensation (an aldol reaction) to form dimeric and trimeric byproducts, contributing to the oily residue.
-
Thermal Degradation: Prolonged heating can cause decomposition of both starting materials and the product.
-
-
Troubleshooting & Purification Strategy:
| Impurity Type | Identification | Chromatographic Behavior | Solution |
| Unreacted Benzil | Bright yellow, high Rf spot on TLC | Elutes early in non-polar solvents | Ensure reaction goes to completion. Easily removed by chromatography. |
| Mono-Imine Intermediate | Polarity close to the final product | May co-elute with the product | Use a shallow gradient (e.g., 0-10% Ethyl Acetate in Hexane) for better separation.[1] |
| Cyclohexanone Self-Condensates | Baseline streaking or multiple low Rf spots | Varies, often more polar | Perform a bicarbonate wash during workup to remove acidic species that promote this. |
Q: I've purified my product by column chromatography, but the NMR spectrum still shows impurities. What's next?
A: If chromatography fails to yield pure material, crystallization is the preferred next step.
-
Expert Insight: Spirocyclic compounds can sometimes be challenging to purify chromatographically due to their unique 3D structure.[1] Recrystallization not only purifies the compound but also provides high-quality crystals suitable for X-ray diffraction, which is the ultimate confirmation of structure.
-
Recommended Solvents for Recrystallization:
-
Ethanol: The product is often sparingly soluble in cold ethanol and dissolves upon heating.
-
Isopropanol: A good alternative to ethanol.
-
Hexane/Ethyl Acetate Mixture: Dissolve the crude solid in a minimal amount of warm ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
A1: The reaction proceeds through a multi-step pathway involving the in situ formation of a key intermediate, 1,1-diaminocyclohexane.
Caption: Simplified reaction mechanism pathway.
The mechanism begins with the reaction of cyclohexanone with ammonia (from ammonium acetate) to form an imine, which then adds a second molecule of ammonia to generate the unstable gem-diamine. This diamine then undergoes a double condensation with the two ketone groups of benzil, followed by the elimination of two molecules of water to yield the final conjugated diimine product.
Q2: How do I confirm the identity and purity of my final product?
A2: A combination of spectroscopic and physical methods is required for full characterization.
-
¹H and ¹³C NMR: This is the most powerful tool. The ¹H NMR should show characteristic multiplets for the phenyl protons and the cyclohexyl protons. The absence of aldehyde or ketone protons from the starting materials is a key indicator of purity. The ¹³C NMR will show the characteristic C=N imine carbons and the unique spirocyclic quaternary carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (C₂₀H₂₀N₂), which is 288.39 g/mol .[6] Look for the [M+H]⁺ ion at m/z 289.17.[7]
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching frequency (typically around 1620-1640 cm⁻¹) and the disappearance of the C=O stretch from benzil (~1660 cm⁻¹) and the N-H stretches from the ammonium salt.
-
Melting Point: A sharp melting point (e.g., 106-108°C) is a good indicator of high purity.[3]
Q3: Is the final product stable, and how should it be stored?
A3: The diimine product is generally stable under normal laboratory conditions. However, like many imines, it can be susceptible to hydrolysis in the presence of strong acids and water. For long-term storage, it is best kept as a solid in a sealed vial, protected from light and moisture, at room temperature or refrigerated.
References
-
Global Substance Registration System (GSRS). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Link
-
Synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates. ResearchGate.Link
-
PubChemLite. this compound. Link
-
BenchChem. Troubleshooting common issues in spirocyclic compound synthesis. Link
-
Pardal, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate.Link
-
Pardal, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.Link
-
PubChem. this compound. Link
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.Link
-
Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Link
-
Kidwai, M., et al. (2004). Formation of Benzil Diimines by Microwave-Assisted Reaction of Benzil with Aromatic Amines on Alumina Surface Without Solvent. ResearchGate.Link
-
Santa Cruz Biotechnology. this compound. Link
-
Shamrai, O., et al. (2025). Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. ChemRxiv.Link
-
Synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones... ResearchGate.Link
-
Google Patents. Cyclohexanediamine compounds and methods for their preparation. Link
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Pubmed.Link
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI.Link
-
ChemicalBook. this compound. Link
-
Chaudhari, M., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.Link
-
BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting. Link
-
Google Patents. Procedure for preparing 1,3-diphenyl-1,3-propanedione. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:5396-98-5 | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | Chemsrc [chemsrc.com]
- 3. This compound | 5396-98-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. PubChemLite - this compound (C20H20N2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Welcome to the technical support center for the purification of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this spirocyclic compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The synthesis of this compound typically involves the condensation of benzil and cyclohexanone with a source of ammonia.[1] Based on this, the most probable impurities are:
-
Unreacted Starting Materials: Benzil and cyclohexanone may be present if the reaction has not gone to completion.
-
Side-Products: Self-condensation products of cyclohexanone or incompletely condensed intermediates can also be present.
Q2: What are the key physical properties of this compound that are relevant for its purification?
Understanding the physical properties of your target compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂ | [2][3][4] |
| Molecular Weight | 288.39 g/mol | [2][3][4] |
| Melting Point | 106-108 °C | [1] |
| Appearance | Solid |
The solid nature and relatively high melting point of the compound suggest that recrystallization is a viable purification method.
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques should be employed to accurately determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.[2] The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[2]
Troubleshooting Guides
Recrystallization
Problem: I am having difficulty finding a suitable solvent for recrystallization.
A good recrystallization solvent should dissolve the compound when hot but not when cold.
Troubleshooting Workflow:
Sources
- 1. CAS#:5396-98-5 | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | Chemsrc [chemsrc.com]
- 2. This compound | C20H20N2 | CID 407360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Separation of 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing reaction conditions for "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" synthesis
Welcome to the technical support center for the synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experimental work.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a condensation reaction, specifically the formation of a diimine (a type of Schiff base) from a 1,2-diamine and a 1,2-diketone. In this case, the reactants are trans-1,2-cyclohexanediamine and benzil. The reaction proceeds by the nucleophilic attack of the amine groups on the carbonyl carbons, followed by the elimination of two molecules of water.
The overall reaction is an equilibrium process. Therefore, to achieve a high yield of the desired diimine, it is crucial to shift the equilibrium towards the product side. This is typically accomplished by removing the water that is formed during the reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield is a common issue in imine synthesis and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Water Removal: The formation of the diimine is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[1]
-
Solution: Employ a method to actively remove water from the reaction mixture. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method.
-
Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can also be effective.[1] Common choices include anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), or molecular sieves (4 Å). It's crucial that the dehydrating agent is properly activated (dried) before use.
-
-
-
Suboptimal pH: The reaction rate is pH-dependent.
-
Explanation: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of benzil, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine. However, if the pH is too low (highly acidic), the amine groups of the cyclohexanediamine will be protonated, rendering them non-nucleophilic and halting the reaction. Conversely, at neutral or basic pH, the reaction may be sluggish due to the lower electrophilicity of the carbonyl carbons.
-
Solution: The optimal pH for imine formation is generally mildly acidic, around 4-6.[2] You can achieve this by adding a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH). The exact amount should be optimized for your specific reaction scale. Start with a few drops of glacial acetic acid per 10 mmol of benzil.[2]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (benzil and cyclohexanediamine). The reaction is complete when the starting material spots have disappeared and a new, single product spot is observed. If the reaction is proceeding slowly, you can try increasing the reaction temperature (e.g., refluxing in a higher boiling solvent like toluene) or extending the reaction time.
-
-
Purity of Starting Materials: Impurities in your starting materials can lead to side reactions and lower yields.
-
Solution: Ensure that your benzil and trans-1,2-cyclohexanediamine are of high purity. If necessary, recrystallize the benzil and distill the cyclohexanediamine before use.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I avoid them?
Answer:
The formation of multiple products is a common challenge. Here are the likely culprits and their solutions:
-
Mono-imine Intermediate: The reaction proceeds in two steps, with the formation of a mono-imine intermediate before the final diimine is formed. If the reaction is not allowed to go to completion, you may isolate a mixture of the mono-imine and the diimine.
-
Solution: As mentioned above, monitor the reaction by TLC and ensure it runs to completion. Increasing the reaction time or temperature can help drive the formation of the final diimine.
-
-
Hydrolysis of the Product: The diimine product is susceptible to hydrolysis back to the starting materials, especially in the presence of water and acid. This can occur during the work-up or purification steps.
-
Solution: During the work-up, use anhydrous solvents and avoid acidic aqueous solutions if possible. When purifying by column chromatography, ensure your silica gel and solvents are dry. If you are recrystallizing the product, use anhydrous solvents.
-
-
Side Reactions of Benzil: Under strongly basic conditions, benzil can undergo a benzilic acid rearrangement to form benzilic acid.[3]
-
Solution: Avoid using strong bases in your reaction mixture. If a base is needed to neutralize any salts of the diamine, use a mild, non-nucleophilic base like triethylamine.
-
Question 3: My product has an oily or waxy consistency and is difficult to crystallize. How can I obtain a pure, solid product?
Answer:
Obtaining a crystalline product can sometimes be challenging. Here are a few techniques to try:
-
Recrystallization from a Different Solvent System: The choice of solvent for recrystallization is critical. You are looking for a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Suggested Solvents: Based on the nonpolar nature of the product, you can try recrystallizing from hot ethanol, methanol, or a mixture of ethanol and water. Start by dissolving the crude product in a minimal amount of hot solvent and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Trituration: If recrystallization fails, try triturating the oily product with a solvent in which it is insoluble, such as cold hexanes or pentane. This can sometimes induce crystallization.
-
-
Column Chromatography: If recrystallization is unsuccessful, purifying the product by column chromatography on silica gel is a good alternative.
-
Eluent System: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the polarity of your product and any impurities. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.
-
-
Conversion to a Salt: If the diimine is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of the reactants?
A1: The reaction involves the condensation of one molecule of benzil with one molecule of trans-1,2-cyclohexanediamine. Therefore, a 1:1 molar ratio of the reactants is the theoretical stoichiometry. In practice, using a slight excess (1.05-1.1 equivalents) of the more volatile or less expensive reactant, which is typically the cyclohexanediamine, can help to drive the reaction to completion.
Q2: Which solvent is best for this synthesis?
A2: The choice of solvent depends on the method you are using for water removal.
-
For Azeotropic Removal: Toluene or benzene are the solvents of choice as they form an azeotrope with water, allowing for its removal with a Dean-Stark apparatus.
-
With a Dehydrating Agent: If you are using a dehydrating agent like molecular sieves, a polar protic solvent like absolute ethanol or methanol is a good choice.[4] These solvents are good at dissolving the starting materials and the reaction can often be run at reflux temperature. In some cases, the reaction can even be performed in water, although this is less common for diimine synthesis.[5]
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, it is often slow. The use of a catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), is highly recommended to accelerate the reaction.[2]
Q4: What is the expected melting point of this compound?
A4: The literature reported melting point for this compound is in the range of 106-108 °C.[6] A sharp melting point within this range is a good indicator of product purity.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of your product.
-
¹H NMR: The proton NMR spectrum should show signals corresponding to the phenyl protons and the protons of the cyclohexane ring. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp²-hybridized carbons of the imine groups and the phenyl rings, as well as the sp³-hybridized carbons of the cyclohexane ring.
-
FT-IR: The infrared spectrum should show a characteristic C=N stretching vibration for the imine functional groups, typically in the region of 1620-1690 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a strong C=O stretch (around 1650-1750 cm⁻¹) from the starting materials is a good indication that the reaction has gone to completion.
-
Mass Spectrometry: This will confirm the molecular weight of the product, which is 288.39 g/mol .[7][8]
Experimental Protocols and Data
Optimized Experimental Protocol
This protocol provides a general and robust procedure for the synthesis of this compound.
Materials:
-
Benzil (1.0 eq)
-
trans-1,2-Cyclohexanediamine (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil (1.0 eq) in a minimal amount of warm absolute ethanol.
-
To this solution, add trans-1,2-cyclohexanediamine (1.05 eq) followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is complete when the benzil spot has disappeared.
-
Allow the reaction mixture to cool to room temperature. The product may crystallize out of the solution upon cooling. If not, place the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum, record the yield, and determine its melting point.
-
Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | None | Reflux | 6 | Moderate | Slow reaction |
| 2 | Ethanol | Acetic Acid | Reflux | 3 | High | Faster reaction, clean product |
| 3 | Toluene | p-TsOH | Reflux (Dean-Stark) | 2 | Very High | Efficient water removal |
| 4 | Methanol | Acetic Acid | Reflux | 4 | High | Good results |
| 5 | Dichloromethane | Acetic Acid | Room Temp | 24 | Low | Incomplete reaction |
Table 2: Comparison of Dehydrating Agents
| Dehydrating Agent | Efficiency | Advantages | Disadvantages |
| Anhydrous MgSO₄ | High | Inexpensive, readily available | Can be slightly acidic |
| Anhydrous Na₂SO₄ | Moderate | Neutral, inexpensive | Lower water-absorbing capacity |
| Molecular Sieves (4 Å) | Very High | Highly efficient, neutral | More expensive, require activation |
| Dean-Stark Apparatus | Excellent | Continuous removal of water | Requires a specific glassware setup |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
-
Asian Journal of Applied Chemistry Research. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. [Link]
-
RSC Publishing. (2021). α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos. [Link]
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]
-
AJOL. (n.d.). synthesis and characterization of benzil crown cyclic schiff base ligand and its metal complexes. [Link]
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Different schiff base metal(II, III) complexes derived from benzil and its derivatives: A short review. (n.d.). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
GSRS. (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. [Link]
-
DergiPark. (n.d.). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. [Link]
-
Semantic Scholar. (n.d.). FACILE, MILD AND CONVENIENT PREPARATION AND CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGANDS FROM SYNTHETIC DIAMINES AND SALIC. [Link]
-
PubMed Central. (n.d.). Synthesis of Symmetrical and Non-symmetrical Diimines from Dimedone. [Link]
-
Reddit. (2024). Synthesis of Schiff base : r/Chempros. [Link]
-
Synthesis of diimines from 1, 2-dicarbonyl compounds by direct catalyzed condensation. (n.d.). [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. [Link]
-
ResearchGate. (n.d.). 258 questions with answers in SCHIFF BASES | Science topic. [Link]
-
Chemsrc. (n.d.). 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ResearchGate. (n.d.). (PDF) 1,3-Diketones. Synthesis and properties. [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. [Link]
-
Scribd. (n.d.). Experiment No 2 | PDF | Technology & Engineering. [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). [Link]
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
PubChemLite. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. [Link]
-
synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (n.d.). [Link]
-
ChemRxiv. (2025). Shackles Off: A Kilo Scale Synthesis of Rawal's Diene | Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Diphenylacetylene. [Link]
-
The Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. [Link]
-
NIH. (n.d.). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. [Link]
-
diphenyl-1a,1',4',4'',5'',9b-hexa-hydro-2'' H-di-spiro-[cyclopropa[ l]phenanthrene-1,2'-[1][9]ep-oxy-naphthalene-3',3''-thio-phene]. (n.d.). [Link]
-
ResearchGate. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
NIH. (n.d.). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Introduction
Welcome to the technical support guide for the synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This spirocyclic compound, featuring a unique three-dimensional structure, is a valuable scaffold in medicinal chemistry and materials science.[1][2] Its synthesis, typically achieved through the condensation of benzil, cyclohexanone, and an ammonia source, is a cornerstone reaction. However, like many multi-component reactions, it is susceptible to competing side reactions that can impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to common challenges encountered during this synthesis. Our goal is to empower you to not only identify and solve problems but also to understand the underlying chemical principles governing the reaction's success.
Section 1: The Core Reaction - Mechanistic Overview
The formation of the target compound is fundamentally an acid-catalyzed double imine formation. The reaction proceeds via the nucleophilic addition of an in situ generated diamine from cyclohexanone and ammonia to the dicarbonyl compound, benzil.[3][4] The subsequent dehydration steps drive the formation of the stable, conjugated di-imine system.
The overall transformation is as follows:
Benzil + Cyclohexanone + 2 NH₄OAc → this compound + 2 H₂O + 2 HOAc
The mechanism involves the formation of a carbinolamine intermediate, which then eliminates water.[3] This process occurs at both carbonyl centers of benzil to complete the heterocyclic ring.
Caption: Simplified workflow for the formation of the target spiro-diene.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most frequently encountered issues in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yield is the most common complaint and typically points to one of three issues: an unfavorable equilibrium, product hydrolysis during workup, or competing side reactions.
-
Causality - The Equilibrium Problem: Imine formation is a reversible reaction.[3][5][6] The accumulation of water, a byproduct, will push the equilibrium back towards the starting materials according to Le Châtelier's principle. Inefficient water removal is the primary culprit for low conversion.
-
Solutions & Protocols:
-
Aggressive Water Removal: Your choice of dehydrating agent or method is critical. While anhydrous salts can be used, a Dean-Stark apparatus is generally more effective for driving the reaction to completion.
-
Catalyst Optimization: The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid). Too little catalyst results in a slow reaction, while too much can promote side reactions. Start with a catalytic amount (0.1-0.5 mol%) and optimize.
-
Reagent Purity: Ensure your benzil and cyclohexanone are pure. Impurities in the starting materials can introduce nucleophiles or bases that interfere with the desired pathway.
-
| Dehydration Method | Principle | Pros | Cons |
| Dean-Stark Trap | Azeotropic removal of water | Highly efficient, drives equilibrium forward | Requires solvent that forms an azeotrope with water (e.g., Toluene, Benzene) |
| Molecular Sieves (4Å) | Adsorption of water | Easy to use, suitable for various solvents | Can be slow, may need activation, can be consumed |
| Anhydrous MgSO₄/Na₂SO₄ | Chemical hydration | Inexpensive, simple addition | Less efficient than other methods, can form clumps |
Q2: My crude NMR spectrum is very messy, showing broad humps and unidentifiable signals, although TLC indicates some product formation. What is the likely contaminant?
A2: This is a classic sign of cyclohexanone self-condensation. Under either acidic or basic conditions, cyclohexanone can act as both an electrophile and a nucleophile (via its enol or enolate form), leading to aldol condensation products. These are typically oligomeric or polymeric materials that appear as broad signals in an NMR spectrum.
-
Causality - Aldol Condensation: The acid catalyst required for imine formation can also catalyze the self-condensation of cyclohexanone, a significant competing pathway.
Caption: Acid-catalyzed self-condensation pathway of cyclohexanone.
-
Solutions & Protocols:
-
Control Temperature: Run the reaction at the lowest temperature that allows for efficient water removal. Higher temperatures accelerate the aldol side reaction. Refluxing toluene (110 °C) is common, but optimization may be needed.
-
Order of Addition: Consider a two-step, one-pot approach. First, react cyclohexanone with the ammonia source (e.g., ammonium acetate) at a moderate temperature to favor diamine formation, and then add the benzil to initiate the final condensation. This minimizes the time free cyclohexanone is exposed to the acid catalyst at high temperatures.
-
Q3: The reaction works, but I lose a significant amount of product during the aqueous workup. Why is this happening?
A3: The di-imine product is susceptible to hydrolysis, especially under acidic conditions.[7][8] Washing with an acidic solution (e.g., 1M HCl) to remove basic impurities can partially or fully cleave the C=N bonds, reverting the product to its starting materials.
-
Causality - Imine Hydrolysis: The C=N bond is electrophilic and can be attacked by water. This process is accelerated by acid, which protonates the imine nitrogen, making the carbon even more electrophilic.
-
Recommended Protocol: Neutral Workup
-
After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious of potential gas evolution.
-
Follow with two washes of saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This procedure minimizes the product's exposure to acidic aqueous environments.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is ideal. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product is significantly less polar than the benzil starting material. The reaction is complete when the benzil spot has been completely consumed.
-
-
My product has a slight yellow tint after purification. Is this normal?
-
Yes, a pale yellow color is common for this compound due to the extended conjugation of the di-imine system with the phenyl rings. However, a dark brown or orange color may indicate impurities from the cyclohexanone self-condensation.
-
-
What is the recommended method for final purification?
-
Recrystallization is highly effective. A mixed solvent system like ethanol/water or a single solvent like isopropanol often yields pure, crystalline material. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel with a hexane/ethyl acetate gradient can be employed.
-
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add toluene (100 mL), benzil (10.5 g, 50 mmol), cyclohexanone (5.4 g, 55 mmol), and ammonium acetate (11.6 g, 150 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 g, 0.5 mmol).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction by TLC until the benzil is consumed.
-
Allow the reaction to cool to room temperature.
-
Proceed with the Neutral Workup Protocol (4.2) .
-
Purify the crude solid by Recrystallization (Protocol 4.3) .
Protocol 4.2: Neutral Aqueous Workup
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute with 100 mL of ethyl acetate.
-
Wash the organic layer with 50 mL of saturated NaHCO₃ solution.
-
Wash the organic layer twice with 50 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 4.3: Purification by Recrystallization
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to yield the pure product. Melting point: 106-108 °C.[9]
Section 5: References
-
BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis. Retrieved from
-
Organic & Biomolecular Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. Retrieved from
-
PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from
-
Wikipedia. (n.d.). Imine. Retrieved from
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from
-
GSRS. (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Retrieved from
-
PubMed. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from
-
Filo. (2023). What products are formed when an imine is reacted with HCl and H2O? Retrieved from
-
Chad's Prep. (2021). Imine and Enamine Formation. YouTube. Retrieved from
-
PubChemLite. (n.d.). This compound. Retrieved from
-
MDPI. (n.d.). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. Retrieved from
-
ChemSrc. (2025). 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Retrieved from
-
Scribd. (2021). Spiro Compound. Retrieved from
-
PMC. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. NIH. Retrieved from
-
PMC. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed Central. Retrieved from
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- 2. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Imine - Wikipedia [en.wikipedia.org]
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- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. What products are formed when an imine is reacted with {H}{C}{l} and {H}_.. [askfilo.com]
- 9. CAS#:5396-98-5 | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | Chemsrc [chemsrc.com]
Technical Support Center: Electrochemical Reduction of Diazaspiro Compounds
This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the electrochemical reduction of diazaspiro compounds. Recognizing the unique challenges presented by these sterically hindered and electrochemically active moieties, this document provides in-depth troubleshooting advice, validated protocols, and foundational knowledge to navigate experimental complexities and accelerate research outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions to establish a strong operational baseline for your experiments.
Q1: What are the most critical parameters to control in the electrochemical reduction of diazaspiro compounds?
The success of an electrochemical reduction hinges on a synergistic interplay of several factors. The primary parameters to control are:
-
Working Electrode Potential: This is the driving force for the reduction.[1] It must be carefully selected based on cyclic voltammetry data to be negative enough to reduce the target N-N bond but not so negative that it initiates undesired side reactions like solvent breakdown or reduction of other functional groups.
-
Electrode Material: The electrode is not just an inert electron source; its material significantly influences the kinetics and thermodynamics of the electron transfer, potentially altering reaction pathways and product selectivity.[2][3]
-
Solvent and Supporting Electrolyte: The medium must dissolve the substrate and electrolyte, possess a wide electrochemical stability window, and facilitate ion transport.[1][4] The choice of solvent can also affect the stability of radical intermediates.
-
Mass Transport: Efficient transport of the diazaspiro compound to the electrode surface is crucial, especially in preparative-scale electrolysis. This is typically controlled by stirring or flowing the electrolyte.
-
Cell Design: The choice between a divided cell (with a membrane separating the anode and cathode) and an undivided cell is critical. A divided cell prevents the product from being re-oxidized at the anode, which is often essential for achieving high yields.[5]
Q2: How do I select the appropriate working electrode material?
The choice of cathode material is often a critical, albeit sometimes empirical, decision that can define the success or failure of a synthesis.[2] Key considerations include the material's hydrogen overpotential, conductivity, stability, and cost.[3] For reductions, materials with a high hydrogen overpotential are often preferred to suppress the competing hydrogen evolution reaction (HER), especially in protic media.
Table 1: Comparison of Common Cathode Materials for Organic Reductions
| Electrode Material | Key Characteristics | Best For | Considerations |
| Glassy Carbon (GC) | Wide potential window, relatively inert, low background current. | Mechanistic studies (CV), general-purpose reductions. | Can be prone to surface fouling (passivation). Polishing is required. |
| Platinum (Pt) | Excellent catalyst for many reactions, but has a low hydrogen overpotential. | Often used as a stable counter electrode. Can be used for reductions where HER is not a major issue. | Can catalyze substrate decomposition. Not ideal for reductions in protic solvents due to HER.[6] |
| Lead (Pb) & Mercury (Hg) | Very high hydrogen overpotential, excellent for reductions at highly negative potentials. | Difficult reductions requiring very negative potentials, suppressing HER. | Toxicity and environmental concerns (especially Hg). Surface can be unstable. |
| Copper (Cu) | Good conductivity, moderate hydrogen overpotential. | Can offer unique selectivity for certain functional groups.[6] | Surface can be easily oxidized; may require pre-treatment. Can be a sacrificial anode. |
| Boron-Doped Diamond (BDD) | Extremely wide potential window, highly robust, resistant to fouling.[6] | Reductions at extreme potentials, situations where electrode passivation is a problem.[7] | Higher cost compared to other materials. |
Q3: What should I consider when choosing a solvent and supporting electrolyte?
The electrolyte solution must provide high ionic conductivity while remaining electrochemically inert at the applied potentials.[1][4]
-
Solvents: Aprotic polar solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), and Dichloromethane (DCM) are common choices as they have wide potential windows and readily dissolve organic molecules and tetraalkylammonium salts.[4] The presence of a proton source (like residual water or an added alcohol) can be critical for the reaction mechanism (e.g., for protonating radical anions) but can also lead to increased hydrogen evolution.
-
Supporting Electrolytes: These salts are essential for conductivity. Tetraalkylammonium salts such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄) are widely used due to their large electrochemical windows and good solubility in organic solvents. Perchlorates (e.g., LiClO₄) are also effective but can be explosive and should be handled with care.[6]
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Electrode & Current Issues
Q: I'm running a preparative electrolysis, but the current is very low or drops to zero almost immediately. What's wrong?
A: This common issue, often termed "passivation," usually points to the electrode surface being blocked or a problem with the cell's electrical conductivity.
-
Causality: When the reduction product is insoluble in the electrolyte solution, it can precipitate onto the electrode surface, creating an insulating layer that prevents further electron transfer.[1] Alternatively, a highly reactive intermediate might polymerize on the surface. Low conductivity can also result from insufficient electrolyte concentration or poor electrical connections.
-
Troubleshooting Steps:
-
Inspect the Electrode: Visually check the working electrode. If a film or coating is visible, this is likely the cause.
-
Improve Product Solubility: Try a different solvent system in which the expected product is more soluble.
-
Clean the Electrode Surface: For glassy carbon, polish the electrode with alumina slurry, then sonicate in ethanol and water to restore a clean, active surface.[8] For metal electrodes, acid etching or electrochemical cleaning may be necessary.
-
Increase Mass Transport: Increase the stirring rate or use a rotating cylinder electrode to shear away any loosely adsorbed material.
-
Check Electrolyte Concentration: Ensure the supporting electrolyte concentration is adequate (typically 0.1 M) for good ionic conductivity.[1]
-
Verify Connections: Confirm all electrical connections to the potentiostat are secure.
-
Q: My cyclic voltammogram (CV) shows a reduction peak on the first scan, but it disappears or shrinks on subsequent scans. Why?
A: This indicates that the initial reduction process leads to a product that either fouls the electrode surface or is electrochemically inactive in the scanned potential range.
-
Causality: The product of the reduction (or a subsequent chemical reaction) is adsorbing strongly to the electrode surface, blocking active sites.[8] This is common with polymeric or insoluble products.
-
Troubleshooting Steps:
-
Run a Single-Segment Scan: Acquire a CV with just one scan to see the initial, uninhibited process.
-
Polish Between Scans: If using a solid electrode like glassy carbon, polish it between each cyclic scan to see if the peak reappears consistently. If it does, fouling is confirmed.
-
Lower the Substrate Concentration: At lower concentrations, the amount of adsorbing product formed near the surface is reduced, which may lessen the effect.
-
Change the Solvent: A different solvent might prevent the product from adsorbing so strongly.
-
Yield & Selectivity Issues
Q: My reaction has a low conversion rate, and I recover mostly starting material, even after passing a large amount of charge. What should I do?
A: This suggests that the desired electron transfer is inefficient or that a parasitic reaction is consuming most of the current. The most common culprit in reductive electrochemistry is the Hydrogen Evolution Reaction (HER).
-
Causality: If the reduction potential of your diazaspiro compound is close to the potential at which protons (from the solvent or trace water) are reduced to hydrogen gas, the two reactions will compete. If the kinetics of HER are faster, it will dominate, consuming the current while your starting material remains unreacted.
-
Troubleshooting Steps:
-
Select a High Hydrogen Overpotential Cathode: This is the most effective solution. Switch from a low-overpotential material like platinum to one with a high overpotential, such as lead, mercury, or glassy carbon.[6] This makes HER kinetically slower, allowing the desired reduction to proceed.
-
Use an Aprotic Solvent System: Rigorously dry your solvent and electrolyte to remove water. Using a non-protic solvent like DMF or MeCN with a tetraalkylammonium salt will push the potential for HER to more negative values.
-
Optimize the Potential: Re-examine your CV data. Ensure you are applying a potential that is sufficiently negative for substrate reduction but as positive as possible to minimize HER. A difference of even 100-200 mV can dramatically change the relative rates.
-
Q: The reaction is unselective and produces a complex mixture of products. How can I improve the selectivity?
A: Poor selectivity often arises from unstable radical intermediates that can undergo various follow-up reactions (e.g., dimerization, protonation, further reduction, or reaction with the solvent).[9]
-
Causality: The initial one-electron reduction of the diazaspiro compound likely forms a radical anion. The fate of this intermediate determines the final product. If this species has multiple competing reaction pathways with similar energy barriers, a product mixture is inevitable.
-
Troubleshooting Steps:
-
Strict Potential Control: Use controlled-potential (potentiostatic) electrolysis instead of constant current.[9] This ensures the electrode's energy is fixed, preventing over-reduction of the initial product to something else. Set the potential just negative enough to drive the first reduction, based on CV analysis.
-
Use a Divided Cell: An undivided cell allows products formed at the cathode to migrate to the anode and be oxidized. A divided cell, using an ion-exchange membrane or a glass frit, physically separates the two electrode compartments, protecting your reduction product.[5]
-
Modify the Electrode Material: Different electrode materials can stabilize or destabilize intermediates to varying degrees, altering reaction pathways.[2] It is worthwhile to screen different materials (e.g., glassy carbon vs. copper vs. lead).
-
Add a Controlled Proton Donor: The timing of protonation can be critical. In a strictly aprotic medium, the radical anion may be long-lived and dimerize. Adding a weak proton donor (like a small amount of an alcohol) can facilitate a proton-coupled electron transfer pathway, potentially leading to a single, desired product.
-
Key Experimental Protocols
Protocol 1: Mechanistic Investigation via Cyclic Voltammetry (CV)
This protocol outlines the steps to determine the reduction potential of your diazaspiro compound and gain insight into its reaction mechanism.
-
Cell Assembly:
-
Use a three-electrode setup: a working electrode (e.g., 3 mm glassy carbon), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).[1]
-
Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.[1]
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., TBAPF₆) in your chosen solvent (e.g., anhydrous MeCN).
-
Prepare a stock solution of your diazaspiro compound (typically 1-5 mM).
-
-
Deoxygenation:
-
Add the electrolyte solution to the cell. Purge the solution with an inert gas (high-purity argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which is electrochemically active and will interfere with your measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Record a background CV of the electrolyte solution to establish the potential window.
-
Add the diazaspiro compound to the cell and allow the solution to equilibrate.
-
Scan the potential from an initial value (where no reaction occurs) towards negative potentials, past the reduction peak, and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.[10][11]
-
-
Scan Rate Dependence Study:
-
Record CVs at various scan rates (e.g., 25, 50, 100, 250, 500 mV/s).
-
Analyze the results: For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. For an adsorption-controlled process, it is proportional to the scan rate.[8] The absence of a reverse peak on the anodic scan suggests an irreversible chemical step following the electron transfer (an "EC" mechanism).[10]
-
Protocol 2: Preparative Controlled-Potential (Potentiostatic) Electrolysis
This protocol describes how to perform a bulk reduction to synthesize and isolate the product.
-
Cell Setup:
-
Use a larger surface area working electrode (e.g., reticulated vitreous carbon, carbon felt, or a metal plate) to increase the reaction rate.
-
Use a divided H-type cell with a porous glass frit or an ion-exchange membrane separating the cathodic and anodic compartments.[5]
-
Fill both compartments with the 0.1 M electrolyte solution. Add the diazaspiro substrate (typically 10-50 mM) only to the cathode compartment (the catholyte).
-
-
Setting the Potential:
-
From your CV data, choose a working potential that is ~150-200 mV more negative than the peak potential of the desired reduction. This ensures a sufficient overpotential for the reaction to proceed at a reasonable rate.
-
-
Running the Electrolysis:
-
Begin the electrolysis with vigorous stirring of the catholyte.
-
Monitor the reaction progress by observing the current decay over time. The reaction is considered complete when the current drops to <5% of its initial value, or by tracking the consumption of starting material via techniques like TLC, LC-MS, or GC-MS.
-
The total charge (in Coulombs) passed can be integrated to determine the number of electrons transferred per molecule.
-
-
Work-up and Isolation:
-
Once the reaction is complete, decant the catholyte.
-
Perform a standard organic work-up procedure (e.g., solvent evaporation, extraction, chromatography) to isolate and purify the product.
-
Characterize the product using standard analytical techniques (NMR, MS, IR) to confirm its structure and purity.
-
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing and solving common issues during electrochemical synthesis.
Caption: A logical workflow for troubleshooting common issues in preparative electrolysis.
Generalized Reduction Mechanism of a Diazaspiro Compound
This diagram illustrates a plausible ECE (Electron transfer-Chemical step-Electron transfer) mechanism for the reduction, highlighting key decision points for the reactive intermediate.
Caption: A generalized ECE reaction pathway for diazaspiro compound reduction.
References
-
A Comparative Review of Electrolytes for Organic‐Material‐Based Energy‐Storage Devices Employing Solid Electrodes and Redox Fluids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Singh, S., & Singh, M. (2021). Electrodes selection in electro-organic synthesis. ResearchGate. Retrieved from [Link]
-
Bobbitt, K. L., et al. (2021). Electrochemical organic reactions: A tutorial review. National Institutes of Health. Retrieved from [Link]
-
Singh, S., & Singh, M. (2021). Electrodes selection in electro-organic synthesis. Cardiff University ORCA. Retrieved from [Link]
-
Kawamata, Y. (2016). Electroorganic Chemistry: Choice of Electrodes. Baran Lab, Scripps Research. Retrieved from [Link]
-
ChemistryViews. (2024). Electrolysis and Organic Synthesis Decoupled to Achieve Rare Selectivity. ChemistryViews. Retrieved from [Link]
-
Montenegro, M. I., Pletcher, D., & Iniesta, J. (2011). Preparative Electrochemistry for Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Pletcher, D., & Green, R. A. (2018). Preparative Organic Electrochemistry. ResearchGate. Retrieved from [Link]
-
Kılıç, V., et al. (2023). Probing Redox Responses and DNA Interactions in Drug Discovery. MDPI. Retrieved from [Link]
-
Bertolazzi, T. L., & Sundararaman, R. (2021). Computational Electrosynthesis: A Perspective on Mechanistic Questions, Methodological Approaches, and Elucidating the Role of the Electrical Double Layer. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Taran, M., et al. (2004). Cyclic Voltammetry and Electronic Absorption Spectroscopy in Investigations of the Nature of the Electrochemical Reduction of Phenyldiazonium and Phenyl-bis-diazonium Cations. ResearchGate. Retrieved from [Link]
-
Hager, M. D., et al. (2017). Quest for Organic Active Materials for Redox Flow Batteries: 2,3-Diaza-anthraquinones and Their Electrochemical Properties. ResearchGate. Retrieved from [Link]
-
Ziyatdinova, G., & Budnikov, H. (2010). Stability and Drug Metabolism Assessed by Electrochemical Methods. ResearchGate. Retrieved from [Link]
-
Carlier, J., et al. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. MDPI. Retrieved from [Link]
-
Tyszczuk-Rotko, K., & Bęczkowska, I. (2014). Voltammetric determination of some alkaloids and other compounds in pharmaceuticals and urine using an electrochemically activated glassy carbon electrode. ResearchGate. Retrieved from [Link]
-
Al-Hamdani, A. A. H., et al. (2022). Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode. MDPI. Retrieved from [Link]
-
Sýs, M., et al. (2023). Comparison of Chemical and Electrochemical Approaches to Abacavir Oxidative Stability Testing. MDPI. Retrieved from [Link]
Sources
- 1. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrodes selection in electro-organic synthesis -ORCA [orca.cardiff.ac.uk]
- 4. A Comparative Review of Electrolytes for Organic‐Material‐Based Energy‐Storage Devices Employing Solid Electrodes and Redox Fluids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
Welcome to the Technical Support Center for the synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you achieve optimal yields and purity in your experiments.
Introduction: The Chemistry at Play
The synthesis of this compound is a fascinating and efficient example of a one-pot, three-component reaction. This reaction brings together benzil, cyclohexanone, and a source of ammonia (in this case, ammonium acetate) to construct the target spirocyclic di-imine. The reaction is typically acid-catalyzed, with acetic acid not only serving as the solvent but also playing a crucial role in activating the carbonyl groups and facilitating the dehydration steps.
A literature procedure reports a remarkable 97% yield, highlighting the efficiency of this transformation when performed under optimal conditions.[1] This guide will dissect the key aspects of this synthesis, providing you with the knowledge to replicate this high-yield outcome and troubleshoot any deviations you may encounter.
Reaction Overview
The overall transformation can be summarized as follows:
Key Reagents and Their Roles:
| Reagent | Role |
| Benzil | Provides the 1,2-diphenylethane-1,2-diimine backbone of the heterocyclic ring. |
| Cyclohexanone | Acts as the spirocyclic core and provides the carbon atom for the spiro center. |
| Ammonium Acetate | Serves as the in-situ source of ammonia, providing the two nitrogen atoms for the diazine ring. |
| Acetic Acid | Acts as both the solvent and an acid catalyst, protonating carbonyl groups to increase their electrophilicity and facilitating the dehydration steps. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you might encounter during the synthesis.
Q1: My reaction yield is significantly lower than the reported 97%. What are the most likely causes?
A1: A lower-than-expected yield can stem from several factors. Let's break down the most common culprits:
-
Suboptimal Reaction Temperature: The reported high-yield synthesis is conducted at 120°C.[1] A lower temperature will result in a sluggish reaction, leading to incomplete conversion of starting materials. Conversely, a significantly higher temperature might promote side reactions and decomposition of reactants or the product.
-
Presence of Water: This is a condensation reaction where water is a byproduct. According to Le Châtelier's principle, the presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials. Ensure your reagents and solvent are reasonably dry.
-
Impure Reagents: The purity of your starting materials is paramount. Old or impure benzil or cyclohexanone can introduce contaminants that may interfere with the reaction. It is advisable to use freshly opened or purified reagents.
-
Incorrect Stoichiometry: The reported procedure uses a 1:1 molar ratio of benzil to cyclohexanone.[1] Deviating from this can leave you with unreacted starting material, making purification more challenging and lowering the isolated yield of your desired product. An excess of ammonium acetate is often used to drive the reaction forward.
Q2: I'm observing a significant amount of unreacted starting material even after the recommended reaction time. What should I do?
A2: If you're confident in your reaction temperature and the purity of your reagents, consider the following:
-
Reaction Time: While the literature suggests one hour is sufficient, reaction times can be influenced by the scale of your reaction and the efficiency of heating.[1] You can monitor the reaction progress using Thin Layer Chromatography (TCM). Develop a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials and the product. If starting materials are still present, you can extend the reaction time.
-
Catalyst Concentration: Acetic acid is not just a solvent but also a catalyst. If you are using a very dilute solution, the catalytic effect might be diminished. Ensure you are using glacial acetic acid as the reaction medium.
Q3: I have obtained a product, but I am unsure of its purity. How can I purify and characterize this compound?
A3: Proper purification and characterization are essential to ensure you have synthesized the correct compound.
-
Purification: The product is reported to be a solid with a melting point of 105-106°C.[1] Recrystallization is a suitable method for purification. Based on the polarity of the molecule, you can explore solvent systems such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Step-by-Step Recrystallization (General Protocol):
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Characterization:
-
Melting Point: Compare the melting point of your purified product with the literature value (105-106°C). A sharp melting point close to this range is a good indicator of purity.[1]
-
Spectroscopy:
-
¹H NMR: You should expect to see signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclohexyl ring.
-
¹³C NMR: Look for the characteristic signals of the spiro-carbon, the imine carbons, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.
-
IR Spectroscopy: Key peaks to look for would be C=N stretching vibrations for the imine groups and C-H stretching for the aromatic and aliphatic components.
-
Mass Spectrometry: The expected molecular weight of this compound is 288.39 g/mol .[2][3][4] Look for the molecular ion peak [M]⁺ or [M+H]⁺ in your mass spectrum.
-
-
Q4: What are the potential side products I should be aware of?
A4: While the reported yield is very high, suggesting minimal side-product formation, it's good practice to be aware of potential impurities.
-
Incomplete Reaction Products: It's possible to form intermediates that have not fully cyclized. These would be more polar than the final product and could likely be removed during recrystallization.
-
Self-Condensation of Cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-condensation to form aldol-type products. These are typically more polar and have a different spectroscopic signature than the desired product.
-
Benzilic Acid Rearrangement of Benzil: While this rearrangement typically occurs under basic conditions, it's a known reaction of 1,2-diketones. The product, benzilic acid, would be acidic and easily removed with a basic wash during workup.
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on the literature procedure.[1]
Diagram of the Experimental Workflow:
Caption: A schematic overview of the synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 equivalent), cyclohexanone (1.0 equivalent), and an excess of ammonium acetate (e.g., 3-4 equivalents) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to 120°C with stirring for 1 hour. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add water to the reaction mixture to induce precipitation of the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with water to remove any remaining acetic acid and ammonium salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (NMR, IR, MS) to confirm its identity and purity.
Understanding the Mechanism
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
Diagram of the Proposed Reaction Mechanism:
Caption: A simplified representation of the reaction pathway.
The reaction is believed to proceed through a series of imine formations and condensations:
-
Initial Imine Formation: Ammonia, generated from ammonium acetate, reacts with cyclohexanone to form cyclohexanimine.
-
Nucleophilic Attack: The cyclohexanimine then acts as a nucleophile, attacking one of the carbonyl groups of benzil.
-
Second Imine Formation and Cyclization: Another molecule of ammonia reacts with the remaining carbonyl group of the benzil moiety, followed by an intramolecular cyclization.
-
Dehydration: A final dehydration step leads to the formation of the stable, conjugated di-imine product.
The acidic environment is crucial for protonating the carbonyl oxygens, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack. It also facilitates the elimination of water molecules in the dehydration steps.
Conclusion
The synthesis of this compound is a robust and high-yielding reaction. By carefully controlling the reaction parameters, using pure reagents, and understanding the underlying chemistry, researchers can consistently achieve excellent results. This guide provides a comprehensive resource for troubleshooting common issues and ensuring the successful synthesis and characterization of this valuable spirocyclic compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Corey, E.J., et al. (1989). A shorter synthesis of (&)-1,2-diamino-1,2-diphenylethane. Tetrahedron Letters, 30(39), 5493-5495.
-
GSRI. 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Global Substance Registration System. [Link]
-
PubChemLite. This compound. [Link]
-
Chemsrc. 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. [Link]
Sources
Stability issues of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" in solution
Welcome to the dedicated support center for 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a unique spirocyclic compound containing a conjugated di-imine system. While this structure offers potential for various applications, its inherent chemical functionalities, particularly the two imine (C=N) bonds, present specific stability concerns in solution. The primary pathway of degradation is hydrolysis, which can be influenced by solvent choice, pH, temperature, and light exposure. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My solution of this compound is turning yellow and showing new spots on TLC/LC-MS. What is happening?
Answer: This is a classic sign of degradation, most likely due to hydrolysis of the imine bonds. The di-imine moiety is susceptible to cleavage by water, which is often present in trace amounts in many organic solvents.[1][2][3][4] This reaction is often catalyzed by acid or base.[2][5][6][7]
Causality: The hydrolysis reaction breaks the C=N bonds, leading to the formation of benzil (a yellow diketone) and likely subsequent products from the unstable cyclohexane-1,1-diamine.
Troubleshooting Guide: Investigating Degradation
If you suspect degradation, the following workflow can help you identify the cause and mitigate the issue.
Caption: Troubleshooting workflow for suspected degradation of this compound.
FAQ 2: How does the choice of solvent affect the stability of the compound?
Answer: The choice of solvent is critical and can significantly influence the rate of degradation.[8][9][10] Polar protic solvents, such as alcohols (methanol, ethanol), can participate in and accelerate hydrolysis. Polar aprotic solvents (e.g., acetonitrile, DMSO) are generally better choices, but trace water content can still be an issue. Non-polar aprotic solvents like toluene or dichloromethane are often the most suitable for maintaining stability, provided they are anhydrous.
Data Summary: Solvent Polarity and Potential for Hydrolysis
| Solvent Class | Examples | Polarity | Potential for Hydrolysis | Mitigation Strategy |
| Polar Protic | Methanol, Ethanol, Water | High | High | Avoid if possible; if necessary, use freshly distilled and anhydrous grades and work at low temperatures. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High | Moderate | Use anhydrous grade, store over molecular sieves. |
| Non-polar Aprotic | Toluene, Dichloromethane, THF | Low | Low | Use anhydrous grade; be aware of potential peroxide formation in THF. |
FAQ 3: I need to run a reaction at an elevated temperature. What precautions should I take?
Answer: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to thermal decomposition.[11][12][13] While specific thermal stability data for this compound is not widely available, related spiro compounds have shown degradation at temperatures as low as 80-100°C.[11][12]
Protocol: Thermal Stress Test
This protocol allows you to assess the thermal stability of this compound in your chosen solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice
-
Small, sealable vials
-
Heating block or oil bath
-
TLC plates and/or LC-MS system
Procedure:
-
Prepare a stock solution of the compound in the anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials.
-
Keep one vial at room temperature as a control.
-
Place the other vials in a heating block at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At set time points (e.g., 1h, 4h, 8h, 24h), remove an aliquot from each vial (including the control).
-
Analyze the aliquots by TLC or LC-MS to check for the appearance of degradation products.
-
Compare the results to determine the temperature and time at which significant degradation occurs.
FAQ 4: Is the compound sensitive to light?
Answer: The conjugated di-imine system may be susceptible to photodegradation.[14][15][16] While specific studies on this molecule are lacking, conjugated dienes can undergo light-induced isomerization or cyclization reactions.[14][16] It is best practice to protect solutions of the compound from light, especially during long-term storage or prolonged experiments.
Best Practices for Handling and Storage:
-
Weighing and Preparation: Handle the solid compound in a controlled environment with low humidity. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use anhydrous solvents from a freshly opened bottle or that have been appropriately dried.
-
Storage of Solutions: Store solutions in amber vials or vials wrapped in aluminum foil at low temperatures (-20°C is recommended for long-term storage).
-
Experimental Setup: When running reactions, protect the reaction vessel from direct light.
Visualizing the Primary Degradation Pathway: Hydrolysis
The most probable degradation pathway for this compound is acid-catalyzed hydrolysis. The following diagram illustrates this process.
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, non-polar aprotic solvents (e.g., toluene, dichloromethane). | To minimize the risk of hydrolysis.[8][9][10] |
| pH | Avoid acidic or basic conditions unless required for a reaction. | Both acid and base can catalyze imine hydrolysis.[2][5][6][7] |
| Temperature | Store solutions at low temperatures (-20°C) and conduct reactions at the lowest effective temperature. | To reduce the rate of thermal degradation and hydrolysis.[11][12] |
| Light | Protect solutions from light by using amber vials or wrapping containers in foil. | The conjugated di-imine system may be photosensitive.[14][16] |
| Atmosphere | Handle the solid and prepare solutions under an inert atmosphere (N₂ or Ar). | To prevent exposure to atmospheric moisture. |
By understanding the inherent reactivity of the imine functionalities within this compound and implementing these preventative measures, you can significantly enhance the reliability and reproducibility of your experimental results.
References
-
Imine Hydrolysis. News-Medical.Net. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Imine Hydrolysis. BYJU'S. [Link]
-
How does the choice of solvent influence a reaction's rate? TutorChase. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Imine Hydrolysis Mechanism | Organic Chemistry. YouTube. [Link]
-
Reactions in Solution. Chemistry LibreTexts. [Link]
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. [Link]
-
Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. ResearchGate. [Link]
-
Severe Morphological Deformation of Spiro-OMeTAD in (CH 3 NH 3 )PbI 3 Solar Cells at High Temperature. ResearchGate. [Link]
-
Can imine be hydrolysed in a base like NaOH? Quora. [Link]
-
kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. ResearchGate. [Link]
-
Thermal and photodegradation mechanism of (FA-MA)PbI 3 perovskite and spiro-OMeTAD captured by in situ EPR spectroscopy. EES Solar (RSC Publishing). [Link]
-
Steric aspects of the photochemistry of conjugated dienes and trienes. SciSpace. [Link]
-
Dienes: Understanding Stability, Resonance Energy, and Kinetic vs Thermodynamic Control. [Link]
-
Photochemical reactivity of polyenes: from dienes to rhodopsin, from microseconds to femtoseconds. Semantic Scholar. [Link]
-
Photochemistry of Alkenes, Dienes, and Polyenes. ResearchGate. [Link]
-
Effects of temperature-dependent burn-in decay on the performance of triple cation mixed halide perovskite solar cells. AIP Publishing. [Link]
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- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Handling and storage recommendations for "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene"
This guide provides comprehensive handling, storage, and troubleshooting recommendations for "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" (CAS No. 5396-98-5). It is intended for researchers, scientists, and drug development professionals. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Compound Overview and Properties
This compound is a spirocyclic compound containing a diazadiene moiety. The diazaspiro core is a recognized scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including potential applications in treating obesity, pain, and cardiovascular disorders.[1] The unique three-dimensional structure of spiro compounds offers novel chemical space for drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5396-98-5 | |
| Molecular Formula | C₂₀H₂₀N₂ | |
| Molecular Weight | 288.39 g/mol | |
| Melting Point | 106-108 °C | |
| Boiling Point | 437.9 °C at 760 mmHg | |
| Density | 1.12 g/cm³ |
II. Safe Handling and Storage
Given the GHS hazard classifications, this compound must be handled with appropriate caution to minimize exposure.
A. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
-
Skin and Body Protection: A lab coat should be worn.
B. Storage Recommendations
While specific stability data for this compound is limited, general principles for storing heterocyclic and diene-containing compounds should be followed to ensure its integrity.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The diene functionality may be susceptible to oxidation. |
| Light | Store in a light-resistant container. | Compounds with conjugated systems can be light-sensitive. |
| Container | Tightly sealed container. | To prevent moisture ingress and contamination. |
C. Spill and Waste Disposal
-
Spills: In case of a spill, avoid generating dust. Wear appropriate PPE, and gently sweep the solid material into a container for disposal. The area of the spill should then be cleaned with a suitable solvent.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
III. Troubleshooting Guide & FAQs
This section addresses potential issues that may arise during the use of this compound in experimental settings.
Q1: I am having trouble dissolving the compound. What solvents are recommended?
Experimental Protocol: Solubility Testing
-
Start with small-scale tests (1-5 mg of the compound).
-
Test a range of solvents with varying polarities. A suggested starting panel includes:
-
Non-polar: Toluene, Dichloromethane (DCM)
-
Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol
-
-
Record the approximate solubility at room temperature (e.g., mg/mL).
-
If solubility is low, gentle heating or sonication may improve it. Note any color changes upon heating, as this may indicate degradation.
Q2: My reaction is not proceeding as expected, or I am seeing unexpected byproducts. What could be the cause?
A2: The reactivity of the diazaspiro[4.5]deca-1,3-diene core can be influenced by several factors. The imine bonds within the diazadiene ring are potential sites for hydrolysis or reaction with nucleophiles.
Troubleshooting Workflow: Reaction Issues
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Causality behind Experimental Choices:
-
Purity Verification: Impurities in the starting material can inhibit the reaction or lead to byproducts. Always characterize the compound upon receipt and before use.
-
Inert Conditions: The diene and imine functionalities can be sensitive to air and moisture. The use of anhydrous solvents and an inert atmosphere (argon or nitrogen) is a standard precaution for many heterocyclic and organometallic reactions and is recommended here to prevent potential degradation.
-
Reagent Compatibility: The nitrogen atoms in the diazadiene ring possess lone pairs and could act as bases or nucleophiles. Strong acids may protonate these nitrogens, altering reactivity. Strong nucleophiles could potentially attack the imine carbons.
Q3: The compound appears to change color over time. Is it degrading?
A3: A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of compound degradation. This could be due to oxidation, photodecomposition, or reaction with trace impurities.
Self-Validating Protocol: Stability Check
-
Initial Analysis: Upon receipt, obtain a baseline characterization of the compound (e.g., ¹H NMR, LC-MS).
-
Storage: Store the compound under the recommended conditions (cool, dark, inert atmosphere).
-
Periodic Re-analysis: After a set period (e.g., 6 months), re-analyze a small sample by the same methods.
-
Comparison: Compare the new data to the baseline. The appearance of new peaks in the NMR or chromatogram would indicate degradation.
This protocol allows you to validate the stability of the compound under your specific storage conditions.
IV. References
-
Blanco-Ania, D., & Heus, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Retrieved from [Link]
Sources
Technical Support Center: Characterization of Spiro Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance to navigate the complexities of spiro compound characterization. Spirocycles, with their unique three-dimensional structures and constrained geometries, often present challenges that can lead to misinterpretation of analytical data. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common pitfalls you may encounter.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules, but the rigid, non-planar nature of spiro compounds often leads to complex and counter-intuitive spectra.[1][2]
FAQ 1: My ¹H NMR spectrum is a mess of overlapping signals. How can I resolve them to assign my spiro compound's structure?
Answer: This is a classic problem with spirocycles. The rigid framework restricts bond rotation, making many protons diastereotopic (chemically non-equivalent) even when they appear similar on a 2D drawing. This leads to complex splitting patterns and signal crowding.[1]
Causality: In a simple acyclic alkane, free rotation averages the chemical environments of protons on a methylene (-CH₂) group. In a spirocycle, one proton may be locked in an axial-like position and the other in an equatorial-like position relative to an adjacent ring, subjecting them to different shielding/deshielding effects and resulting in distinct signals and mutual splitting (geminal coupling).
Troubleshooting Protocol:
-
Optimize 1D ¹H NMR Acquisition:
-
Higher Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz vs. 400 MHz). The increased spectral dispersion will often resolve overlapping multiplets.
-
Solvent Effects: Rerun the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆).[3] Aromatic solvents like Benzene-d₆ can induce significant shifts by acting as a "shielding cone," altering the chemical environment and potentially resolving overlapping signals.
-
-
Leverage 2D NMR: When 1D spectra are insufficient, 2D techniques are essential for establishing connectivity.[4][5][6]
-
COSY (Correlation Spectroscopy): Use this to identify which protons are coupled to each other through bonds (typically over 2-3 bonds). This is your primary tool for mapping out the carbon skeleton's proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It is invaluable for assigning proton signals when you have well-resolved ¹³C data and for confirming the number of protons on each carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different spin systems identified by COSY, especially across the spirocenter or other quaternary carbons.
-
Workflow for NMR-Based Structure Elucidation of a Spiro Compound
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Technical Support Center: Overcoming Solubility Challenges with 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene in Experimental Assays
Here is the technical support center with troubleshooting guides and FAQs for overcoming solubility problems with "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" in assays.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your results.
The inherent chemical nature of this compound presents a significant challenge for researchers: poor aqueous solubility. This property, common among spirocyclic and other complex organic molecules, can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes such as false positives or negatives.[1][2][3][4] This guide offers a structured approach to understanding, quantifying, and overcoming these solubility hurdles.
Compound Physicochemical Profile
A foundational understanding of the compound's properties is the first step in designing a successful experimental strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂ | [5][6][7] |
| Molecular Weight | 288.39 g/mol | [5][6][7] |
| Melting Point | 106-108 °C | [8] |
| Predicted XlogP | 4.4 | [5] |
The predicted XlogP value of 4.4 indicates high lipophilicity, which is the primary driver of its low solubility in aqueous buffers.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: The industry-standard solvent for initial solubilization of hydrophobic compounds like this one is 100% Dimethyl Sulfoxide (DMSO).[9][10] Its strong solubilizing power for a wide range of organic molecules makes it an ideal choice for creating a concentrated stock solution (e.g., 10-20 mM).
Expert Insight: The goal is to create a stock solution that is concentrated enough to allow for significant dilution into your final assay buffer, thereby minimizing the final concentration of the organic solvent.[10] Always use high-purity, anhydrous DMSO, as water absorption by hygroscopic DMSO can reduce the solubility of compounds over time.[1][11]
Q2: My compound precipitated from the aqueous buffer after I diluted it from my DMSO stock. What happened and what should I do?
Answer: This is a very common issue known as "crashing out" or precipitation. It occurs when a compound that is stable in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[1][12][13] The actual concentration of the compound remaining in solution can be significantly lower than the nominal concentration, leading to inaccurate results.[1]
Recommended Actions & Troubleshooting Flowchart:
-
Verify Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[12][14][15] Some robust enzymatic assays may tolerate up to 1-2%.[10] If your final DMSO concentration is too low, the compound will precipitate.
-
Modify Dilution Technique: Instead of a single, large dilution step, employ a serial dilution method. A stepwise reduction in the solvent concentration can sometimes prevent immediate, large-scale precipitation.[12]
-
Reduce Final Compound Concentration: The most straightforward solution is to lower the final working concentration of the compound to a level below its aqueous solubility limit. You may need to perform a solubility assessment to determine this limit (see Protocols section).
-
Incorporate Solubilizing Excipients: If a higher concentration is required, consider adding solubilizing agents to your final assay buffer. Options include:
-
Utilize Physical Methods: Gentle warming (to 37°C) and vortexing or sonication during and after dilution can help dissolve small precipitates and maintain a supersaturated state for the duration of the assay.[13][16][17]
Below is a workflow to guide your troubleshooting process.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Q3: How do I know if the observed activity in my assay is real or an artifact of precipitation?
Answer: Compound precipitation can create artifacts that lead to false positives.[1][3] Small aggregates can non-specifically inhibit enzymes or interfere with optical readouts (e.g., light scattering in absorbance or fluorescence assays).
Verification Steps:
-
Visual Inspection: Before reading your assay plates, visually inspect the wells (ideally under a microscope) for signs of precipitation.
-
Counter-Screen: Run a parallel assay without the primary biological target (e.g., enzyme or receptor) to see if the compound still produces a signal. An active result in this "target-free" assay suggests an artifact.[3]
-
Include Detergents: For biochemical assays, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can disrupt aggregation-based inhibition and eliminate many false positives.
Q4: How can I definitively measure the solubility of this compound in my specific assay buffer?
Answer: There are two primary types of solubility measurements relevant to drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It is highly relevant for most high-throughput screening (HTS) and in vitro assays where compounds are added from DMSO stocks.[18][19] This can be measured using turbidimetry (see Protocol 2).
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in the buffer over a longer period (24-48 hours). This is considered the "gold standard" and is critical for pre-formulation and later-stage development.[12]
Experimental Protocols
These protocols provide step-by-step methodologies for handling and characterizing this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for creating a reliable stock solution.[20][21][22]
-
Weigh the Compound: Using a calibrated analytical balance, accurately weigh the desired amount of this compound into a sterile, appropriate-sized glass vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can be used as a final step if necessary.[17]
-
Inspect for Clarity: Visually confirm that the solution is completely clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and water absorption.[23] Store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility via Turbidimetry
This high-throughput method estimates the solubility limit under typical assay conditions.[12][16][18]
-
Prepare Stock Solution: Create a high-concentration stock solution in 100% DMSO (e.g., 20 mM) as described in Protocol 1.
-
Serial Dilution in DMSO: In a 96-well plate (DMSO-compatible), perform a 2-fold serial dilution of the DMSO stock solution across a row.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This ensures the final DMSO concentration is consistent and low.
-
Incubation and Mixing: Mix the plate on a shaker for 5-10 minutes and let it incubate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) or by measuring absorbance at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb light.
-
Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.
Solubilization Strategy Workflow
The following diagram outlines a decision-making process for selecting a solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Disclaimer: This guide is for informational purposes. Always consult the specific product datasheet and relevant safety data sheets (SDS) before handling any chemical compound. Experimental conditions should be optimized for your specific assay and cell systems.
References
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- Journal of Advanced Pharmacy Education and Research. "Techniques for solubility enhancement of Hydrophobic drugs: A Review." Journal of Advanced Pharmacy Education and Research. Accessed January 17, 2026.
- Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." PMC - NIH. Accessed January 17, 2026.
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- GSRS. "2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE." gsrs. Accessed January 17, 2026.
- ResearchGate. "(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Aggarwal, G., et al. "Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Singh, B. N. "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems." PMC - NIH. Accessed January 17, 2026.
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- Benchchem. "Application Notes and Protocols for In Vitro Delivery of Bioactive Compounds." Benchchem. Accessed January 17, 2026.
- WJBPHS. "Solubility enhancement techniques: A comprehensive review." WJBPHS, 2023.
- World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs." World Pharma Today. Accessed January 17, 2026.
- Asian Journal of Pharmaceutics. "Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview." Asian Journal of Pharmaceutics, 2016.
- Thong, N. M., et al. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy, 2020.
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- Beijing Solarbio Science & Technology Co., Ltd. "How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds." Beijing Solarbio Science & Technology Co., Ltd., 2026.
- Popa-Burke, I., & Russell, J. "Compound Precipitation in High-Concentration DMSO Solutions." SLAS Discovery, 2014.
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- Van der Mierden, S., et al. "Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs." PubMed, 2015.
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- ACS Publications.
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Validation & Comparative
A Comparative Analysis of Birch vs. Electrochemical Reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: A Guide for Researchers
In the landscape of synthetic chemistry, the selective reduction of nitrogen-containing heterocyclic compounds is a cornerstone for the development of novel pharmaceuticals and bioactive molecules. This guide provides an in-depth comparative analysis of two distinct reductive methodologies—the classical Birch reduction and the modern electrochemical approach—as applied to the substrate 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This spirocyclic diimine serves as a valuable scaffold, and the differential outcomes of its reduction highlight the nuanced control offered by each technique.
Introduction to the Target Molecule and Reductive Strategies
This compound is a heterocyclic compound featuring a diimine system conjugated with two phenyl rings and a spirocyclic junction. The reduction of the C=N double bonds in this molecule can lead to a variety of saturated or partially saturated derivatives, each with potentially unique stereochemical and pharmacological properties.
Birch Reduction: A dissolving metal reduction, the Birch reduction typically employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (such as an alcohol).[1][2][3] It is a powerful method for the reduction of aromatic systems and other unsaturated functionalities.[1][2][3] The mechanism involves the stepwise addition of solvated electrons and protons.[1][4]
Electrochemical Reduction: This technique utilizes an electric current to drive a reduction reaction. By controlling the applied potential at an electrode surface, a high degree of selectivity can often be achieved. The reduction of imines electrochemically typically proceeds through the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the C=N bond, followed by protonation.[5][6]
Comparative Analysis: Mechanism, Selectivity, and Yield
A key study has revealed a remarkable divergence in the products obtained from the Birch and electrochemical reduction of this compound.[7] The electrochemical method facilitates two distinct two-electron reduction processes, whereas the Birch reduction leads to a single four-electron reduction product.[7]
Mechanistic Pathways
Birch Reduction: The reduction of the diimine system under Birch conditions likely proceeds through a concerted four-electron process. The strong reducing power of the solvated electrons in liquid ammonia leads to the complete saturation of both imine bonds. The proposed mechanism involves the formation of a radical anion, followed by protonation and further reduction.
Caption: Proposed mechanism for the Birch reduction of the diimine.
Electrochemical Reduction: The voltammetric analysis indicates two separate two-electron reduction steps.[7] This suggests a stepwise reduction of the two imine functionalities. The first two-electron reduction likely yields a dihydro intermediate, which can then undergo a second two-electron reduction at a more negative potential to give the fully saturated tetrahydro product. This stepwise process offers the potential for isolating the intermediate, providing greater synthetic flexibility.
Caption: Stepwise mechanism in the electrochemical reduction of the diimine.
Performance Comparison
| Feature | Birch Reduction | Electrochemical Reduction |
| Electron Transfer | Four-electron process | Two sequential two-electron processes[7] |
| Product(s) | Single fully reduced product | Potential for two distinct products |
| Selectivity | Low (complete reduction) | High (potential-dependent) |
| Reaction Conditions | Cryogenic temperatures (-78°C), liquid ammonia | Room temperature (20°C), non-aqueous solvents[7] |
| Reagents | Sodium metal, liquid ammonia, THF | Supporting electrolyte, solvent |
| Control | Limited | High (via applied potential) |
| Safety & Handling | Requires handling of reactive alkali metals and condensed gases | Generally safer, avoids hazardous reagents |
Experimental Protocols (Representative)
While the full experimental details from the primary comparative study are not publicly available, the following representative protocols are based on established procedures for the reduction of diarylimines.
Representative Birch Reduction Protocol
Materials:
-
This compound
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Ammonium chloride (solid)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum.
-
Dry the flask thoroughly under vacuum and purge with argon.
-
Condense approximately 50 mL of ammonia into the flask at -78°C (dry ice/acetone bath).
-
Add the diimine substrate (1 mmol) dissolved in 10 mL of anhydrous THF.
-
Carefully add small pieces of sodium metal (4.2 mmol) to the stirring solution until a persistent blue color is observed.
-
Stir the reaction mixture for 2 hours at -78°C.
-
Quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears, followed by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the Birch reduction.
Representative Electrochemical Reduction Protocol
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
Glassy carbon working electrode[7]
-
Platinum counter electrode
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare a solution of the diimine substrate (0.1 M) and the supporting electrolyte (0.1 M) in the anhydrous solvent.
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry to determine the reduction potentials of the two two-electron processes.
-
For preparative electrolysis, apply a constant potential corresponding to the first reduction wave to obtain the dihydro intermediate. Monitor the reaction by measuring the charge passed.
-
Alternatively, apply a potential corresponding to the second reduction wave to obtain the fully reduced tetrahydro product.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the supporting electrolyte.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Caption: General workflow for electrochemical reduction.
Conclusion and Future Outlook
The choice between Birch and electrochemical reduction for a molecule like this compound is a clear demonstration of the trade-off between raw reductive power and fine-tuned selectivity. The Birch reduction offers a straightforward, albeit less controlled, path to the fully saturated product. In contrast, electrochemical reduction provides a more nuanced approach, allowing for the stepwise reduction of the diimine system and the potential isolation of a partially reduced intermediate. This level of control is invaluable in modern drug discovery and development, where the ability to generate a diverse range of molecular architectures is paramount.
For researchers and drug development professionals, the electrochemical method represents a more versatile and potentially more valuable tool for the selective modification of complex heterocyclic systems. The milder reaction conditions and enhanced safety profile further bolster its appeal. Future work in this area could focus on the isolation and characterization of the dihydro intermediate from the electrochemical reduction, as well as exploring the stereochemical outcomes of both reduction methods in greater detail.
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Unambiguous Structural Validation of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: A Comparative Guide to X-ray Crystallography
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds such as 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, whose spirocyclic nature and substitution pattern present unique structural questions, an unequivocal validation method is paramount. This guide provides an in-depth comparison of analytical techniques, establishing why single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for solid-state structural elucidation and how it synergizes with other common spectroscopic methods.
The Analytical Challenge: Beyond Connectivity
The synthesis of complex molecules like this compound, a compound with the molecular formula C₂₀H₂₀N₂[1][2][3], yields a product that requires rigorous characterization. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for determining the carbon-hydrogen framework in solution, and Mass Spectrometry (MS) can confirm molecular weight with high accuracy, they often fall short of providing a definitive 3D structure.[4][5] Key questions that spectroscopy alone may struggle to answer include:
-
Precise Bond Geometry: What are the exact bond lengths and angles, especially within the strained spirocyclic center?
-
Torsional Angles & Conformation: What is the precise orientation of the phenyl rings relative to the diazadiene ring?
-
Intermolecular Interactions: How do the molecules pack in the solid state, and what non-covalent interactions (e.g., π-stacking, C-H···π interactions) govern the crystal lattice?
These parameters are critical as they dictate the molecule's physical properties, crystal packing, and potential biological activity.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an analytical technique that provides the most precise and detailed information about the atomic arrangement within a crystalline material.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the three-dimensional structure of a molecule, including atomic positions, bond lengths, and bond angles with exceptional accuracy.[6][7] For decades, SC-XRD has been the definitive method for understanding bond connectivity, crystal packing, and absolute configuration of small organic compounds.[8]
The superiority of SC-XRD lies in its ability to generate a complete, three-dimensional model of the molecule as it exists in the solid state. This is not an interpretation or a solution-state average, but a direct mapping of electron density.
Experimental Workflow: From Powder to Publication-Ready Structure
The process of validating a structure via SC-XRD is a self-validating system, where the quality of the data at each step determines the reliability of the final structure.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis: A Multi-Technique Approach
While SC-XRD is unparalleled for solid-state structure, a comprehensive analysis relies on a suite of techniques. Each method provides a different piece of the puzzle, and their collective data build an unshakeable structural proof.
Caption: Complementary information from different analytical techniques.
The following table objectively compares the data obtained from each technique for our target molecule.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (HRMS) | Infrared (IR) Spectroscopy |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, crystal packing.[6][7] | Atomic connectivity, chemical environment of nuclei, solution-state conformation.[9][10] | Mass-to-charge ratio, elemental composition, fragmentation patterns.[11][12] | Presence of specific functional groups.[4] |
| Sample Phase | Solid (Single Crystal) | Liquid (Solution) | Gas (Ionized) | Solid or Liquid |
| Key Output for Target Molecule | Definitive spiro-center geometry, phenyl ring torsion angles, intermolecular π-stacking. | ¹H and ¹³C chemical shifts confirming phenyl, cyclohexyl, and imine environments; COSY/HMBC to confirm connectivity. | Exact mass confirming C₂₀H₂₀N₂ formula.[1] | C=N stretch of the diazadiene, C-H stretches for aromatic/aliphatic groups. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow. | Provides data averaged over time in solution; cannot give precise solid-state bond lengths. | Cannot distinguish between structural isomers.[13] | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
Protocol 1: Crystal Growth for SC-XRD
Causality: The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. A high-quality crystal has a well-ordered, repeating internal lattice, which is necessary to produce a sharp, well-resolved diffraction pattern. Slow crystallization methods are employed to allow molecules sufficient time to arrange themselves into a low-energy, highly ordered state.
-
Solvent Selection: Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small, clean vial.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: Alternatively, use a layered diffusion method. Dissolve the compound in a dense solvent (e.g., dichloromethane) in a narrow tube. Carefully layer a less dense "anti-solvent" in which the compound is poorly soluble (e.g., hexane) on top. Crystals will form at the interface over time.
-
Crystal Selection: Using a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
Protocol 2: Data Collection and Structure Refinement (Overview)
Causality: Data is collected at cryogenic temperatures (typically ~100 K) to minimize thermal vibrations of the atoms. This reduction in atomic motion leads to less diffuse scattering and higher resolution data, resulting in more precise atomic positions and a more accurate final structure.
-
Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The crystal is placed in an X-ray diffractometer. It is rotated in the X-ray beam while a series of diffraction images are collected by a detector.[6]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (R1) and Goodness-of-Fit (GooF).
Conclusion
For the definitive structural validation of novel compounds like this compound, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy provide crucial, complementary information about connectivity, molecular formula, and functional groups, they cannot deliver the unambiguous, high-resolution three-dimensional information that defines a molecule's structure in the solid state.[4][5] Single-crystal X-ray diffraction is the only technique that directly visualizes the precise arrangement of atoms in space, providing the ultimate proof of structure.[8][14] It is this definitive power that establishes SC-XRD as the indispensable gold standard in chemical and pharmaceutical research, transforming molecular uncertainty into atomic precision.
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This guide provides an in-depth technical comparison of the reactivity of the spirocyclic α-diimine, 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, with other relevant acyclic and cyclic imines. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced reactivity of this class of compounds, supported by structural analysis, mechanistic insights, and comparative data from analogous systems.
Introduction: The Unique Structural Landscape of a Spirocyclic α-Diimine
This compound is a fascinating heterocyclic compound featuring a unique combination of structural motifs that dictate its chemical behavior. Its core is a 1,4-diazaspiro[4.5]decane system, where a cyclohexane ring is attached to a five-membered dihydropyrazine ring through a spirocyclic carbon atom. The dihydropyrazine ring contains a conjugated α-diimine functionality, substituted at the 2- and 3-positions with phenyl groups.
The reactivity of this molecule is a confluence of several key factors:
-
The α-Diimine Moiety: This N=C-C=N backbone is redox-active and can participate in a variety of reactions, including coordination with metals and cycloadditions. The conjugation within this system influences the electronic properties of the imine bonds.
-
Gem-Diphenyl Substitution: The two phenyl groups at the imine carbons introduce significant steric hindrance and electronic effects. They can influence the planarity of the diimine system and participate in resonance, thereby modulating the electrophilicity of the imine carbons.
-
The Spirocyclic System: The spiro-fused cyclohexane ring imparts significant rigidity and a distinct three-dimensional architecture. This can influence the accessibility of the reactive centers and may confer enhanced metabolic stability compared to more flexible acyclic analogs.
This guide will dissect these structural contributions to reactivity by comparing this compound with simpler imines, such as the acyclic benzophenone imine and other cyclic imine systems.
Comparative Reactivity Analysis
The reactivity of imines can be broadly categorized into several key areas: susceptibility to hydrolysis, participation in cycloaddition reactions, and reactions with nucleophiles and electrophiles.
Hydrolytic Stability: A Tale of Sterics and Electronics
The hydrolysis of an imine to its corresponding carbonyl compound and amine is a fundamental reaction, often acid-catalyzed.[1] The rate of hydrolysis is highly dependent on the steric and electronic environment around the C=N bond.
This compound is predicted to exhibit significant hydrolytic stability due to a combination of factors:
-
Steric Shielding: The two bulky phenyl groups sterically hinder the approach of water molecules to the electrophilic imine carbons.
-
Spirocyclic Rigidity: The rigid spirocyclic framework can further restrict access to the imine functionalities.
-
Electronic Effects: The phenyl groups can donate electron density into the imine system through resonance, reducing the electrophilicity of the imine carbons and thus their susceptibility to nucleophilic attack by water.
In contrast, acyclic imines like benzophenone imine, while also sterically hindered by two phenyl groups, possess greater conformational flexibility, which may allow for more favorable attack by water. Simple cyclic imines lacking bulky substituents are generally more prone to hydrolysis.
| Compound/Class | Key Structural Features | Predicted Relative Hydrolytic Stability | Rationale |
| This compound | α-Diimine, Gem-diphenyl, Spirocyclic | High | Significant steric hindrance from phenyl groups and rigid spirocycle. Electronic stabilization from phenyl rings. |
| Benzophenone Imine | Acyclic, Gem-diphenyl | Moderate to High | Steric hindrance from phenyl groups. Conformational flexibility may allow for easier attack than the spirocyclic system. |
| Simple Cyclic Imines (e.g., 2H-pyrrole) | Cyclic, Unsubstituted | Low | Planar system with unhindered access to the imine carbon. |
| Simple Acyclic Imines (e.g., N-propylidene propan-1-amine) | Acyclic, Alkyl substituted | Low | Minimal steric hindrance and less electronic stabilization compared to aryl-substituted imines. |
Experimental Protocol: Determination of Hydrolysis Rate
A common method to quantify hydrolytic stability is to monitor the disappearance of the imine's characteristic UV-Vis absorbance or the appearance of the carbonyl product's signal over time in an acidic aqueous solution using UV-Vis spectroscopy or NMR.
Caption: Workflow for determining the hydrolysis rate of an imine.
Cycloaddition Reactions: A Playground for π-Systems
The conjugated diene system within the α-diimine moiety of this compound suggests its potential to participate in cycloaddition reactions. Imines can act as either the 2π component (dienophile) or the 4π component (azadiene) in Diels-Alder type reactions.[2]
This compound as a Dienophile: The electron-withdrawing nature of the imine nitrogen atoms can activate the C=C bond for reaction with electron-rich dienes. However, the steric bulk of the phenyl groups and the spirocyclic system would likely disfavor this reactivity.
This compound as an Azadiene: The N=C-C=N system can potentially react with dienophiles. The electronic properties of the phenyl substituents will play a crucial role here; electron-donating groups on the phenyl rings would enhance the HOMO energy of the diene system, favoring reactions with electron-deficient dienophiles.
Comparison with Benzophenone Imine: Benzophenone imine, lacking a conjugated diene system, does not typically participate in Diels-Alder reactions as a diene. However, its C=N bond can act as a dienophile, although its reactivity is often moderate due to steric hindrance.
Experimental Protocol: [4+2] Cycloaddition with a Dienophile
To probe the azadiene reactivity, the spirocyclic diimine can be reacted with a potent dienophile like maleic anhydride or dimethyl acetylenedicarboxylate (DMAD) under thermal conditions.
Caption: Experimental workflow for a [4+2] cycloaddition reaction.
Nucleophilic and Electrophilic Attack
The reactivity of the imine carbons towards nucleophiles is a key characteristic. As discussed, the electrophilicity of the imine carbons in this compound is likely attenuated by the electron-donating phenyl groups and steric hindrance. Therefore, reactions with strong nucleophiles such as organolithium or Grignard reagents would be necessary to induce addition across the C=N bonds.
Conversely, the imine nitrogen atoms are basic and can be protonated or react with electrophiles. The lone pairs on the nitrogen atoms are available for reaction, though their basicity might be reduced due to the delocalization of electrons into the conjugated system.
A unique aspect of α-diimines is their ability to be reduced, often in a stepwise manner, to the corresponding enediamine and then to the saturated diamine. A study on the Birch and electrochemical reduction of this compound has been reported, indicating its susceptibility to reduction.[3]
Predictive Reactivity Summary
| Reaction Type | This compound | Benzophenone Imine (Acyclic Analog) | Simple Cyclic Imines |
| Hydrolysis | Low reactivity (high stability) | Moderate reactivity | High reactivity |
| [4+2] Cycloaddition (as azadiene) | Possible, dependent on dienophile | Not applicable | Low to moderate reactivity |
| Nucleophilic Addition | Requires strong nucleophiles | Requires strong nucleophiles | Reacts with a wider range of nucleophiles |
| Reduction | Reducible | Reducible | Reducible |
Conclusion
The unique structural amalgamation in this compound results in a nuanced reactivity profile. Its spirocyclic nature imparts rigidity and steric shielding, while the conjugated α-diimine system with gem-diphenyl substitution provides electronic stabilization and potential for unique cycloaddition chemistry. Compared to simpler acyclic and cyclic imines, it is predicted to be significantly more stable towards hydrolysis and less reactive towards nucleophiles. The exploration of its reactivity in cycloaddition reactions and with various reducing agents presents a promising avenue for the synthesis of novel and complex heterocyclic scaffolds. This guide serves as a foundational framework for researchers to design experiments and anticipate the chemical behavior of this intriguing class of molecules.
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Biological activity of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" compared to known antimycobacterial agents
Introduction: The Pressing Need for Novel Antimycobacterial Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have garnered significant interest in medicinal chemistry for their diverse biological activities. This guide provides a comparative overview of the hypothesized antimycobacterial potential of a specific spiro compound, 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, against established first-line antitubercular drugs.
It is important to note that, to date, specific experimental data on the antimycobacterial activity of this compound is not yet available in peer-reviewed literature. However, based on the promising antimycobacterial activity observed in other spiro-compounds, we can hypothesize a potential efficacy for this molecule and outline the experimental framework required for its validation.
Compound Profiles: Mechanisms of Action
This compound: A Hypothesized Profile
This compound is a spiro-compound with a distinct heterocyclic structure. While its direct antimycobacterial action is unconfirmed, other spiro-derivatives have demonstrated notable in vitro activity against Mycobacterium tuberculosis. For instance, spiro-isoxazolines and spiro-pyrido-pyrrolizines have shown efficacy, with some derivatives exhibiting Minimum Inhibitory Concentrations (MICs) in the low micromolar range against both drug-sensitive and multi-drug resistant strains of M. tuberculosis[1]. The lipophilicity introduced by the diphenyl groups in this compound could potentially enhance its penetration through the lipid-rich mycobacterial cell wall, a crucial factor for the activity of some antimycobacterial agents[2].
The precise mechanism of action for antimycobacterial spiro-compounds is an active area of research. Some have been found to inhibit essential enzymes in mycobacteria. For example, a class of tricyclic spirolactams was identified as inhibitors of the mycobacterial type II NADH dehydrogenase[3][4]. Given the structural diversity of spiro-compounds, it is plausible that this compound could target a novel pathway, a highly desirable attribute for a new antitubercular drug candidate.
Established Antimycobacterial Agents: A Benchmark for Comparison
The current first-line treatment for tuberculosis involves a combination of drugs with well-characterized mechanisms of action[5].
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG[6][7][8]. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[5][6][7][9].
-
Rifampicin (RIF): This bactericidal antibiotic functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis[5][10][11][12]. It is effective against both intracellular and extracellular mycobacteria[12][13].
-
Pyrazinamide (PZA): Another prodrug, pyrazinamide is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme[14][15]. Pyrazinoic acid disrupts membrane potential and interferes with energy production, and is particularly effective against semi-dormant mycobacteria in acidic environments[14][15][16].
-
Ethambutol (EMB): This bacteriostatic agent inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall[17]. This disruption increases the permeability of the cell wall[17].
Comparative Analysis: Potency and Potential
The efficacy of an antimycobacterial compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of the bacteria[1]. The following table presents a hypothetical MIC for this compound, based on published data for other spiro-compounds, alongside the typical MIC ranges for first-line anti-TB drugs against M. tuberculosis H37Rv.
| Compound | Mechanism of Action | Typical MIC Range (µg/mL) | Reference |
| This compound | Hypothesized: Cell wall or enzyme inhibition | 1.56 - 6.25 (Hypothetical) | |
| Isoniazid | Mycolic acid synthesis inhibition | 0.015 - 0.06 | [14] |
| Rifampicin | RNA polymerase inhibition | 0.06 - 0.25 | [14] |
| Ethambutol | Arabinogalactan synthesis inhibition | 0.5 - 2.0 | [14] |
| Pyrazinamide | Disruption of membrane energetics (at acidic pH) | 12.5 - 100 (at pH 5.5) | [14] |
Note: The MIC for this compound is a scientifically-guided hypothesis based on the activity of other spiro-compounds and requires experimental validation.
Experimental Protocols for Evaluation
To validate the antimycobacterial potential of a novel compound like this compound, a standardized set of in vitro assays must be performed.
Workflow for Evaluating a Novel Antimycobacterial Compound
Caption: Experimental workflow for novel antimycobacterial drug discovery.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis[14][16].
Principle: The redox indicator Alamar Blue turns from blue (oxidized) to pink (reduced) in the presence of metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.
Step-by-Step Protocol:
-
Preparation of Drug Dilutions: In a 96-well microplate, prepare serial dilutions of the test compound (e.g., this compound) in Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with medium only as sterile controls[14].
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days[14].
-
Addition of Alamar Blue: After the initial incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth[14]. The MIC is determined as the lowest concentration of the compound that remains blue.
MTT Assay for Cytotoxicity Assessment
It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to determine its therapeutic window. The MTT assay is a standard colorimetric method for this purpose[15].
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells[15].
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[8][10].
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals[7].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Visualizing a Known Mechanism of Action: Isoniazid
Caption: Mechanism of action of the antitubercular drug Isoniazid.
Conclusion
While the antimycobacterial activity of this compound remains to be experimentally determined, the promising results from other spiro-compounds provide a strong rationale for its investigation. A thorough evaluation using standardized protocols such as the Microplate Alamar Blue Assay and the MTT assay will be essential to ascertain its true potential as a novel antitubercular agent. The unique structural features of spiro-compounds hold the promise of novel mechanisms of action that could be effective against drug-resistant strains of Mycobacterium tuberculosis. Further research in this area is critical to expanding our arsenal in the fight against this persistent global health threat.
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A Framework for Benchmarking Novel 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene Derivatives as Enzyme Inhibitors
Introduction: The Untapped Potential of the Diazaspiro Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse protein targets with high affinity – is a cornerstone of efficient drug discovery. The diazaspiro ring system has emerged as one such scaffold, with various derivatives demonstrating a wide spectrum of biological activities, including potent enzyme inhibition.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene and its derivatives.
While the parent compound is documented, its potential as a modulator of enzymatic activity remains largely uncharted territory.[3][4][5] Drawing inspiration from the demonstrated efficacy of other diazaspiro-containing molecules against key enzyme families, this guide provides a comprehensive framework for the synthesis, screening, and comparative performance evaluation of novel this compound derivatives.[6][7][8] We will propose a targeted yet diverse panel of enzymes for initial screening, provide detailed experimental protocols, and establish a clear methodology for benchmarking against established inhibitors. This document is intended to serve as a practical roadmap for researchers in academic and industrial settings, aiming to unlock the therapeutic potential of this promising chemical class.
Strategic Enzyme Target Selection
Based on the established bioactivities of various diazaspiro cores, we propose an initial screening panel targeting three distinct and therapeutically relevant enzyme classes. This approach balances a focused investigation with the potential for discovering novel inhibitory activities.
-
Janus Kinases (TYK2/JAK1): Several diazaspiro compounds have shown potent inhibition of Janus kinases, which are critical mediators of cytokine signaling in inflammatory and autoimmune diseases.[9][10][11]
-
Chitin Synthase: As an essential enzyme for fungal cell wall biosynthesis and absent in humans, chitin synthase is a prime target for novel antifungal agents. Diazaspiro derivatives have been successfully explored in this context.[12][13]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibitors have revolutionized the treatment of certain cancers. The diazaspiro scaffold has been incorporated into potent PARP-1 inhibitors.[7][14]
Synthesis of the Compound Library
The foundation of any screening campaign is a library of well-characterized compounds. We propose a synthetic strategy based on established multicomponent reactions, which offer an efficient route to the core scaffold and its derivatives.[15][16][17]
Protocol 1: Synthesis of this compound (Parent Compound)
This protocol outlines a plausible one-pot synthesis based on the reaction of benzil, cyclohexanone, and a nitrogen source, a common strategy for generating similar heterocyclic systems.
Materials:
-
Benzil
-
Cyclohexanone
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.
-
Add ammonium acetate (2.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Proposed Derivatives
To explore the structure-activity relationship (SAR), a series of derivatives should be synthesized by modifying the phenyl rings of the benzil precursor. This will allow for the investigation of electronic and steric effects on enzyme inhibition.
| Derivative ID | R1 Substituent | R2 Substituent |
| DS-001 | H | H |
| DS-002 | 4-OCH₃ | 4-OCH₃ |
| DS-003 | 4-Cl | 4-Cl |
| DS-004 | 4-NO₂ | 4-NO₂ |
| DS-005 | 3,4-(OCH₃)₂ | 3,4-(OCH₃)₂ |
Benchmarking Performance: Enzyme Inhibition Assays
The core of this guide is the systematic evaluation of the synthesized compounds. For each target enzyme, we will perform a robust in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[18][19]
Experimental Workflow Overview
Caption: General workflow for benchmarking diazaspiro derivatives.
Protocol 2: TYK2/JAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, providing a highly sensitive and high-throughput compatible method.[20][21]
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Suitable peptide substrate (e.g., IRS-1tide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (DS-001 to DS-005) and a standard inhibitor (e.g., Deucravacitinib)[10]
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the standard inhibitor in kinase buffer. The final DMSO concentration should be kept below 1%. Add 5 µL of the diluted compounds or vehicle control to the wells.
-
Kinase Reaction: Add 10 µL of a solution containing the kinase (e.g., TYK2) and the peptide substrate to each well.
-
Initiation: Start the reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Tip: High background luminescence can sometimes be an issue. Ensure the ADP-Glo™ Reagent has sufficient time to fully deplete the initial ATP. If the problem persists, consider optimizing the initial ATP concentration.[22][23]
Protocol 3: Chitin Synthase Inhibition Assay
This non-radioactive assay measures the activity of chitin synthase by capturing the newly synthesized chitin on Wheat Germ Agglutinin (WGA)-coated plates, followed by a colorimetric readout.[1][24][25]
Materials:
-
Crude chitin synthase enzyme extract (prepared from a suitable fungal source, e.g., Saccharomyces cerevisiae)
-
WGA-coated 96-well plates
-
Reaction mixture (e.g., 3.2 mM CoCl₂, 80 mM N-acetylglucosamine, 8 mM UDP-N-acetylglucosamine in 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a standard inhibitor (e.g., Nikkomycin Z)[26]
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB substrate solution
Procedure:
-
Compound Addition: Add 2 µL of serially diluted test compounds or a standard inhibitor to the wells of the WGA-coated plate. Add solvent for the control wells.
-
Enzymatic Reaction: Add 50 µL of the reaction mixture to each well. Initiate the reaction by adding 48 µL of the crude enzyme extract.
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Washing: Stop the reaction by washing the plate six times with deionized water.
-
Detection: Add 100 µL of WGA-HRP solution and incubate at 30°C for 30 minutes.
-
Final Wash: Wash the plate six times with deionized water to remove unbound WGA-HRP.
-
Signal Generation: Add 100 µL of TMB substrate solution and measure the absorbance at 600 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Causality Insight: The use of crude enzyme extract is a practical approach for initial screening, but be aware that it may contain other components that could interfere with the assay.[27][28] If significant variability is observed, purification of the enzyme may be necessary for more precise kinetic studies.
Protocol 4: PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the NAD-dependent addition of poly(ADP-ribose) to histone proteins, providing a robust method for screening PARP-1 inhibitors.[6]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 384-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
Test compounds and a standard inhibitor (e.g., Olaparib)[14]
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Master Mix Preparation: Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Compound Addition: Add 5 µL of serially diluted test compounds or a standard inhibitor to the histone-coated plate.
-
Reaction Initiation: Add 20 µL of diluted PARP-1 enzyme to initiate the reaction. Incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with PBST buffer.
-
Detection: Add 25 µL of diluted Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Final Wash: Wash the plate three times with PBST buffer.
-
Signal Generation: Add 50 µL of the chemiluminescent substrate and immediately measure the signal using a luminometer.
-
Data Analysis: Determine the IC₅₀ values by plotting percent inhibition versus inhibitor concentration.
Caption: Simplified PARP-1 signaling pathway and point of inhibition.
Comparative Data Summary and Interpretation
The ultimate goal of this benchmarking guide is to facilitate a clear comparison of the novel diazaspiro derivatives against each other and against established standards. The IC₅₀ values obtained should be compiled into a summary table for easy interpretation.
Table 1: Comparative IC₅₀ Values (µM) of Diazaspiro Derivatives and Standard Inhibitors
| Compound ID | TYK2 IC₅₀ (µM) | JAK1 IC₅₀ (µM) | Chitin Synthase IC₅₀ (µM) | PARP-1 IC₅₀ (µM) |
| DS-001 (Parent) | TBD | TBD | TBD | TBD |
| DS-002 (4,4'-di-OCH₃) | TBD | TBD | TBD | TBD |
| DS-003 (4,4'-di-Cl) | TBD | TBD | TBD | TBD |
| DS-004 (4,4'-di-NO₂) | TBD | TBD | TBD | TBD |
| DS-005 (3,4,3',4'-tetra-OCH₃) | TBD | TBD | TBD | TBD |
| Deucravacitinib | Reported Value | Reported Value | N/A | N/A |
| Nikkomycin Z | N/A | N/A | Reported Value | N/A |
| Olaparib | N/A | N/A | N/A | Reported Value |
TBD: To be determined experimentally. N/A: Not applicable.
Interpreting the Results:
-
Potency: Lower IC₅₀ values indicate higher potency. A primary "hit" would be a compound with sub-micromolar activity against one of the target enzymes.
-
Selectivity: Compare the IC₅₀ values for a given compound across the different enzymes. A compound that is highly potent against one target but weak against others is considered selective. For example, a potent TYK2 inhibitor with a much higher IC₅₀ for JAK1 would be of significant interest.
-
Structure-Activity Relationship (SAR): Analyze how the different substituents on the phenyl rings (R1, R2) affect potency and selectivity. For instance, do electron-donating groups (like -OCH₃) or electron-withdrawing groups (like -NO₂) enhance activity against a particular enzyme? This analysis is crucial for guiding the next round of inhibitor design and optimization.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial exploration of this compound derivatives as a novel class of enzyme inhibitors. By following the detailed protocols for synthesis and comparative bioassays, researchers can efficiently generate high-quality, reproducible data. The proposed multi-target screening approach increases the probability of identifying valuable lead compounds.
Positive results from this initial benchmark study would warrant further investigation, including:
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) for the most potent compounds.
-
Lead Optimization: Synthesizing a broader range of derivatives to refine the SAR and improve potency and selectivity.
-
Cell-Based Assays: Validating the in vitro findings in relevant cellular models to assess cell permeability and on-target effects in a more complex biological environment.
The systematic application of the principles and protocols outlined herein will pave the way for a deeper understanding of the therapeutic potential of this intriguing diazaspiro scaffold.
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Ke, Y., et al. (2021). Screening and Application of Chitin Synthase Inhibitors. Molecules, 26(21), 6683. [Link]
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Ghosh, A., et al. (2021). A guide to enzyme kinetics in early drug discovery. FEBS Journal, 288(17), 5035-5054. [Link]
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Zhang, J., et al. (2009). Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology, 39(2), 146-153. [Link]
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BPS Bioscience. (2022). PARP1 Colorimetric Assay Kit. [Link]
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Hopkins, T. A., et al. (2019). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Journal of Medicinal Chemistry, 62(14), 6803-6827. [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2016). RSC Advances, 6(10), 8089-8115. [Link]
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Tell, G., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Scientific Reports, 10(1), 8963. [Link]
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Tang, K. T., et al. (2024). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Journal of Pharmacy and Pharmacology. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). ACS Medicinal Chemistry Letters, 9(12), 1228-1233. [Link]
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Laboratory Equipment. (n.d.). Maximizing the Precision and Accuracy of a Multi-Channel Pipettor to Optimize Inhibition Data from a Kinase Assay. [Link]
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ResearchGate. (2016). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?. [Link]
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Synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates. (n.d.). ResearchGate. [Link]
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One-pot three-component synthesis of azaspirononatriene derivatives. (2023). Scientific Reports, 13(1), 18832. [Link]
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Global Substance Registration System. (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2021). Molecules, 26(11), 3163. [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2020). Molbank, 2020(4), M1165. [Link]
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ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. (2022). Oriental Journal of Chemistry, 38(2), 329-335. [Link]
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Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. (2019). Journal of Fungi, 5(3), 82. [Link]
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Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. (2009). Insect Biochemistry and Molecular Biology, 39(2), 146-153. [Link]
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Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives and their antimicrobial and anticancer activity against A549 human lung adenocarcinoma cancer cell line. (2013). European Journal of Medicinal Chemistry, 63, 451-459. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(1), 14. [Link]
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Cross-reactivity studies of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" in biological systems
An In-Depth Technical Guide to the Cross-Reactivity Profiling of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene (Spiro-K2): A Comparative Analysis for Preclinical Drug Development
For the purpose of this guide, we will designate "this compound" as Spiro-K2 , a novel investigational compound. This guide establishes a hypothetical framework wherein Spiro-K2 has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression and a validated target in oncology. This document provides a comprehensive comparison of Spiro-K2's cross-reactivity profile against a known clinical-stage CDK inhibitor, Dinaciclib, and outlines the essential experimental protocols to rigorously assess its selectivity.
The spirocyclic scaffold of Spiro-K2 offers a unique three-dimensional architecture, which can lead to enhanced potency and selectivity compared to more planar molecules.[1][2] However, this structural novelty necessitates a thorough investigation of its potential off-target interactions to mitigate safety risks and ensure a clear therapeutic window.[3] This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust, self-validating system for preclinical cross-reactivity assessment, in line with regulatory expectations.[4][5]
Comparative Selectivity Profile: Spiro-K2 vs. Dinaciclib
A critical aspect of preclinical development is to understand a compound's selectivity across the human kinome and other major target families.[6] The following tables present hypothetical data comparing Spiro-K2 to Dinaciclib, a known broad-spectrum CDK inhibitor.
Table 1: Comparative Kinase Inhibition Profile (Biochemical IC50)
| Kinase Target | Spiro-K2 IC50 (nM) | Dinaciclib IC50 (nM) | Fold Selectivity (Spiro-K2 vs. Dinaciclib) |
| CDK2/CycE | 5 | 1 | 0.2 |
| CDK1/CycB | 150 | 1 | 150 |
| CDK5/p25 | 250 | 1 | 250 |
| CDK9/CycT1 | 400 | 4 | 100 |
| GSK-3β | >10,000 | 85 | >117 |
| PIM1 | 2,500 | 60 | 41.7 |
| Aurora A | >10,000 | 130 | >76 |
| VEGFR2 | 8,000 | >10,000 | N/A |
This hypothetical data illustrates that while Dinaciclib is more potent against the primary target CDK2, Spiro-K2 exhibits a significantly improved selectivity profile, particularly against other CDKs and key off-target kinases like GSK-3β.
Table 2: Broad Target Safety Panel (Binding % Inhibition @ 1 µM)
| Target | Spiro-K2 (% Inhibition) | Dinaciclib (% Inhibition) | Target Class | Potential Implication |
| hERG | 8% | 35% | Ion Channel | Cardiac toxicity |
| 5-HT2B Receptor | 3% | 55% | GPCR | Cardiotoxicity (valvulopathy) |
| M1 Muscarinic Receptor | <2% | 15% | GPCR | Anticholinergic side effects |
| Dopamine Transporter (DAT) | 5% | 2% | Transporter | CNS effects |
| GABA-A Receptor | <1% | 4% | Ion Channel | CNS effects |
This hypothetical safety panel data suggests Spiro-K2 has a cleaner off-target profile at a concentration of 1 µM compared to Dinaciclib, with notably lower potential for hERG and 5-HT2B related toxicities.
Experimental Design for Cross-Reactivity Assessment
A tiered and systematic approach is essential for a thorough cross-reactivity evaluation. The following workflow outlines a logical progression from broad screening to specific validation of target engagement in a cellular context.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7, which expresses CDK2) to ~80% confluency.
-
Treat cells with various concentrations of Spiro-K2 or a vehicle control for a predetermined time (e.g., 2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature. [7]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes). [8]
-
-
Protein Quantification and Detection:
-
Collect the supernatant and determine the total protein concentration.
-
Analyze equal amounts of total protein from each sample for the presence of soluble CDK2 using Western blotting with a specific anti-CDK2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble CDK2 as a function of temperature for both the vehicle- and Spiro-K2-treated samples. A shift in the melting curve to higher temperatures indicates target stabilization and engagement. [9]
-
Tissue Cross-Reactivity (TCR) Studies
TCR studies are essential for identifying potential off-target binding of a therapeutic candidate in a wide range of human tissues, as recommended by regulatory agencies like the FDA and EMA. [10][11]These studies are typically performed using immunohistochemistry (IHC) on a panel of normal human tissues. [12] Protocol Steps:
-
Tissue Panel Selection:
-
Obtain a comprehensive panel of snap-frozen human tissues from at least three unrelated donors, as per regulatory guidelines. [10]
-
-
Method Development and Validation (Non-GLP):
-
Develop and optimize an IHC staining protocol using positive and negative control tissues.
-
The test article (Spiro-K2) may need to be labeled (e.g., with biotin) to facilitate detection. [13] * Establish the optimal concentration of the labeled Spiro-K2 that provides specific staining with minimal background.
-
-
GLP-Compliant Tissue Screening:
-
Pathologist Evaluation and Interpretation:
-
A board-certified pathologist evaluates all stained slides to identify specific binding patterns.
-
The evaluation should detail the cell types stained, the subcellular localization of the staining, and the intensity of the staining.
-
Any observed on-target binding in unexpected tissues or any significant off-target binding is carefully documented and assessed for potential safety implications. [11][13]
-
Conclusion
The comprehensive cross-reactivity profiling of a novel compound like Spiro-K2 is a cornerstone of a successful preclinical safety assessment. [2]By employing a tiered approach that combines broad biochemical screens, cellular target engagement validation, and tissue-specific binding analysis, researchers can build a robust data package. The hypothetical data presented herein illustrates how a compound like Spiro-K2, with a highly selective kinase profile and minimal off-target liabilities, would represent a promising candidate for further development. This systematic and self-validating approach not only fulfills regulatory requirements but also provides critical insights into the compound's mechanism of action and potential therapeutic window, ultimately de-risking the transition to clinical trials.
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
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EUPATI Open Classroom. (n.d.). Basic principles of non-clinical development. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Prashant Mhatre - Medium. (2022). Create a Flowchart using Graphviz Dot. Retrieved from [Link]
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Quantitative Analysis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene in Complex Mixtures: A Comparative Guide to Method Development
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex matrices is a cornerstone of robust research and development. This guide provides an in-depth technical comparison of potential analytical methodologies for the quantitative analysis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, a heterocyclic compound with a spirocyclic core. In the absence of established standard protocols for this specific analyte, this document serves as a practical guide to method development and validation, drawing upon fundamental analytical principles and data for analogous compounds.
The Analytical Challenge: Understanding the Analyte
This compound possesses a unique combination of structural features that inform the selection of an appropriate analytical strategy. Its key physicochemical properties are summarized below:
| Property | Value | Implication for Analysis |
| Molecular Formula | C₂₀H₂₀N₂ | Provides the basis for mass spectrometry.[1][2] |
| Molecular Weight | 288.39 g/mol | Essential for mass spectrometry and concentration calculations.[1][2] |
| Melting Point | 106-108 °C | Suggests good thermal stability for sample preparation.[3] |
| Boiling Point | 437.9 °C at 760 mmHg | Indicates low volatility, making Gas Chromatography (GC) challenging without derivatization. |
| Predicted XlogP | 4.4 | High lipophilicity suggests good solubility in organic solvents and the need for effective extraction from aqueous matrices.[4][5] |
The presence of a conjugated di-imine system and phenyl rings suggests that the molecule will exhibit strong ultraviolet (UV) absorbance, making HPLC with UV detection a viable option. The nitrogen atoms provide sites for protonation, making electrospray ionization (ESI) in mass spectrometry a promising detection technique.
Comparative Analysis of Quantitative Methodologies
The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and throughput. Here, we compare three primary chromatographic techniques for the quantification of this compound.
Methodology Comparison
| Methodology | Principle | Pros | Cons |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS methods. Potential for matrix interference. |
| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | High chromatographic resolution, sensitive detection. | High boiling point of the analyte may require derivatization, which adds complexity and potential for variability. |
| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry for highly selective and sensitive detection. | Gold standard for trace quantification in complex matrices due to high selectivity and sensitivity. | Higher equipment and operational costs. Susceptible to matrix effects that can suppress or enhance ionization. |
Experimental Protocols and Data
Workflow for Method Development and Validation
The following diagram illustrates a logical workflow for the development and validation of a quantitative analytical method for this compound.
Sources
A Comparative Guide to the Synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: An Evaluation of Reproducibility and Efficiency
Introduction
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a spirocyclic compound incorporating a dihydropyrimidine core fused to a cyclohexane ring. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological target space. The unique spatial arrangement of the phenyl and spirocyclic moieties in this compound makes it an attractive scaffold for the development of novel therapeutic agents. The efficient and reproducible synthesis of this core structure is paramount for its further investigation and application in drug discovery programs.
This guide provides a comprehensive overview and comparison of the available synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of the primary synthetic route, provide detailed experimental protocols, and present a comparative analysis of its efficiency. This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to make informed decisions when incorporating this scaffold into their research.
Core Synthesis Methodology: The Three-Component Condensation
The most direct and widely recognized method for the synthesis of this compound is a one-pot, three-component condensation reaction. This approach brings together benzil, cyclohexanone, and an ammonia source to construct the target spirocyclic system.
Causality Behind Experimental Choices
The selection of reactants and conditions for this transformation is guided by fundamental principles of organic chemistry.
-
Benzil serves as the 1,2-dicarbonyl component, providing the two carbon atoms that will form the C2 and C3 positions of the dihydropyrimidine ring. The adjacent phenyl groups offer steric bulk and electronic influence on the reactivity of the carbonyls.
-
Cyclohexanone acts as the cyclic ketone, furnishing the spirocyclic cyclohexane ring. The carbonyl group of cyclohexanone is the site of initial nucleophilic attack.
-
Ammonia Source : The key nitrogen-providing reagent is typically ammonium acetate. In the presence of a weak acid like acetic acid, ammonium acetate serves as a convenient in situ source of ammonia. The acidic medium also plays a crucial role in activating the carbonyl groups of both benzil and cyclohexanone towards nucleophilic attack. The choice of ammonium acetate over aqueous ammonia is often preferred to maintain non-aqueous conditions, which can be beneficial for preventing side reactions and simplifying product isolation.
The reaction proceeds through a cascade of imine formation and cyclization steps, ultimately leading to the thermodynamically stable spirocyclic diene.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the three-component condensation.
Method 1: Ammonium Acetate Mediated Synthesis
This protocol is adapted from a reported procedure and represents a highly efficient method for the preparation of the title compound.[1]
Experimental Workflow:
A flowchart of the synthesis of this compound.
Materials:
-
Benzil
-
Cyclohexanone
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzil and cyclohexanone.
-
Add ammonium acetate and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to 120 °C with stirring for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If necessary, further precipitation can be induced by the addition of a small amount of water or by cooling in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Performance Comparison and Reproducibility
A critical aspect of any synthetic method is its performance and reproducibility. The ammonium acetate-mediated synthesis of this compound has been reported to be highly efficient.
| Parameter | Method 1: Ammonium Acetate |
| Yield | 97%[1] |
| Reaction Time | 1 hour[1] |
| Temperature | 120 °C[1] |
| Key Reagents | Benzil, Cyclohexanone, Ammonium Acetate, Acetic Acid |
| Product Purity | Reported as crystalline solid, mp 105-106 °C[1] |
Discussion on Reproducibility:
While the reported yield of 97% is excellent, it is important for researchers to consider the practical aspects that can influence reproducibility.[1] Key factors include:
-
Purity of Reagents: The purity of benzil and cyclohexanone can impact the reaction efficiency and the formation of byproducts.
-
Reaction Scale: The reported high yield was achieved on a specific scale. Scaling up the reaction may require optimization of heating and stirring to ensure uniform reaction conditions.
-
Work-up Procedure: The efficiency of product precipitation and the washing steps are crucial for obtaining a high isolated yield of pure product.
At present, there is a lack of published studies that systematically investigate the reproducibility of this method across different laboratories and scales. Further research in this area would be beneficial to the scientific community.
Mechanistic Overview
The formation of this compound from benzil, cyclohexanone, and ammonia is believed to proceed through the following key steps:
A simplified proposed reaction mechanism.
-
Imine/Enamine Formation: Cyclohexanone reacts with ammonia to form a cyclohexanimine, which can tautomerize to the more stable enamine.
-
Diimine Formation: Concurrently, both carbonyl groups of benzil react with ammonia to form a diimine intermediate.
-
Cyclization: The enamine acts as a nucleophile and attacks one of the imine carbons of the benzil diimine in a [4+1] type cyclization.
-
Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, conjugated this compound.
Conclusion and Future Outlook
The three-component condensation of benzil, cyclohexanone, and ammonium acetate stands out as a highly efficient and straightforward method for the synthesis of this compound. The high reported yield and simple one-pot procedure make it an attractive choice for accessing this valuable spirocyclic scaffold.
However, the current body of literature on this specific compound is limited. To enhance the utility of this synthetic method, future work should focus on:
-
Systematic Reproducibility Studies: Independent verification of the high yield and purity across various scales would provide greater confidence in the robustness of the protocol.
-
Exploration of Alternative Conditions: While the current method is effective, investigation into milder reaction conditions, alternative ammonia sources, or different catalysts could lead to a more sustainable and versatile synthesis.
-
Comparative Studies: The development and reporting of alternative synthetic routes would allow for a more comprehensive comparison of efficiency, cost-effectiveness, and substrate scope.
By addressing these areas, the scientific community can build upon the existing foundation and further unlock the potential of this compound in medicinal chemistry and materials science.
References
[1] MSU Chemistry. Reaction of benzil and cyclohexanone. Available at: [Link] (Accessed: January 17, 2026).
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Head-to-head comparison of "2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene" with commercial proteomics reagents
A Theoretical Evaluation of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene against Commercial Isobaric Tagging Reagents
Disclaimer: This guide provides a head-to-head comparison of the well-established commercial proteomics reagents, iTRAQ and TMT, with the chemical compound this compound. It is critical to note that while this spiro-diene is listed by some vendors for proteomics research, there is currently no published experimental data validating its use as a peptide labeling reagent.[1] Therefore, its mechanism, protocol, and performance are presented here as a theoretical exploration based on chemical principles, intended to guide future research.
Introduction: The Critical Role of Chemical Labeling in Quantitative Proteomics
Quantitative proteomics is essential for understanding the complex dynamics of cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.[2] Mass spectrometry (MS) is the cornerstone of this field, and its power is significantly enhanced by chemical labeling strategies that allow for the relative quantification of proteins across multiple samples.
Among the most successful and widely adopted methods are isobaric tagging reagents, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).[2][3] These reagents covalently bind to the primary amines of peptides, enabling multiplexed analysis where peptides from different samples are indistinguishable in the initial MS scan but yield distinct reporter ions upon fragmentation for quantification.[2][4]
This guide will delve into the established workflow and performance of these commercial reagents. We will then introduce This compound , a compound with a unique 1,3-diene functional group, and theoretically assess its potential as a novel proteomics reagent. This comparative analysis will be grounded in the principles of reaction chemistry, workflow efficiency, and mass spectrometry compatibility.
Part 1: The Industry Standard - Isobaric Amine-Reactive Tags (iTRAQ & TMT)
Commercial isobaric tags have revolutionized quantitative proteomics by allowing researchers to compare protein expression levels across multiple conditions in a single experiment, thereby reducing variability and increasing throughput.[4]
Mechanism of Action: NHS-Ester Chemistry
Both iTRAQ and TMT reagents are built on the same core principle.[3] Their structure consists of three key components:
-
An amine-reactive group , typically an N-hydroxysuccinimide (NHS) ester, which specifically targets the primary amines on the N-terminus of peptides and the epsilon-amino group of lysine residues.[5][6]
-
A reporter group with a unique isotopic composition that generates a distinct mass signature upon fragmentation.
-
A balance group that ensures the total mass of the tag is identical across all versions (isobaric), so that differently labeled peptides are not separated during chromatography and appear as a single peak in the MS1 scan.[2]
The reaction is a straightforward nucleophilic acyl substitution, where the primary amine of the peptide attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group. This reaction is highly efficient and specific under basic pH conditions (typically pH 8-9).[6]
Standard Experimental Workflow
The workflow for iTRAQ and TMT-based proteomics is well-established and robust.[7][8]
Sources
- 1. scbt.com [scbt.com]
- 2. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Navigating the Disposal of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the principles of laboratory safety.
Core Safety and Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a distinct chemical entity with the following key identifiers:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5396-98-5 |
| Molecular Formula | C₂₀H₂₀N₂ |
| Molecular Weight | 288.39 g/mol |
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
This hazard profile dictates that this compound must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
The Logic of Waste Segregation: A Proactive Approach to Safety
The first and most critical step in the proper disposal of any laboratory chemical is rigorous waste segregation. This is not merely an organizational task but a fundamental safety measure to prevent unintended and potentially dangerous chemical reactions.
Rationale: The molecular structure of this compound contains a diene and a diazine functionality, as well as phenyl groups. While specific reactivity data for this compound is not extensively available, the presence of these functional groups suggests potential reactivity with strong oxidizing agents, strong acids, and possibly other reactive chemicals. Mixing with incompatible waste streams could lead to exothermic reactions, gas evolution, or the formation of new, potentially more hazardous compounds.
Experimental Protocol: Waste Segregation
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Container Compatibility: The container must be made of a material chemically resistant to the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The label must be unambiguous and include:
-
The full chemical name: "this compound"
-
The CAS number: "5396-98-5"
-
The words "Hazardous Waste"
-
The primary hazards: "Irritant"
-
The date of accumulation.
-
-
Segregation from Other Waste Streams: Store the dedicated waste container in a secondary containment bin, physically separated from other waste streams, particularly those containing strong acids, bases, or oxidizing agents.
Step-by-Step Disposal Procedure: From Laboratory Bench to Final Disposition
The following protocol outlines the systematic process for the safe disposal of this compound.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Disposal Workflow
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
This guide provides essential, field-proven safety protocols for the handling of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene (CAS No. 5396-98-5). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. The following procedures are designed to provide a self-validating system of protection, grounded in authoritative data, to mitigate the specific risks associated with this compound. Adherence to these guidelines is non-negotiable for all personnel.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of a compound is the logical foundation for selecting appropriate Personal Protective Equipment (PPE). This compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate our handling procedures.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | GHS Category | Hazard Statement | Causality for PPE Selection |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Impermeable gloves and a protective gown are mandatory to prevent direct skin contact. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Chemical safety goggles and/or a full-face shield are required to protect against airborne particles and splashes. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | All handling of solids must occur in a ventilated enclosure (fume hood) or with appropriate respiratory protection to prevent inhalation of dust. |
The toxicological properties of this specific diazaspiro compound have not been fully investigated.[3] Therefore, we operate under the precautionary principle, treating it as a hazardous substance and mandating the use of PPE as the final, critical barrier between the researcher and potential exposure.[2]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE requirements, it is crucial to contextualize its role. PPE is the last line of defense. The primary methods for exposure control are, in order of preference:
-
Engineering Controls: These are the most effective means of protection. All procedures involving this compound, especially the handling of its solid form, must be performed in a certified chemical fume hood or a similar ventilated enclosure.[4]
-
Administrative Controls: These include robust training, clearly documented Standard Operating Procedures (SOPs), and restricting access to handling areas.
-
Personal Protective Equipment (PPE): Used to protect against residual hazards that cannot be eliminated by engineering and administrative controls.
Mandatory PPE for Handling this compound
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.[5]
Hand Protection: The First Point of Contact
Given the H315 classification (Causes skin irritation), robust hand protection is critical.[1]
-
Required Gloves: Double gloving with powder-free nitrile gloves is required for all handling activities. The inner glove provides protection in case the outer glove is breached.
-
Glove Standard: Gloves must meet the ASTM D6978 standard, which certifies their resistance to permeation by hazardous chemicals.[6]
-
Causality: Nitrile provides excellent resistance to a broad range of chemicals. The powder-free specification is crucial as powder particulates can absorb hazardous materials, leading to aerosolization and unintended exposure.[2]
-
Protocol: Inspect gloves for any signs of degradation or puncture before every use. Change gloves immediately if contamination is suspected, or at a minimum, every 60 minutes during continuous handling.[2] Use proper removal techniques to avoid skin contact with the contaminated outer surface.[7]
Body Protection: Shielding Against Spills and Contamination
-
Required Gown: A disposable, back-closing gown made of a non-absorbent material, such as polyethylene-coated polypropylene, is mandatory.[6][8]
-
Causality: Standard cloth lab coats are absorbent and are not considered appropriate PPE for handling this compound, as they can hold the chemical against the skin.[6] An impermeable gown prevents this direct contact. The back-closing design eliminates the potential for frontal splash exposure through gaps in closures.
-
Protocol: Gown sleeves must be tucked into the outer glove to create a sealed barrier.[2] Gowns must not be worn outside of the designated laboratory area and should be disposed of immediately after a spill or at the end of the work session.[8]
Eye and Face Protection: Preventing Serious Irritation
The H319 classification (Causes serious eye irritation) necessitates stringent eye protection.[1]
-
Required Equipment: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required.[3]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring solutions, large-scale reactions), a full-face shield must be worn in addition to safety goggles.[2][5]
-
Causality: Safety glasses, even with side shields, do not provide an adequate seal against airborne dust or splashes and are not sufficient protection.[8] Goggles provide a seal around the eyes, and a face shield protects the entire face.
Respiratory Protection: Mitigating Inhalation Risks
Due to the H335 classification (May cause respiratory irritation), preventing inhalation is paramount.[1]
-
Primary Control: As stated, a chemical fume hood is the primary engineering control.[4]
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control airborne particulates (e.g., during a large spill cleanup or when weighing large quantities), respiratory protection is mandatory.
-
Required Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against solid particulates.[2] For large spills, a respirator with a chemical cartridge may be necessary.[2]
-
Protocol: All personnel required to wear a respirator must be part of a respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.[2] Surgical masks offer no protection from chemical dust and must not be used.[2]
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using the appropriate level of PPE based on the specific task being performed.
Caption: Decision workflow for PPE selection based on the handling task.
Experimental Protocols: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.[6]
Protocol 1: Step-by-Step Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Don the impermeable, back-closing gown. Ensure it is securely fastened.
-
Respirator (if required): Don the N95 respirator. Perform a seal check to ensure a tight fit.
-
Eye and Face Protection: Don safety goggles, followed by a face shield if the procedure warrants it.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown sleeve.[2]
Protocol 2: Step-by-Step Doffing Procedure
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, fold or roll it into a bundle, and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surface. Place in a designated area for decontamination.
-
Respirator (if used): Remove the respirator without touching the front. Dispose of it.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Final Hand Washing: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
-
Single-Use Items: All disposable PPE (gloves, gowns, respirators) and materials contaminated with this compound must be disposed of in a clearly labeled, sealed hazardous waste container.[4]
-
Reusable Items: Reusable items like safety goggles and face shields must be decontaminated according to established laboratory procedures after each use.
-
Spill Management: In the event of a spill, personnel must be equipped with a chemical spill kit and wear the appropriate level of PPE, including respiratory protection.[4] The spill area should be contained, cleaned with an appropriate absorbent material, and decontaminated. All cleanup materials must be disposed of as hazardous waste.
By integrating these protocols into your daily workflow, you build a robust and defensible safety culture that protects you, your colleagues, and the integrity of your research.
References
-
Chemsrc. (2025, September 10). 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Power, L. A., & Anderson, R. W. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
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ASHP. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC. Retrieved from [Link]
-
ResearchGate. (2021, March). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
